molecular formula C18H25F3N4O3 B560552 Vps34-IN-2

Vps34-IN-2

Número de catálogo: B560552
Peso molecular: 402.4 g/mol
Clave InChI: ITCIAOUZMPREOO-OCCSQVGLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one is a potent and selective chemical probe for investigative oncology research, specifically targeting Phosphoinositide 3-Kinase (PI3K) signaling pathways. This compound is a key analog of the clinical candidate VS-5584 (SB2343), a well-characterized dual PI3K and mTOR kinase inhibitor. [The stereospecific (S) and (R) configurations at critical points of its structure are essential for its high binding affinity and selectivity, particularly for the class I PI3K isoforms (alpha, beta, gamma, delta) and mTORC1/mTORC2. [Its primary research value lies in its utility for dissecting the complex roles of PI3K/mTOR signaling in cellular processes such as proliferation, survival, and metabolism. Researchers employ this compound in vitro and in vivo to study tumorigenesis, evaluate combination therapies, and understand mechanisms of resistance in cancer models. The incorporation of a trifluoromethyl group enhances metabolic stability and binding characteristics, making it a valuable tool for prolonged pharmacological studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

(8S)-2-[(3R)-3-methylmorpholin-4-yl]-9-(3-methyl-2-oxobutyl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N4O3/c1-11(2)13(26)9-25-14(18(19,20)21)4-5-24-16(27)8-15(22-17(24)25)23-6-7-28-10-12(23)3/h8,11-12,14H,4-7,9-10H2,1-3H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCIAOUZMPREOO-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC(=O)C(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C2=CC(=O)N3CC[C@H](N(C3=N2)CC(=O)C(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Vps34-IN-2 Mechanism of Action in Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vps34, the class III phosphoinositide 3-kinase (PI3K), is a pivotal enzyme in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Its catalytic activity, generating phosphatidylinositol 3-phosphate (PI3P), is essential for the recruitment of downstream effectors and the formation of the autophagosome. Vps34-IN-2 is a potent and selective small molecule inhibitor of Vps34. This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of autophagy, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating autophagy and the therapeutic potential of Vps34 inhibition.

Introduction to Vps34 and Autophagy

Autophagy is a highly conserved catabolic process crucial for cellular homeostasis, stress response, and the elimination of damaged organelles and misfolded proteins. The initiation of autophagy is tightly regulated and involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and delivers it to the lysosome for degradation.

A key regulator of this process is the lipid kinase Vps34 (Vacuolar Protein Sorting 34). Vps34 is the sole member of the class III PI3K family and its primary function is to phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P).[1][2] This localized production of PI3P on specific membrane compartments, such as the phagophore (the precursor to the autophagosome), serves as a docking site for proteins containing PI3P-binding domains, like FYVE and PX domains.[3] This recruitment is a critical step for the assembly of the core autophagy machinery.

Vps34 exists in two main, mutually exclusive complexes:

  • Complex I: Composed of Vps34, Vps15 (a regulatory subunit), Beclin 1, and ATG14L. This complex is primarily involved in the initiation of autophagy.[1][2][3][4][5]

  • Complex II: Contains Vps34, Vps15, Beclin 1, and UVRAG. This complex is predominantly associated with endocytic trafficking and the maturation of autophagosomes.[1][3][4]

Given its central role in autophagy, Vps34 has emerged as a significant therapeutic target for various diseases, including cancer and neurodegenerative disorders, where autophagy modulation is considered a promising strategy.[1][4]

This compound: A Potent and Selective Inhibitor

This compound is a novel and highly selective inhibitor of Vps34.[6] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Vps34 kinase domain, thereby preventing the phosphorylation of its substrate, phosphatidylinositol.[3] This direct inhibition of Vps34's catalytic activity leads to a reduction in cellular PI3P levels, which in turn blocks the initiation of autophagy.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various assays. The following table summarizes key quantitative data for this compound and provides a comparison with other well-known Vps34 inhibitors.

InhibitorTargetAssay TypeIC50 / KdSelectivity ProfileReference(s)
This compound Vps34 Enzymatic IC50: 2 nM Highly selective against class I PI3Ks (PI3Kα, β, δ, γ) and mTOR.[6]
Vps34 Cellular (GFP-FYVE) IC50: 82 nM [6]
SAR405Vps34EnzymaticIC50: 1.2 nM; Kd: 1.5 nMHighly selective against class I and II PI3Ks and mTOR.[7][8]
Vps34Cellular (GFP-FYVE)IC50: 42 nM[8]
PIK-IIIVps34EnzymaticIC50: 18 nMSelective over PI3Kδ (IC50: 1.2 µM).[6]
Vps34-IN-1Vps34EnzymaticIC50: 25 nMDoes not significantly inhibit class I and II PI3Ks.[6]

Signaling Pathway of Vps34 Inhibition by this compound

The mechanism of action of this compound is centered on its ability to disrupt the Vps34-mediated signaling cascade that initiates autophagy. The following diagram illustrates this pathway and the point of intervention by this compound.

Vps34_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_vps34 Vps34 Complex I Activation cluster_downstream Downstream Autophagy Events ULK1_complex ULK1 Complex (ULK1, ATG13, FIP200, ATG101) Vps34_complex Vps34 Complex I (Vps34, Vps15, Beclin 1, ATG14L) ULK1_complex->Vps34_complex Activates PI3P Phosphatidylinositol 3-Phosphate (PI3P) Vps34_complex->PI3P Phosphorylates Vps34_IN2 This compound Vps34_IN2->Vps34_complex Inhibits PI Phosphatidylinositol (PI) PI->Vps34_complex WIPIs WIPI Proteins (e.g., WIPI2) PI3P->WIPIs Recruits ATG16L1_complex ATG12-ATG5-ATG16L1 Complex WIPIs->ATG16L1_complex Recruits LC3_lipidation LC3 Lipidation (LC3-I to LC3-II) ATG16L1_complex->LC3_lipidation Promotes Autophagosome Autophagosome Formation LC3_lipidation->Autophagosome Leads to

Figure 1: this compound inhibits autophagy by blocking PI3P production.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Vps34 In Vitro Kinase Assay (Radioactive)

This assay directly measures the catalytic activity of Vps34 by quantifying the incorporation of radiolabeled phosphate into its lipid substrate.

Materials:

  • Recombinant Vps34/Vps15 complex

  • Phosphatidylinositol (PI) liposomes

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • This compound or other inhibitors

  • TLC plates (Silica Gel 60)

  • TLC running buffer (e.g., chloroform:methanol:water:acetic acid)

  • Phosphorimager or X-ray film

Procedure:

  • Liposome Preparation: Prepare PI-containing liposomes by sonication or extrusion to form small unilamellar vesicles.

  • Reaction Setup: In a microcentrifuge tube, combine the recombinant Vps34/Vps15 complex, PI liposomes, and kinase assay buffer.

  • Inhibitor Treatment: Add this compound at various concentrations to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Terminate Reaction: Stop the reaction by adding a solution of chloroform/methanol/HCl.

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. The ³²P-labeled PI3P will be in the lower organic phase.

  • TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram using the TLC running buffer.

  • Detection and Quantification: Dry the TLC plate and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled PI3P. Quantify the signal intensity to determine the level of Vps34 activity.

GFP-FYVE Cellular Assay

This cell-based assay monitors the localization of a PI3P-binding probe to assess cellular Vps34 activity. The FYVE domain specifically binds to PI3P, and a GFP-tagged FYVE protein will localize to PI3P-rich membranes (e.g., endosomes), forming fluorescent puncta.

Materials:

  • Cells stably or transiently expressing a GFP-2xFYVE construct (e.g., U2OS or HeLa cells)

  • Cell culture medium and supplements

  • This compound or other inhibitors

  • High-content imaging system or fluorescence microscope

  • Image analysis software

Procedure:

  • Cell Seeding: Plate the GFP-2xFYVE expressing cells in a multi-well plate suitable for imaging.

  • Inhibitor Treatment: Treat the cells with a dilution series of this compound for a defined period (e.g., 1-4 hours).

  • Cell Fixation and Staining (Optional): Cells can be fixed with paraformaldehyde and stained with a nuclear counterstain (e.g., DAPI) to aid in cell segmentation during image analysis.

  • Image Acquisition: Acquire images of the cells using a high-content imaging system or a fluorescence microscope. Capture both the GFP and nuclear channels.

  • Image Analysis: Use image analysis software to identify individual cells and quantify the number and intensity of GFP-FYVE puncta per cell. A decrease in GFP puncta indicates inhibition of Vps34 activity.

LC3 Turnover Assay (Western Blot)

This assay measures autophagic flux by monitoring the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation. To measure flux, the assay is performed in the presence and absence of lysosomal inhibitors.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or a combination of E64d and Pepstatin A)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-LC3 and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with this compound at various concentrations. For each concentration, have two sets of wells: one with and one without a lysosomal inhibitor. The lysosomal inhibitor is typically added for the last 2-4 hours of the this compound treatment.

  • Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary anti-LC3 antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for LC3-I, LC3-II, and the loading control.

    • Calculate the LC3-II/loading control ratio. Autophagic flux is determined by the difference in the LC3-II levels between samples with and without the lysosomal inhibitor. This compound is expected to decrease the accumulation of LC3-II in the presence of lysosomal inhibitors.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the cellular effects of this compound on autophagy.

Experimental_Workflow cluster_assays Cellular Assays cluster_analysis Data Analysis and Interpretation start Start: Cell Culture treatment Treatment with this compound (Dose-response and time-course) start->treatment gfp_fyve GFP-FYVE Assay (PI3P levels) treatment->gfp_fyve lc3_turnover LC3 Turnover Assay (Autophagic flux) treatment->lc3_turnover p62_degradation p62/SQSTM1 Degradation Assay (Autophagic cargo degradation) treatment->p62_degradation imaging Image Acquisition and Analysis gfp_fyve->imaging western_blot Western Blot and Densitometry lc3_turnover->western_blot p62_degradation->western_blot quantification Quantification of Autophagic Markers imaging->quantification western_blot->quantification conclusion Conclusion: Inhibition of Autophagy Initiation quantification->conclusion

Figure 2: Workflow for assessing this compound's effect on autophagy.

Conclusion

This compound is a powerful research tool for dissecting the role of Vps34 in autophagy and other cellular processes. Its high potency and selectivity make it a valuable pharmacological agent for inhibiting the initiation of autophagy by directly targeting the production of PI3P. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive characterization of this compound and other Vps34 inhibitors, facilitating further research into the therapeutic potential of targeting this critical kinase in a variety of disease contexts. The continued investigation into the nuanced roles of Vps34 and the development of specific inhibitors like this compound will undoubtedly advance our understanding of autophagy and open new avenues for drug discovery.

References

Vps34-IN-2: A Selective Vps34 Inhibitor for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vps34 (Vacuolar protein sorting 34), the sole class III phosphoinositide 3-kinase (PI3K), is a critical regulator of intracellular membrane trafficking. It catalyzes the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P), a key lipid second messenger. PtdIns(3)P plays a pivotal role in the initiation of autophagy and in the regulation of endosomal sorting by recruiting specific effector proteins. Given its central role in these fundamental cellular processes, dysregulation of Vps34 activity has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention.

Vps34-IN-2 is a novel, potent, and highly selective inhibitor of Vps34. Its specificity for Vps34 over other PI3K isoforms and protein kinases makes it an invaluable tool for elucidating the precise cellular functions of Vps34 and for exploring its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, cellular effects, and detailed protocols for its use in key experimental assays.

Data Presentation

Quantitative Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound have been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.

TargetAssay TypeIC50 (nM)Reference
Vps34 Enzymatic Assay2[1]
Vps34 GFP-FYVE Cellular Assay82[1]

Table 1: Potency of this compound against Vps34.

Kinase IsoformIC50 (µM)Reference
PI3Kα 2.7[1]
PI3Kβ 4.5[1]
PI3Kδ 2.5[1]
PI3Kγ >10[1]
mTOR >10[1]

Table 2: Selectivity profile of this compound against Class I PI3Ks and mTOR.

In Vivo Pharmacokinetic Properties of this compound
ParameterValueSpeciesDosing RouteReference
Bioavailability 85%Not SpecifiedOral (po)[1]
Tmax 0.5 hoursNot SpecifiedOral (po)[1]
Plasma Clearance 2.3 L/h/kgNot SpecifiedIntravenous (iv)[1]

Table 3: In vivo pharmacokinetic parameters of this compound.

Signaling Pathways

Vps34 functions within two distinct multiprotein complexes, Complex I and Complex II, which direct its activity towards autophagy and endosomal trafficking, respectively.

Vps34 Signaling in Autophagy (Complex I)

Vps34 Complex I, consisting of Vps34, Vps15, Beclin-1, and ATG14L, is essential for the initiation of autophagy. Upon induction of autophagy (e.g., by nutrient starvation), this complex is recruited to the phagophore assembly site (PAS). There, Vps34 generates PtdIns(3)P, which acts as a docking site for downstream effectors like WIPI (WD-repeat protein interacting with phosphoinositides) and DFCP1 (double FYVE-containing protein 1). This recruitment is a critical step for the elongation and closure of the autophagosome.

Vps34 Autophagy Signaling Pathway cluster_0 Autophagy Induction cluster_2 Phagophore cluster_3 Downstream Effectors Nutrient Starvation Nutrient Starvation Vps34 Vps34 Nutrient Starvation->Vps34 PtdIns(3)P PtdIns(3)P Vps34->PtdIns(3)P PtdIns Vps15 Vps15 Beclin-1 Beclin-1 ATG14L ATG14L PtdIns PtdIns WIPIs WIPIs PtdIns(3)P->WIPIs DFCP1 DFCP1 PtdIns(3)P->DFCP1 Autophagosome Formation Autophagosome Formation WIPIs->Autophagosome Formation DFCP1->Autophagosome Formation

Vps34 Complex I in Autophagy Initiation.
Vps34 Signaling in Endosomal Trafficking (Complex II)

Vps34 Complex II is composed of Vps34, Vps15, Beclin-1, and UVRAG. This complex is primarily involved in the regulation of endosomal trafficking, including endosome maturation and the sorting of cargo for degradation in lysosomes. Complex II is recruited to endosomal membranes where the Vps34-generated PtdIns(3)P recruits effector proteins such as EEA1 (Early Endosome Antigen 1), which facilitates the fusion of vesicles with early endosomes.

Vps34 Endosomal Trafficking Pathway cluster_0 Endosomal Membrane cluster_2 Downstream Effector PtdIns PtdIns PtdIns(3)P PtdIns(3)P EEA1 EEA1 PtdIns(3)P->EEA1 Vps34 Vps34 Vps34->PtdIns(3)P PtdIns Vps15 Vps15 Beclin-1 Beclin-1 UVRAG UVRAG Endosome Maturation Endosome Maturation EEA1->Endosome Maturation

Vps34 Complex II in Endosomal Trafficking.

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below.

In Vitro Vps34 Kinase Assay (Radiometric)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of Vps34 by quantifying the incorporation of radiolabeled phosphate into its lipid substrate.

Materials:

  • Recombinant Vps34/Vps15 complex

  • Phosphatidylinositol (PtdIns) liposomes

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • This compound dissolved in DMSO

  • TLC plates (Silica Gel 60)

  • TLC running buffer (e.g., Chloroform:Methanol:Ammonium Hydroxide:Water)

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare PtdIns liposomes by sonication or extrusion.

  • In a microcentrifuge tube, combine the recombinant Vps34/Vps15 complex with the PtdIns liposomes in kinase assay buffer.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and pre-incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10-100 µM.

  • Incubate the reaction at 30°C for 30-60 minutes with gentle agitation.

  • Stop the reaction by adding a solution of 1M HCl.

  • Extract the lipids using a mixture of chloroform and methanol.

  • Spot the lipid-containing organic phase onto a TLC plate.

  • Develop the TLC plate using the running buffer to separate the lipids.

  • Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled PtdIns(3)P.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value for this compound.

In Vitro Vps34 Kinase Assay Workflow A Prepare Reagents (Vps34, PtdIns, Buffer, this compound) B Pre-incubate Vps34 and this compound A->B C Initiate Reaction with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Stop Reaction and Extract Lipids D->E F TLC Separation E->F G Autoradiography/Phosphorimaging F->G H Quantification and IC50 Calculation G->H

Workflow for the In Vitro Vps34 Kinase Assay.
GFP-FYVE Cellular Assay

This cell-based assay measures the effect of this compound on the intracellular localization of a PtdIns(3)P-binding probe, providing a readout of Vps34 activity in a cellular context. The FYVE domain specifically binds to PtdIns(3)P, and a GFP-tagged tandem FYVE domain (GFP-2xFYVE) will localize to endosomal membranes where PtdIns(3)P is abundant. Inhibition of Vps34 leads to a decrease in PtdIns(3)P levels and a subsequent dispersal of the GFP-FYVE probe from punctate endosomal structures into the cytoplasm.

Materials:

  • Cells stably or transiently expressing a GFP-2xFYVE probe (e.g., U2OS or HeLa cells)

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • DAPI for nuclear staining (optional)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed the GFP-2xFYVE expressing cells into a multi-well imaging plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (or DMSO as a vehicle control) for a specified time (e.g., 1-4 hours).

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • If desired, stain the nuclei with DAPI.

  • Acquire images of the cells using a high-content imaging system or a fluorescence microscope.

  • Analyze the images to quantify the localization of the GFP-FYVE probe. This can be done by measuring the intensity of GFP puncta or the ratio of punctate to diffuse cytoplasmic fluorescence.

  • Plot the quantitative data against the concentration of this compound to determine the cellular IC50 value.

GFP-FYVE Cellular Assay Workflow A Seed GFP-2xFYVE Cells B Treat with this compound A->B C Fix and Stain Cells B->C D Image Acquisition C->D E Image Analysis (Quantify GFP Puncta) D->E F IC50 Determination E->F

Workflow for the GFP-FYVE Cellular Assay.
LC3-II Western Blot for Autophagy Flux

This assay is used to monitor the effect of this compound on autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. An increase in the amount of LC3-II is a hallmark of autophagy induction. To measure autophagic flux (the rate of autophagy), the assay is performed in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine), which blocks the degradation of autophagosomes.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • Lysosomal inhibitor (e.g., Bafilomycin A1)

  • RIPA buffer or other suitable lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and western blot transfer system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for western blots

Procedure:

  • Seed cells and grow to the desired confluency.

  • Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control (DMSO).

  • For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells. Also include a control with the lysosomal inhibitor alone.

  • Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE using a gel with appropriate acrylamide concentration to resolve LC3-I and LC3-II (typically 12-15%).

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. Inhibition of Vps34 is expected to reduce autophagic flux.

LC3-II Western Blot Workflow A Cell Treatment (this compound +/- Lysosomal Inhibitor) B Cell Lysis and Protein Quantification A->B C SDS-PAGE and Western Blot Transfer B->C D Immunoblotting with anti-LC3 Antibody C->D E Detection and Quantification of LC3-II D->E F Assessment of Autophagic Flux E->F

Workflow for LC3-II Western Blotting.

Conclusion

This compound is a powerful and selective chemical probe for studying the multifaceted roles of Vps34 in cellular physiology and disease. Its high potency and selectivity, combined with favorable in vivo properties, make it an excellent tool for both basic research and preclinical drug development. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in a variety of experimental settings, ultimately advancing our understanding of Vps34 biology and its potential as a therapeutic target.

References

The Role of Vps34-IN-2 in Inhibiting PI3K Class III: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vacuolar protein sorting 34 (Vps34), the sole member of the class III phosphoinositide 3-kinase (PI3K) family, is a critical regulator of fundamental cellular processes, including autophagy and endosomal trafficking.[1][2] Its unique substrate specificity for phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P) distinguishes it from class I and II PI3Ks and underscores its importance as a therapeutic target.[2][3] Vps34-IN-2 is a potent and selective inhibitor of Vps34, serving as an invaluable tool for elucidating the physiological roles of Vps34 and for exploring its therapeutic potential.[4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction to Vps34 and the PI3K Class III Pathway

The PI3K family of lipid kinases is broadly classified into three classes based on their structure, substrate specificity, and function.[6][7] Class I PI3Ks are well-known for their role in cell growth, proliferation, and survival, while class II PI3Ks are involved in membrane trafficking and signaling.[6][8] Class III PI3K, exclusively represented by Vps34, is essential for the initiation of autophagy and for mediating endosomal sorting.[1][9]

Vps34 functions within two distinct multiprotein complexes:

  • Complex I: Comprising Vps34, Vps15 (a regulatory serine/threonine kinase), Beclin-1, and ATG14L, this complex is primarily involved in the initiation of autophagy.[3][10]

  • Complex II: In this complex, ATG14L is replaced by UVRAG, and it primarily functions in the endosomal sorting pathway.[3][10]

The product of Vps34 activity, PI(3)P, acts as a docking site on membranes for proteins containing FYVE and PX domains, thereby recruiting downstream effectors to initiate autophagy or facilitate vesicle trafficking.[6][11] Given its central role in these processes, dysregulation of Vps34 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling target for drug development.[9][12]

This compound: A Potent and Selective Class III PI3K Inhibitor

This compound is a novel and highly selective small molecule inhibitor of Vps34.[4][5] It exhibits potent activity against Vps34 in both enzymatic and cellular assays.[4][5]

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Vps34 kinase domain.[13][14] This binding prevents the phosphorylation of phosphatidylinositol, thereby blocking the production of PI(3)P and inhibiting downstream cellular processes such as autophagy.[13]

Quantitative Data and Selectivity Profile

The potency and selectivity of this compound have been characterized across various kinase assays. The following tables summarize the key quantitative data for this compound and other relevant Vps34 inhibitors.

Table 1: In Vitro Potency of this compound

Assay TypeTargetIC50 (nM)Reference
Enzymatic AssayVps342[4][5]
Cellular Assay (GFP-FYVE)Vps3482[4][5]

Table 2: Selectivity Profile of this compound against Other PI3K Isoforms and mTOR

TargetIC50 (µM)Reference
PI3Kα2.7[4][5]
PI3Kβ4.5[4][5]
PI3Kδ2.5[4][5]
PI3Kγ>10[4][5]
mTOR>10[4][5]

Table 3: Comparison of IC50 Values for Various Vps34 Inhibitors

InhibitorVps34 IC50 (nM)Reference
This compound (PIK-III) 2 (enzymatic), 18 (biochemical) [4][15]
SAR4051.2[15]
VPS34 inhibitor 115[15]
Autophinib19[15]
Vps34-IN-125[15]

Signaling Pathways and Experimental Workflows

PI3K Class III Signaling Pathway in Autophagy

The initiation of autophagy is tightly regulated by the Vps34 complex I. Upon induction of autophagy (e.g., by nutrient starvation), the Vps34 complex is activated, leading to the local production of PI(3)P on the phagophore membrane. This recruits PI(3)P-binding proteins, which are essential for the elongation and closure of the autophagosome.

PI3K_Class_III_Autophagy_Pathway cluster_upstream Upstream Signals cluster_vps34_complex Vps34 Complex I cluster_downstream Downstream Events Nutrient\nDeprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient\nDeprivation->mTORC1 inhibits Vps34_Complex_I Vps34-Vps15-Beclin-1-ATG14L Complex mTORC1->Vps34_Complex_I inhibits Vps34 Vps34 Vps34->Vps34_Complex_I Vps15 Vps15 Vps15->Vps34_Complex_I Beclin-1 Beclin-1 Beclin-1->Vps34_Complex_I ATG14L ATG14L ATG14L->Vps34_Complex_I PI Phosphatidylinositol (PI) Vps34_Complex_I->PI phosphorylates PI3P Phosphatidylinositol 3-Phosphate (PI(3)P) PI->PI3P FYVE_domain_proteins PI(3)P Effectors (e.g., WIPIs) PI3P->FYVE_domain_proteins recruits Autophagosome\nFormation Autophagosome Formation FYVE_domain_proteins->Autophagosome\nFormation This compound This compound This compound->Vps34_Complex_I inhibits

Caption: PI3K Class III pathway in autophagy initiation.

Experimental Workflow: In Vitro Vps34 Kinase Assay

This workflow outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor like this compound.

Vps34_Kinase_Assay_Workflow cluster_reagents Reagent Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Recombinant_Vps34 1. Prepare Recombinant Vps34/Vps15 Complex Incubation 5. Incubate Vps34, Liposomes, and this compound Recombinant_Vps34->Incubation Liposomes 2. Prepare PI-containing Liposomes (Substrate) Liposomes->Incubation Inhibitor_Dilution 3. Prepare Serial Dilutions of this compound Inhibitor_Dilution->Incubation ATP_Solution 4. Prepare ATP Solution (with [γ-32P]ATP) Initiation 6. Initiate Reaction with ATP Solution ATP_Solution->Initiation Incubation->Initiation Termination 7. Terminate Reaction Initiation->Termination Lipid_Extraction 8. Extract Lipids Termination->Lipid_Extraction TLC 9. Separate Lipids by TLC Lipid_Extraction->TLC Detection 10. Detect Radiolabeled PI(3)P (Autoradiography/Phosphorimaging) TLC->Detection Quantification 11. Quantify and Calculate IC50 Detection->Quantification

References

A Technical Guide to Investigating Vps34 Function Using the Selective Inhibitor Vps34-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Vps34, a Key Regulator of Intracellular Trafficking

Vacuolar protein sorting 34 (Vps34), also known as phosphoinositide 3-kinase class III (PIK3C3), is a central enzyme in cellular homeostasis.[1][2][3] As the sole class III phosphoinositide 3-kinase (PI3K), its primary function is to phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P).[1][3] This lipid messenger, PI(3)P, is crucial for recruiting effector proteins that orchestrate the intricate processes of autophagy and endosomal trafficking.[1][3]

Vps34 does not act in isolation but as a part of distinct multi-protein complexes that direct its function towards specific pathways.[2][4][5][6]

  • Complex I: In association with Beclin-1, Vps15, and ATG14L, Vps34 initiates autophagy, a cellular recycling process that degrades damaged organelles and misfolded proteins to maintain cellular health.[2][5][7]

  • Complex II: When complexed with Beclin-1, Vps15, and UVRAG, Vps34 regulates endosomal trafficking, a process vital for sorting and transporting cargo within the cell, including the degradation of growth factor receptors.[2][5][8]

Given its critical roles, dysregulation of Vps34 activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention.[2][3][9]

Vps34-IN-2 (PIK-III): A Selective Chemical Probe

To dissect the specific functions of Vps34, potent and selective inhibitors are indispensable tools. This compound, also known as PIK-III, is a selective inhibitor of Vps34's enzymatic activity.[10] By blocking the ATP-binding pocket of Vps34, it prevents the production of PI(3)P, thereby inhibiting downstream processes like autophagy and endosomal trafficking.[3] Its selectivity over other PI3K classes allows researchers to probe the specific consequences of Vps34 inhibition with minimal off-target effects.[10]

Quantitative Data Summary

The potency and selectivity of Vps34 inhibitors are critical for their utility in research. The following table summarizes the in vitro inhibitory activity of this compound and other common Vps34 inhibitors.

InhibitorTargetIC50 (nM)Selectivity Notes
This compound (PIK-III) Vps34 18 Selective over class I PI3Ks (e.g., PI(3)Kδ IC50 = 1,200 nM).[10]
Vps34-IN-1Vps3425Highly selective against class I and class II PI3Ks.[10][11]
SAR405Vps341.2Highly selective; inactive against class I/II PI3Ks and mTOR up to 10 µM.[10][12]
3-Methyladenine (3-MA)Vps34, PI3Kγ25,000 (in HeLa cells)Broad spectrum PI3K inhibitor, not specific to Vps34.[10]

Vps34 Signaling Pathways and Inhibition

This compound allows for the precise investigation of the two primary pathways regulated by Vps34.

Role in Autophagy Initiation

Vps34 is essential for the initiation of autophagy.[1][9] In response to cellular stress or starvation, the Vps34-Beclin-1-ATG14L complex (Complex I) is activated.[2][7] Vps34 then generates PI(3)P on the phagophore (the precursor to the autophagosome), which recruits downstream effectors like WIPI proteins, leading to the elongation and closure of the autophagosome.[7] this compound blocks this initial step, preventing autophagosome formation.[3][10]

G cluster_0 Autophagy Initiation Pathway cluster_1 Inhibition Stress Cellular Stress (e.g., Starvation) ULK1_Complex ULK1 Complex Activation Stress->ULK1_Complex activates Vps34_C1 Vps34 Complex I (Vps34/Vps15/Beclin-1/ATG14L) ULK1_Complex->Vps34_C1 activates PI3P PI(3)P Production Vps34_C1->PI3P phosphorylates PI PI PI (Phosphatidylinositol) PI->Vps34_C1 WIPI WIPI Protein Recruitment PI3P->WIPI Autophagosome Autophagosome Formation WIPI->Autophagosome Inhibitor This compound Inhibitor->Vps34_C1 blocks

Caption: this compound inhibits autophagy by blocking PI(3)P production.

Role in Endosomal Trafficking

Vps34 is also critical for endosomal trafficking, particularly in the maturation of early endosomes to late endosomes and their fusion with lysosomes.[8][9][13] The Vps34-Beclin-1-UVRAG complex (Complex II) generates PI(3)P on endosomal membranes.[2][8] This PI(3)P pool is necessary for recruiting proteins that regulate vesicle sorting and the activity of small GTPases like Rab7.[8][14] For instance, Vps34-mediated PI(3)P production is required to recruit the Rab7 GTPase-activating protein (GAP) Armus, which is necessary for proper late endosomal function and degradation of cargo like the epidermal growth factor receptor (EGFR).[2][8] Inhibition by this compound disrupts these processes, leading to enlarged late endosomes and impaired cargo degradation.[8][14]

G cluster_0 Endosomal Trafficking Pathway cluster_1 Inhibition Early_Endosome Early Endosome Vps34_C2 Vps34 Complex II (Vps34/Vps15/Beclin-1/UVRAG) Early_Endosome->Vps34_C2 localizes to PI3P PI(3)P on Endosome Vps34_C2->PI3P produces Armus Armus (Rab7-GAP) Recruitment PI3P->Armus Rab7_GDP Rab7-GDP (Inactive) Late_Endosome Late Endosome Maturation & Lysosome Fusion Rab7_GDP->Late_Endosome regulates Rab7_GTP Rab7-GTP (Active) Rab7_GTP->Rab7_GDP inactivated by Armus Inhibitor This compound Inhibitor->Vps34_C2 blocks

Caption: this compound disrupts endosomal maturation by inhibiting PI(3)P.

Experimental Protocols

Investigating the effects of this compound requires robust biochemical and cellular assays.

In Vitro Vps34 Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of Vps34 and its inhibition by compounds like this compound.[11][15]

Objective: To quantify the phosphorylation of phosphatidylinositol (PI) by recombinant Vps34 and determine the IC50 of this compound.

Materials:

  • Recombinant human Vps34/Vps15 complex

  • Phosphatidylinositol (PI) liposomes

  • This compound (or other inhibitors)

  • Kinase assay buffer (e.g., 25 mM Tris pH 7.4, 150 mM NaCl, 4 mM MnCl2, 2 mM TCEP)

  • [γ-³²P]ATP

  • Thin Layer Chromatography (TLC) plate (silica)

  • TLC mobile phase (e.g., Chloroform:Methanol:Ammonia:Water)

  • Phosphorimager or X-ray film

Procedure:

  • Prepare Kinase Reaction: In a microcentrifuge tube, combine the kinase assay buffer, recombinant Vps34/Vps15 enzyme, and varying concentrations of this compound (e.g., 0.1 nM to 10 µM). Pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding PI liposomes and [γ-³²P]ATP. Incubate at 30°C for a defined period (e.g., 20 minutes) where the reaction is linear.

  • Stop Reaction: Terminate the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Lipid Extraction: Extract the lipids using a chloroform/methanol mixture. Vortex and centrifuge to separate the phases. The lower organic phase contains the lipids.

  • TLC Separation: Carefully spot the extracted lipid from the organic phase onto a silica TLC plate.[15] Allow the spot to dry completely.

  • Develop TLC: Place the TLC plate in a chamber containing the mobile phase. Allow the solvent front to migrate near the top of the plate.[15]

  • Detection: Dry the plate and visualize the radiolabeled PI(3)P product using a phosphorimager or by exposing it to X-ray film.[15]

  • Quantification: Quantify the signal intensity of the PI(3)P spot. Calculate the percentage of inhibition at each this compound concentration relative to a vehicle control (e.g., DMSO) and determine the IC50 value by non-linear regression.

Cellular Autophagy Assay (LC3-II Western Blot)

This assay measures the accumulation of LC3-II, a marker for autophagosomes, to assess the impact of this compound on autophagy in a cellular context.[16][17]

Objective: To determine the effect of this compound on autophagic flux by monitoring LC3-I to LC3-II conversion.

Materials:

  • Cell line of interest (e.g., HeLa, MEFs)

  • Complete cell culture medium

  • This compound

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at desired concentrations for a specific time (e.g., 4 hours). Include control groups: vehicle (DMSO) and a positive control for autophagy induction (e.g., starvation medium).

  • Autophagic Flux Measurement: To measure autophagic flux, treat a parallel set of cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2 hours of the experiment.[16][18] This prevents the degradation of LC3-II in the lysosome, allowing for the measurement of autophagosome synthesis rate.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 12,000 rpm for 10 minutes at 4°C.[19]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is better for resolving LC3-I and LC3-II).

    • Transfer proteins to a PVDF membrane.[19]

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[19]

    • Incubate with primary anti-LC3 antibody overnight at 4°C. The antibody should detect both LC3-I (cytosolic, ~18 kDa) and LC3-II (lipidated, ~16 kDa).[17][19]

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate.

  • Analysis: Quantify the band intensities for LC3-II and the loading control. A decrease in the LC3-II/loading control ratio in the presence of this compound (especially in the Bafilomycin A1 co-treatment group) indicates inhibition of autophagosome formation. Analyze p62 levels as a secondary marker; inhibition of autophagy will lead to its accumulation.

G cluster_0 LC3-II Western Blot Workflow A 1. Cell Seeding & Adherence B 2. Treatment with this compound +/- Bafilomycin A1 A->B C 3. Cell Lysis & Lysate Collection B->C D 4. Protein Quantification (BCA) C->D E 5. SDS-PAGE Separation D->E F 6. Transfer to PVDF Membrane E->F G 7. Immunoblotting (Anti-LC3) F->G H 8. Signal Detection & Analysis G->H

Caption: Workflow for assessing autophagy via LC3-II western blotting.

Conclusion

This compound is a powerful and selective chemical tool that enables the detailed investigation of Vps34's roles in autophagy and endosomal trafficking. By combining its use with the quantitative biochemical and cellular assays outlined in this guide, researchers can effectively dissect the complex signaling networks governed by Vps34, paving the way for new therapeutic strategies in a variety of disease contexts.

References

Vps34-IN-2 in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar protein sorting 34 (Vps34), the sole member of the class III phosphoinositide 3-kinase (PI3K) family, has emerged as a compelling target in oncology. Vps34 plays a pivotal role in the initiation of autophagy, a cellular process that cancer cells can exploit to survive under stressful conditions. By catalyzing the formation of phosphatidylinositol 3-phosphate (PI3P), Vps34 is essential for the assembly of the autophagosome. Inhibition of Vps34 offers a therapeutic strategy to block autophagy and potentially render cancer cells more susceptible to conventional therapies and immunotherapy. This technical guide focuses on Vps34-IN-2, a potent and selective inhibitor of Vps34, and its applications in cancer research.

This compound: A Potent and Selective Inhibitor

This compound is a novel small molecule inhibitor of Vps34. It exhibits high potency in enzymatic and cellular assays and demonstrates selectivity over other PI3K isoforms and mTOR.[1]

Quantitative Data for this compound
Assay TypeTargetIC50 (nM)SelectivityReference
Enzymatic AssayVps342mTOR (>10 µM), PI3Kα (2.7 µM), PI3Kβ (4.5 µM), PI3Kδ (2.5 µM), PI3Kγ (>10 µM)[1]
GFP-FYVE Cellular AssayVps3482-[1]

Mechanism of Action of Vps34 Inhibitors

Vps34 inhibitors, including this compound, exert their anti-cancer effects primarily through the inhibition of autophagy.[2] This can lead to a range of downstream consequences for cancer cells and the tumor microenvironment.

Key Mechanisms:
  • Autophagy Blockade: By inhibiting Vps34, these compounds prevent the formation of PI3P, a critical step in the initiation of autophagy. This leads to the accumulation of damaged organelles and proteins, which can induce cellular stress and apoptosis.

  • Sensitization to Other Therapies: Autophagy can be a pro-survival mechanism for cancer cells under metabolic stress induced by chemotherapy or targeted therapies. Vps34 inhibition can chemosensitize cancer cells.

  • Modulation of the Tumor Microenvironment: Inhibition of Vps34 has been shown to reprogram the tumor microenvironment from "cold" (non-immunogenic) to "hot" (immunogenic). This involves increasing the infiltration of cytotoxic T cells and natural killer (NK) cells, making tumors more responsive to immune checkpoint inhibitors.

Vps34_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K_Class_I PI3K Class I RTK->PI3K_Class_I activates PIP3 PIP3 PI3K_Class_I->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits Vps34_complex Vps34/Beclin-1 Complex ULK1_complex->Vps34_complex activates PI3P PI3P Vps34_complex->PI3P phosphorylates PI to PI PI Autophagosome_formation Autophagosome Formation PI3P->Autophagosome_formation initiates Vps34_IN_2 This compound Vps34_IN_2->Vps34_complex inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Start: Cancer Cell Line or Xenograft Model Treatment Treatment with This compound Start->Treatment In_Vitro_Assays In Vitro Assays Treatment->In_Vitro_Assays In_Vivo_Studies In Vivo Studies Treatment->In_Vivo_Studies Cell_Viability Cell Viability (e.g., MTT, CTG) In_Vitro_Assays->Cell_Viability Autophagy_Flux Autophagy Flux (e.g., LC3-II Western Blot, GFP-LC3 puncta) In_Vitro_Assays->Autophagy_Flux Apoptosis Apoptosis Assay (e.g., Annexin V) In_Vitro_Assays->Apoptosis Tumor_Growth Tumor Growth Measurement In_Vivo_Studies->Tumor_Growth Immunohistochemistry Immunohistochemistry (e.g., for immune cell infiltration) In_Vivo_Studies->Immunohistochemistry Pharmacokinetics Pharmacokinetic Analysis In_Vivo_Studies->Pharmacokinetics Endpoint_Analysis Endpoint Analysis Cell_Viability->Endpoint_Analysis Autophagy_Flux->Endpoint_Analysis Apoptosis->Endpoint_Analysis Tumor_Growth->Endpoint_Analysis Immunohistochemistry->Endpoint_Analysis Pharmacokinetics->Endpoint_Analysis

References

The Selectivity Profile of Vps34-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Vps34-IN-2, a potent and selective inhibitor of the vacuolar protein sorting 34 (Vps34) kinase. This document details its inhibitory activity, the experimental methodologies used for its characterization, and its effects on relevant signaling pathways.

Quantitative Selectivity Profile

This compound demonstrates high potency and selectivity for Vps34 over other lipid and protein kinases. The following tables summarize the available quantitative data on its inhibitory activity.

Table 1: In Vitro Inhibitory Activity of this compound and Comparators against Vps34

CompoundVps34 IC50 (nM)Assay TypeReference
This compound (PIK-III) 18Enzymatic[1]
Vps34-IN-125Enzymatic[2]
SAR4051.2Enzymatic (Kd = 1.5 nM)[2][3]
Autophinib19Enzymatic[2]

Table 2: Selectivity of this compound against Class I PI3Ks and mTOR

TargetThis compound IC50 (µM)Reference
PI3Kα2.7MedChemExpress Data
PI3Kβ4.5MedChemExpress Data
PI3Kδ1.2[1]
PI3Kγ>10MedChemExpress Data
mTOR>10MedChemExpress Data

Note: A comprehensive public kinome scan profiling this compound against a broad panel of protein kinases was not identified during the literature review. The available data indicates high selectivity against the tested Class I PI3Ks and mTOR.

Signaling Pathways Involving Vps34

Vps34 is a class III phosphoinositide 3-kinase (PI3K) that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P). PI3P is a key signaling lipid that recruits effector proteins containing FYVE or PX domains to regulate membrane trafficking events, including autophagy and endosomal sorting. Vps34 functions within two major distinct protein complexes: Complex I and Complex II.

Vps34_Complexes_and_Signaling cluster_complex1 Vps34 Complex I (Autophagy Initiation) cluster_complex2 Vps34 Complex II (Endosomal Sorting) cluster_cellular_processes Cellular Processes Vps34_C1 Vps34 Vps15_C1 Vps15 Vps34_C1->Vps15_C1 Beclin1_C1 Beclin 1 Vps34_C1->Beclin1_C1 Autophagy Autophagy Vps34_C1->Autophagy Promotes ATG14L ATG14L Beclin1_C1->ATG14L Vps34_C2 Vps34 Vps15_C2 Vps15 Vps34_C2->Vps15_C2 Beclin1_C2 Beclin 1 Vps34_C2->Beclin1_C2 Endosomal_Trafficking Endosomal Trafficking Vps34_C2->Endosomal_Trafficking Regulates UVRAG UVRAG Beclin1_C2->UVRAG Vps34_IN2 This compound Vps34_IN2->Vps34_C1 Inhibits Vps34_IN2->Vps34_C2 Inhibits

Caption: Vps34 Signaling Complexes and Inhibition by this compound.

Experimental Protocols

The selectivity profile of this compound is determined through a series of biochemical and cell-based assays.

Vps34 Enzymatic Assay (In Vitro)

This assay directly measures the kinase activity of purified Vps34 in the presence of the inhibitor.

Principle: The assay quantifies the phosphorylation of the lipid substrate, phosphatidylinositol (PI), by the Vps34 enzyme. The amount of phosphorylated product, phosphatidylinositol 3-phosphate (PI3P), is measured, typically using radiolabeled ATP ([γ-32P]ATP) and subsequent separation by thin-layer chromatography (TLC) or through luminescence-based ATP detection assays (e.g., ADP-Glo™).

Detailed Methodology:

  • Reagents and Buffers:

    • Kinase Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT. For Vps34, 2 mM MnCl2 is often added.

    • Substrate: Phosphatidylinositol (PI) liposomes.

    • Enzyme: Recombinant human Vps34/Vps15 complex.

    • ATP: [γ-32P]ATP or unlabeled ATP, depending on the detection method.

    • Inhibitor: this compound dissolved in DMSO.

  • Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a reaction well, combine the kinase buffer, Vps34/Vps15 enzyme, and the inhibitor dilution. Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature. c. Initiate the kinase reaction by adding the PI substrate and ATP. d. Allow the reaction to proceed for a specified duration (e.g., 30-60 minutes) at 30°C. e. Terminate the reaction by adding a stop solution (e.g., 6M HCl). f. Extract the lipids. g. Separate the phosphorylated lipid product (PI3P) from the substrate (PI) and free ATP using thin-layer chromatography (TLC). h. Quantify the amount of PI3P formed using autoradiography or a phosphorimager. i. For non-radioactive methods like ADP-Glo™, the amount of ADP produced is measured, which is proportional to kinase activity.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control.

    • The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

GFP-FYVE Cellular Assay

This cell-based assay assesses the ability of an inhibitor to block Vps34 activity in a cellular context by monitoring the localization of a PI3P-binding probe.

Principle: The FYVE domain is a protein motif that specifically binds to PI3P. When fused to a fluorescent protein like GFP (GFP-FYVE), its localization to endosomal membranes, which are rich in PI3P, can be visualized by microscopy. Inhibition of Vps34 leads to a decrease in cellular PI3P levels, causing the GFP-FYVE probe to diffuse from endosomes into the cytoplasm.

Detailed Methodology:

  • Cell Line and Reagents:

    • Cell Line: A suitable cell line (e.g., U2OS, HeLa) stably expressing a GFP-2xFYVE construct.

    • Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).

    • Inhibitor: this compound dissolved in DMSO.

    • Imaging: High-content imaging system or confocal microscope.

  • Procedure: a. Seed the GFP-FYVE expressing cells into 96-well imaging plates and allow them to adhere overnight. b. Prepare serial dilutions of this compound in culture medium. c. Treat the cells with the inhibitor dilutions and a DMSO vehicle control for a specified time (e.g., 1-2 hours). d. Fix the cells with 4% paraformaldehyde. e. Stain the nuclei with a fluorescent dye (e.g., DAPI). f. Acquire images using a high-content imaging system.

  • Data Analysis:

    • An image analysis algorithm is used to quantify the punctate GFP fluorescence (representing endosome-localized GFP-FYVE) versus the diffuse cytoplasmic fluorescence.

    • The ratio of punctate to diffuse fluorescence is calculated for each condition.

    • The percentage of inhibition of GFP-FYVE localization is determined for each inhibitor concentration.

    • The IC50 value is calculated from the dose-response curve.

Experimental Workflow for Selectivity Profiling

The characterization of a Vps34 inhibitor like this compound follows a logical workflow to establish its potency, selectivity, and cellular activity.

Inhibitor_Profiling_Workflow A Primary Biochemical Screen (e.g., Vps34 Enzymatic Assay) B Determine Potency (IC50) against Vps34 A->B C Selectivity Screening (Kinase Panel) B->C D Cellular Target Engagement (GFP-FYVE Assay) C->D G Off-Target Cellular Assays (e.g., PI3K Class I Signaling) C->G E Determine Cellular Potency (IC50) D->E F Assess Downstream Effects (e.g., Autophagy Markers) E->F

Caption: Workflow for Vps34 Inhibitor Selectivity Profiling.

References

Vps34-IN-2 and Its Impact on Endosomal Trafficking: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Vps34-IN-2, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. We delve into the core mechanism of Vps34 in regulating endosomal trafficking and detail the specific impact of its inhibition by this compound. This document summarizes key quantitative data, provides detailed experimental protocols for assessing cellular effects, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Vps34 and Endosomal Trafficking

Vacuolar protein sorting 34 (Vps34) is the sole class III PI3K in mammals, responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P).[1] This lipid second messenger is a critical determinant of endosomal identity and function, recruiting a variety of effector proteins that contain PI(3)P-binding domains such as FYVE and PX domains. These effectors orchestrate key events in endosomal trafficking, including endosome fusion, sorting of cargo, and the maturation of early endosomes to late endosomes and lysosomes.

Vps34 exists in two primary, distinct complexes:

  • Complex I (C-I): Comprising Vps34, Vps15, Beclin-1, and ATG14L, this complex is predominantly involved in the initiation of autophagy.[2]

  • Complex II (C-II): In this complex, ATG14L is replaced by UVRAG. C-II is primarily associated with the regulation of endosomal trafficking, including the sorting of cargo destined for lysosomal degradation.[2][3]

The precise regulation of Vps34 activity is therefore crucial for maintaining cellular homeostasis through the proper functioning of both the autophagic and endocytic pathways.

This compound: A Selective Vps34 Inhibitor

This compound is a small molecule inhibitor that exhibits high potency and selectivity for Vps34. Its utility as a research tool lies in its ability to acutely and specifically block the production of PI(3)P, allowing for the detailed study of Vps34-dependent cellular processes.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been characterized in both enzymatic and cellular assays. The following table summarizes key quantitative data.

Assay TypeTargetIC50 (nM)Cell LineReference
Enzymatic AssayVps342-[4]
GFP-FYVE Cellular AssayVps3482-[4]
Antiviral Activity (SARS-CoV-2)-3100-[4]
Antiviral Activity (HCoV-229E)-700-[4]
Selectivity vs. mTORmTOR>10000-[4]
Selectivity vs. PI3KαPI3Kα2700-[4]
Selectivity vs. PI3KβPI3Kβ4500-[4]
Selectivity vs. PI3KδPI3Kδ2500-[4]
Selectivity vs. PI3KγPI3Kγ>10000-[4]

Impact of this compound on Endosomal Trafficking

Inhibition of Vps34 with this compound leads to a rapid depletion of endosomal PI(3)P, resulting in a cascade of effects on endosomal structure and function.

Disruption of Endosome Maturation

This compound treatment disrupts the normal maturation of early endosomes into late endosomes. A key aspect of this is the altered activity and localization of Rab GTPases, which are master regulators of vesicular trafficking.

  • Rab5 and Early Endosomes: Rab5 is crucial for the formation and function of early endosomes. It recruits Vps34 to the endosomal membrane, initiating PI(3)P production. While Vps34 inhibition might be expected to decrease Rab5 activity, studies have shown that loss of Vps34 function can lead to an increase in Rab5-GTP levels, suggesting a negative feedback loop.[5][6] However, the recruitment of PI(3)P-dependent effectors like EEA1 to early endosomes is impaired.

  • Rab7 and Late Endosomes: The transition from Rab5-positive early endosomes to Rab7-positive late endosomes is a critical step in the degradative pathway. Vps34-generated PI(3)P is required for the recruitment of factors that facilitate this Rab conversion. Inhibition of Vps34 leads to an accumulation of enlarged, Rab7-positive late endosomes, indicating a block in their further maturation or fusion with lysosomes.[7]

Impaired Cargo Trafficking

The disruption of endosome maturation by this compound has significant consequences for the trafficking of internalized cargo.

  • EGFR Degradation: The epidermal growth factor receptor (EGFR) is a well-studied cargo protein that is sorted into multivesicular bodies (MVBs) within late endosomes for degradation in the lysosome. This process is dependent on Vps34 activity. Inhibition of Vps34 with compounds like this compound impairs the degradation of EGFR, leading to its accumulation.[7][8]

  • Transferrin Recycling: In contrast to the degradative pathway, the recycling of the transferrin receptor (TfR) back to the plasma membrane from early endosomes appears to be largely independent of Vps34 activity.[1][7] This highlights the specific role of Vps34 in the degradative arm of the endocytic pathway.

Effects on Macropinocytosis

Macropinocytosis is a form of bulk fluid-phase endocytosis that is important for nutrient uptake in certain cell types, particularly cancer cells. Vps34 plays a crucial role in the maturation and survival of macropinosomes. Inhibition of Vps34 with this compound has been shown to decrease the survival of macropinosomes and reduce fluid-phase uptake.[9][10]

Signaling Pathways and Experimental Workflows

Vps34 Signaling in Endosome Maturation

The following diagram illustrates the central role of Vps34 in the transition from early to late endosomes.

Vps34_Endosome_Maturation cluster_early_endosome Early Endosome cluster_late_endosome Late Endosome Rab5_GTP Rab5-GTP Vps34_CII Vps34 Complex II Rab5_GTP->Vps34_CII recruits PI3P PI(3)P Vps34_CII->PI3P produces EEA1 EEA1 PI3P->EEA1 recruits Rab7_GTP Rab7-GTP PI3P->Rab7_GTP promotes Rab conversion MVB MVB Formation Rab7_GTP->MVB Lysosome Lysosome MVB->Lysosome fusion Vps34_IN2 This compound Vps34_IN2->Vps34_CII inhibits

Caption: Vps34 signaling cascade in endosome maturation.

Experimental Workflow for Assessing this compound Effects

This diagram outlines a general workflow for investigating the impact of this compound on endosomal trafficking.

Experimental_Workflow cluster_assays Cellular Assays cluster_analysis Data Analysis start Cell Culture treatment Treat with this compound (or vehicle control) start->treatment gfp_fyve GFP-FYVE Redistribution Assay treatment->gfp_fyve egfr_trafficking EGFR Trafficking (Degradation/Localization) treatment->egfr_trafficking tfn_recycling Transferrin Recycling treatment->tfn_recycling dextran_uptake Macropinocytosis (Dextran Uptake) treatment->dextran_uptake rab_localization Rab5/Rab7 Immunofluorescence treatment->rab_localization microscopy Fluorescence Microscopy gfp_fyve->microscopy egfr_trafficking->microscopy western_blot Western Blot egfr_trafficking->western_blot tfn_recycling->microscopy dextran_uptake->microscopy flow_cytometry Flow Cytometry dextran_uptake->flow_cytometry rab_localization->microscopy quantification Image Quantification (Endosome size, number, colocalization) microscopy->quantification western_blot->quantification flow_cytometry->quantification conclusion Conclusion on this compound Impact quantification->conclusion

Caption: Workflow for studying this compound's effects.

Detailed Experimental Protocols

GFP-FYVE Redistribution Assay

This assay visualizes the cellular levels of PI(3)P by monitoring the localization of a GFP-tagged protein containing the FYVE domain, which specifically binds to PI(3)P on endosomal membranes.

Materials:

  • Cells stably expressing a GFP-2xFYVE construct (e.g., HeLa or U2OS cells)

  • This compound (and vehicle control, e.g., DMSO)

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

  • Fluorescence microscope

Protocol:

  • Seed GFP-2xFYVE expressing cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 1-2 hours).

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using mounting medium containing DAPI.

  • Image the cells using a fluorescence microscope. In untreated cells, GFP-2xFYVE will appear as distinct puncta, representing PI(3)P-positive endosomes. In this compound-treated cells, the GFP signal will become diffuse throughout the cytoplasm due to the depletion of PI(3)P.[11][12]

EGFR Degradation Assay

This protocol assesses the effect of this compound on the ligand-induced degradation of EGFR using Western blotting.

Materials:

  • Cells expressing EGFR (e.g., HeLa, A431)

  • This compound (and vehicle control)

  • Serum-free medium

  • Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-EGFR, anti-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Protocol:

  • Plate cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for at least 4 hours.

  • Pre-treat the cells with this compound or vehicle for 1 hour.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • At each time point, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Perform SDS-PAGE and Western blotting with the anti-EGFR and loading control antibodies.[13][14]

  • Quantify the EGFR band intensity and normalize it to the loading control to determine the rate of degradation.

Transferrin Recycling Assay

This assay tracks the uptake and recycling of fluorescently labeled transferrin to assess the integrity of the recycling endocytic pathway.

Materials:

  • Cells (e.g., HeLa)

  • This compound (and vehicle control)

  • Serum-free medium

  • Fluorescently labeled transferrin (e.g., Alexa Fluor 568-transferrin)

  • Ice-cold PBS

  • 4% PFA

  • Fluorescence microscope

Protocol:

  • Plate cells on coverslips.

  • Serum-starve the cells for 30 minutes.

  • Pre-treat with this compound or vehicle for 1 hour.

  • Incubate the cells with fluorescently labeled transferrin (e.g., 25 µg/mL) for 30 minutes at 37°C to allow uptake.

  • Wash the cells with ice-cold PBS to stop endocytosis.

  • To measure recycling, incubate the cells in fresh, pre-warmed, serum-containing medium for various chase times (e.g., 0, 5, 15, 30 minutes).

  • At each time point, fix the cells with 4% PFA.

  • Image the cells by fluorescence microscopy and quantify the intracellular fluorescence intensity at each time point to determine the rate of transferrin recycling.[9][15]

Macropinocytosis Assay (Dextran Uptake)

This method quantifies the level of macropinocytosis by measuring the uptake of high-molecular-weight fluorescent dextran.

Materials:

  • Cells of interest

  • This compound (and vehicle control)

  • Serum-free medium

  • Fluorescently labeled dextran (70 kDa, e.g., FITC-dextran)

  • Ice-cold PBS

  • 4% PFA

  • Fluorescence microscope or flow cytometer

Protocol:

  • Plate cells in a multi-well plate.

  • Pre-treat with this compound or vehicle for 1 hour.

  • Incubate the cells with fluorescent dextran (e.g., 1 mg/mL) in serum-free medium for 30 minutes at 37°C.

  • Wash the cells thoroughly with ice-cold PBS to remove surface-bound dextran.

  • Fix the cells with 4% PFA.

  • For microscopy-based analysis, image the cells and quantify the intracellular dextran fluorescence per cell.

  • For flow cytometry-based analysis, detach the cells and analyze the fluorescence intensity of the cell suspension.[10][16]

Conclusion

This compound is a powerful chemical probe for dissecting the intricate roles of Vps34 in endosomal trafficking. Its high selectivity allows for the confident attribution of observed cellular phenotypes to the inhibition of Vps34. As detailed in this guide, inhibition of Vps34 with this compound profoundly impacts the maturation of endosomes, the trafficking of degradative cargo, and the process of macropinocytosis. The provided protocols offer a robust framework for researchers to investigate these effects in their specific experimental systems. A thorough understanding of the cellular consequences of Vps34 inhibition is critical for advancing our knowledge of fundamental cell biology and for the development of novel therapeutic strategies targeting Vps34-dependent pathways in diseases such as cancer and neurodegeneration.

References

Vps34-IN-2: A Technical Guide to a Potent and Selective Vps34 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vacuolar protein sorting 34 (Vps34) is the sole member of the class III phosphoinositide 3-kinase (PI3K) family, playing a pivotal role in intracellular vesicle trafficking, most notably in the initiation of autophagy and in endosomal sorting.[1][2] Vps34 catalyzes the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns3P), a key lipid second messenger that recruits effector proteins to specific membrane domains.[1][2][3] Given its critical role in cellular homeostasis, dysregulation of Vps34 activity has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.[2]

This technical guide provides an in-depth overview of Vps34-IN-2, a novel, potent, and selective inhibitor of Vps34.[4][5] We will delve into its discovery, mechanism of action, and key experimental data, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and utilizing this valuable chemical probe.

Vps34 Signaling Pathways

Vps34 functions within two major, mutually exclusive protein complexes: Complex I and Complex II.[1][6][7]

  • Complex I (The Autophagy Initiation Complex): Comprising Vps34, Vps15, Beclin-1, and ATG14L, this complex is essential for the initiation of autophagy.[1][7] Upon induction of autophagy (e.g., by nutrient starvation), Complex I is recruited to the phagophore, where it generates PtdIns3P. This PtdIns3P-rich microenvironment serves as a docking site for downstream autophagy-related proteins, driving the expansion and closure of the autophagosome.

  • Complex II (The Endosomal Trafficking Complex): In this complex, ATG14L is replaced by UVRAG. Complex II is primarily localized to endosomal membranes and is involved in regulating endosomal maturation and trafficking, as well as in the fusion of autophagosomes with lysosomes.[1][2][8]

The differential composition of these complexes dictates their subcellular localization and specific functions. This compound, by inhibiting the catalytic activity of Vps34, effectively blocks the production of PtdIns3P, thereby disrupting the signaling cascades downstream of both complexes.

Vps34_Signaling_Pathways cluster_complex_I Complex I (Autophagy) cluster_complex_II Complex II (Endosomal Trafficking) Vps34_I Vps34 Vps15_I Vps15 Vps34_I->Vps15_I PtdIns3P PtdIns3P Vps34_I->PtdIns3P Beclin1_I Beclin-1 Vps15_I->Beclin1_I ATG14L ATG14L Beclin1_I->ATG14L Vps34_II Vps34 Vps15_II Vps15 Vps34_II->Vps15_II Vps34_II->PtdIns3P Beclin1_II Beclin-1 Vps15_II->Beclin1_II UVRAG UVRAG Beclin1_II->UVRAG PtdIns PtdIns PtdIns->Vps34_I PtdIns->Vps34_II Autophagy Autophagosome Formation PtdIns3P->Autophagy Endosomal_Trafficking Endosomal Maturation PtdIns3P->Endosomal_Trafficking Vps34_IN2 This compound Vps34_IN2->Vps34_I inhibition Vps34_IN2->Vps34_II inhibition

Vps34 Signaling Pathways and Inhibition by this compound.

Discovery and Development Workflow

The discovery of a potent and selective Vps34 inhibitor like this compound typically follows a structured drug discovery pipeline. This process begins with the identification of a chemical scaffold with inhibitory activity against Vps34, often through high-throughput screening (HTS). Subsequent medicinal chemistry efforts focus on optimizing this initial hit to improve potency, selectivity, and pharmacokinetic properties.

Drug_Discovery_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt In_Vitro In Vitro Characterization Lead_Opt->In_Vitro In_Vitro->Lead_Opt Iterative SAR In_Vivo In Vivo Efficacy and PK/PD In_Vitro->In_Vivo Candidate Preclinical Candidate (this compound) In_Vivo->Candidate

Generalized workflow for the discovery of Vps34 inhibitors.

Quantitative Data for this compound

This compound has demonstrated high potency and selectivity in a variety of assays. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

Assay TypeTargetIC50 (nM)
Enzymatic AssayVps342
GFP-FYVE Cellular AssayVps3482

Data sourced from MedchemExpress and GlpBio.[4][5]

Table 2: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (µM)
PI3Kα2.7
PI3Kβ4.5
PI3Kδ2.5
PI3Kγ>10
mTOR>10

Data sourced from MedchemExpress and GlpBio.[4][5]

Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice

ParameterValueRoute of Administration
Bioavailability85%Oral (po)
Time to Maximum Concentration (Tmax)0.5 hoursOral (po)
Plasma Clearance2.3 L/h/kgIntravenous (iv)
Volume of Distribution at Steady StateModerateIntravenous (iv)
Terminal Elimination Half-lifeShortIntravenous (iv)

Data sourced from MedchemExpress and GlpBio.[4][5]

Table 4: Antiviral Activity of this compound

Virus StrainIC50 (µM)
SARS-CoV-23.1
HCoV-229E0.7

Data sourced from MedchemExpress and GlpBio.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the characterization of this compound.

Vps34 Enzymatic Assay (ADP-Glo™ Assay)

The ADP-Glo™ kinase assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant Vps34 enzyme

  • This compound

  • ATP

  • PtdIns substrate

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 4 mM MgCl2, 1 mM EGTA, 0.1% CHAPS, 2 mM MnCl2, 2 mM DTT)[9][10]

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the Vps34 enzyme, PtdIns substrate, and this compound (or DMSO for control) to the reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.

GFP-FYVE Cellular Assay

This cell-based assay is used to monitor the levels of PtdIns3P in living cells. The FYVE domain specifically binds to PtdIns3P, and a GFP-tagged FYVE domain (GFP-FYVE) will localize to PtdIns3P-rich endosomal membranes, appearing as fluorescent puncta. Inhibition of Vps34 leads to a decrease in PtdIns3P levels and a diffuse cytoplasmic GFP signal.

Materials:

  • Cells stably expressing a GFP-2xFYVE construct (e.g., U2OS or HeLa cells)

  • This compound

  • Cell culture medium and supplements

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed the GFP-FYVE expressing cells in a multi-well plate suitable for imaging.

  • Allow the cells to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for a defined period (e.g., 1-4 hours).

  • Fix the cells with paraformaldehyde or image live cells.

  • Acquire images using a fluorescence microscope.

  • Quantify the number and intensity of GFP-FYVE puncta per cell using image analysis software.

  • Determine the IC50 value based on the reduction in GFP-FYVE puncta.

LC3 Turnover Assay by Immunoblotting

This assay measures autophagic flux by monitoring the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.[11][12] When using an autophagy inhibitor that blocks a late stage (e.g., lysosomal fusion), an accumulation of LC3-II is observed. For an early-stage inhibitor like this compound, the assay is often performed in the presence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to assess the flux.[11]

Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • This compound

  • Lysosomal inhibitor (e.g., bafilomycin A1)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and blotting equipment

  • Primary antibody against LC3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Plate cells and allow them to attach.

  • Treat cells with this compound and/or a known autophagy inducer (e.g., starvation, rapamycin). A parallel set of wells should be co-treated with a lysosomal inhibitor for the last 2-4 hours of the experiment to measure autophagic flux.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary anti-LC3 antibody.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate.

  • Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/actin or LC3-II/LC3-I ratio.

Conclusion

This compound is a valuable research tool for elucidating the multifaceted roles of Vps34 in cellular physiology and disease. Its high potency, selectivity, and favorable pharmacokinetic properties make it suitable for both in vitro and in vivo studies of autophagy and endosomal trafficking. The experimental protocols outlined in this guide provide a framework for utilizing this compound to further our understanding of these fundamental cellular processes.

References

Vps34-IN-2: A Potent and Selective Inhibitor of Vps34 Kinase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the IC50 Values, Experimental Protocols, and Signaling Pathways Associated with Vps34-IN-2

This compound is a novel and potent inhibitor of Vacuolar Protein Sorting 34 (Vps34), the sole member of the class III phosphoinositide 3-kinase (PI3K) family. Vps34 plays a critical role in fundamental cellular processes, including autophagy and endosomal trafficking, by catalyzing the formation of phosphatidylinositol 3-phosphate (PtdIns(3)P)[1][2][3][4]. This document provides a comprehensive overview of the inhibitory activity of this compound, detailing its IC50 values in both enzymatic and cellular contexts, the experimental methodologies used for these determinations, and the signaling pathways in which Vps34 is a key regulator.

Data Presentation: Inhibitory Profile of this compound

The inhibitory potency and selectivity of this compound have been characterized through various assays. The following tables summarize the quantitative data regarding its half-maximal inhibitory concentration (IC50) against Vps34 and other related kinases.

Table 1: IC50 Values of this compound in Enzymatic and Cellular Assays

Assay TypeTargetIC50 (nM)
Enzymatic AssayVps342[5]
Cellular Assay (GFP-FYVE)Vps3482[5]

Table 2: Selectivity Profile of this compound Against Other PI3K Isoforms and mTOR

Target KinaseIC50 (µM)
PI3Kα2.7[5]
PI3Kβ4.5[5]
PI3Kδ2.5[5]
PI3Kγ>10[5]
mTOR>10[5]

The data clearly demonstrates that this compound is a highly potent inhibitor of Vps34 with a significant selectivity over class I PI3Ks and mTOR.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the descriptions of the key experimental protocols used to determine the IC50 values of this compound.

Vps34 Enzymatic Assay Protocol

The in vitro enzymatic activity of Vps34 is commonly assessed using a kinase assay that measures the production of ADP, a byproduct of the ATP-dependent phosphorylation of phosphatidylinositol (PtdIns).

Principle: The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the enzyme's activity. The inhibitory effect of this compound is determined by measuring the reduction in ADP production in its presence.

Materials:

  • Purified Vps34 enzyme

  • PtdIns substrate

  • ATP

  • This compound (or other test compounds)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, purified Vps34 enzyme, and the PtdIns substrate.

  • Inhibitor Addition: Add the diluted this compound or DMSO (as a control) to the reaction wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 45 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which converts ADP to ATP and then measures the ATP level via a luciferase-based reaction, generating a luminescent signal[6].

  • Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

GFP-FYVE Cellular Assay Protocol

This cellular assay is designed to measure the inhibition of Vps34 activity within living cells by visualizing the levels of its product, PtdIns(3)P, at endosomal membranes.

Principle: The assay utilizes a fluorescently tagged protein probe, typically a tandem repeat of the FYVE domain from the Hrs protein fused to Green Fluorescent Protein (GFP-2xFYVE), which specifically binds to PtdIns(3)P[6]. In untreated cells, this probe localizes to PtdIns(3)P-rich endosomes, appearing as distinct puncta. Inhibition of Vps34 leads to a decrease in PtdIns(3)P levels, causing the GFP-2xFYVE probe to disperse from the endosomes into the cytoplasm[6].

Materials:

  • Cells stably expressing the GFP-2xFYVE probe (e.g., U2OS cells)

  • Cell culture medium and supplements

  • This compound

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Culture: Plate the GFP-2xFYVE expressing cells in a suitable format for imaging (e.g., 96-well imaging plates) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a defined period. Include a DMSO-treated control group.

  • Imaging: Acquire fluorescence images of the cells using a high-content imaging system or a fluorescence microscope.

  • Image Analysis: Quantify the localization of the GFP-2xFYVE probe. This is typically done by measuring the intensity and number of fluorescent puncta per cell.

  • Data Analysis: The degree of probe dispersal is correlated with the concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition (dispersal of puncta) against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Vps34 Signaling Pathways

Vps34 functions within two distinct multiprotein complexes to regulate different cellular trafficking pathways[1][3][7][8][9][10]. Complex I, containing ATG14, is essential for the initiation of autophagy. Complex II, which includes UVRAG, is involved in the endocytic pathway[1][3][7][8][9][10]. Both complexes share the core components Vps34, Vps15 (a regulatory kinase), and Beclin 1[1][10].

Vps34_Signaling_Pathways cluster_complex1 Vps34 Complex I (Autophagy) cluster_complex2 Vps34 Complex II (Endocytosis) Vps34_C1 Vps34 Beclin1_C1 Beclin 1 Vps34_C1->Beclin1_C1 PtdIns3P PtdIns(3)P Vps34_C1->PtdIns3P phosphorylates Vps15_C1 Vps15 Vps15_C1->Beclin1_C1 ATG14 ATG14 ATG14->Beclin1_C1 Vps34_C2 Vps34 Beclin1_C2 Beclin 1 Vps34_C2->Beclin1_C2 Vps34_C2->PtdIns3P phosphorylates Vps15_C2 Vps15 Vps15_C2->Beclin1_C2 UVRAG UVRAG UVRAG->Beclin1_C2 PtdIns PtdIns PtdIns->Vps34_C1 PtdIns->Vps34_C2 Autophagy Autophagy Initiation PtdIns3P->Autophagy Endocytosis Endosomal Trafficking PtdIns3P->Endocytosis Vps34_IN_2 This compound Vps34_IN_2->Vps34_C1 Vps34_IN_2->Vps34_C2

Caption: Vps34 forms two distinct complexes regulating autophagy and endocytosis.

Experimental Workflow: GFP-FYVE Cellular Assay

The workflow for determining the cellular IC50 of a Vps34 inhibitor involves cell culture, compound treatment, automated imaging, and quantitative image analysis to measure the displacement of a PtdIns(3)P-specific fluorescent probe.

GFP_FYVE_Workflow cluster_workflow IC50 Determination Workflow start Start: Plate GFP-FYVE Expressing Cells culture Incubate Overnight start->culture treatment Treat with Serial Dilutions of this compound culture->treatment imaging Automated Fluorescence Microscopy treatment->imaging analysis Quantitative Image Analysis (Measure Puncta) imaging->analysis calculation IC50 Calculation (Dose-Response Curve) analysis->calculation result End: Determine Cellular IC50 calculation->result

References

Vps34-IN-2: A Technical Guide for the Investigation of Lysosomal Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lysosome, once viewed simply as the cell's recycling center, is now recognized as a critical signaling hub that integrates cellular metabolic status with fundamental processes such as autophagy and endocytosis. At the heart of this regulatory network lies the class III phosphoinositide 3-kinase (PI3K), Vps34, which generates phosphatidylinositol 3-phosphate (PI(3)P), a key lipid second messenger. The targeted inhibition of Vps34 provides a powerful tool to dissect the intricate roles of lysosomal function in health and disease. Vps34-IN-2 is a potent and selective inhibitor of Vps34, enabling researchers to probe the downstream consequences of its activity with high precision. This technical guide provides an in-depth overview of this compound as a research tool, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Mechanism of Action of Vps34

Vps34 is the sole class III PI3K and is essential for the initiation of autophagy and the regulation of endosomal trafficking.[1][2] It functions by phosphorylating phosphatidylinositol (PI) to produce PI(3)P. This lipid then serves as a docking site for proteins containing PI(3)P-binding domains, such as FYVE and PX domains, thereby recruiting downstream effectors to specific membrane compartments.[3][4][5]

In mammalian cells, Vps34 exists in at least two distinct complexes that dictate its subcellular localization and function:

  • Complex I (The Autophagy Complex): Composed of Vps34, Vps15, Beclin-1, and ATG14L. This complex is primarily involved in the initiation of autophagy, where PI(3)P production at the phagophore is essential for the recruitment of the autophagy machinery.[6][7][8]

  • Complex II (The Endosomal Complex): Contains Vps34, Vps15, Beclin-1, and UVRAG. This complex is predominantly associated with the endocytic pathway, regulating endosome maturation and fusion with lysosomes.[2][6][7][8]

This compound acts as a catalytic inhibitor of Vps34, preventing the production of PI(3)P and thereby disrupting the downstream processes that depend on this lipid messenger.

This compound in the Study of Lysosomal Function

Inhibition of Vps34 with compounds like this compound has revealed a direct role for this kinase in regulating lysosomal morphology and function. One of the most striking effects of Vps34 inhibition is the induction of autolysosomal tubulation .[3][4][9] These tubular structures are reminiscent of autophagic lysosome reformation (ALR), a process by which lysosomes are regenerated from autolysosomes.[3][4][9]

Quantitative Effects of Vps34 Inhibition

The following tables summarize the quantitative data on the effects of Vps34 inhibition from various studies.

ParameterCell TypeTreatmentResultReference
Lysosomal Morphology U2OS1 µM Vps34-IN1 (1 hr)Significant increase in the number and length of lysosomal tubules.[9]
U2OS5 µM Vps34-IN1 (1 hr)Increased lysosomal size.[9]
Autophagy Mouse Striatal Slices (P10)1 µM SAR405 (Vps34 inhibitor)Decreased LC3B-II levels.[10]
HOS-GFP-LC3 cellsVps34 siRNADecreased number of GFP-LC3 puncta.[11]
mTOR Signaling MEFsVps34 knockdownDecreased insulin-stimulated S6K1 and 4EBP1 phosphorylation.[12]
COS-7 cellsVps34 overexpressionIncreased S6K1 activation.[12]

Key Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study lysosomal function.

Immunofluorescence Staining for Lysosomal Morphology and LC3 Puncta

This protocol is designed to visualize the effects of this compound on lysosomal morphology (e.g., tubulation) and autophagy (via LC3 puncta formation).

Materials:

  • Cells of interest (e.g., HeLa, U2OS)

  • Glass coverslips

  • This compound

  • DMSO (vehicle control)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-LAMP1 for lysosomes, anti-LC3B for autophagosomes)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentration of this compound or DMSO for the specified duration (e.g., 1-4 hours).

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15-20 minutes at room temperature.[13]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Wash the cells with PBS and then incubate with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer and incubate the cells overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer and incubate the cells for 1 hour at room temperature, protected from light.

  • Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Quantify lysosomal tubulation (number and length of tubules per cell) and the number of LC3 puncta per cell using appropriate image analysis software.

In Vitro Vps34 Kinase Assay

This assay directly measures the enzymatic activity of Vps34 and the inhibitory effect of this compound.

Materials:

  • Recombinant Vps34/Vps15 complex

  • This compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT, 10 mM MgCl2)

  • Phosphatidylinositol (PI) substrate (as liposomes)

  • [γ-³²P]ATP

  • Thin Layer Chromatography (TLC) plate

  • TLC running buffer (e.g., chloroform:methanol:ammonia:water)

  • Phosphorimager or X-ray film

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the recombinant Vps34/Vps15 complex, kinase assay buffer, and varying concentrations of this compound or DMSO.

  • Pre-incubation: Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the kinase reaction by adding the PI substrate and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1M HCl).

  • Lipid Extraction: Extract the lipids using a chloroform:methanol mixture.

  • TLC Separation: Spot the lipid extract onto a TLC plate and separate the lipids using the TLC running buffer.

  • Detection: Dry the TLC plate and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled PI(3)P.

  • Quantification: Quantify the intensity of the PI(3)P spot to determine the Vps34 kinase activity.

Western Blotting for mTOR Signaling Pathway

This protocol assesses the impact of Vps34 inhibition on the mTOR signaling pathway, a key regulator of cell growth and autophagy.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin or -tubulin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or DMSO. After treatment, wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply a chemiluminescent substrate to the membrane and detect the signal using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to Vps34 and lysosomal function.

Vps34_Signaling_Pathway cluster_complexes Vps34 Complexes cluster_processes Cellular Processes Vps34 Vps34 ComplexI Complex I Vps34->ComplexI ComplexII Complex II Vps34->ComplexII Vps15 Vps15 Vps15->ComplexI Vps15->ComplexII Beclin1 Beclin-1 Beclin1->ComplexI Beclin1->ComplexII ATG14L ATG14L ATG14L->ComplexI UVRAG UVRAG UVRAG->ComplexII PI3P PI(3)P ComplexI->PI3P synthesizes ComplexII->PI3P synthesizes Autophagy Autophagy Initiation Lysosome Lysosome Autophagy->Lysosome Endocytosis Endosomal Trafficking Endocytosis->Lysosome mTORC1 mTORC1 Lysosome->mTORC1 Nutrient Sensing Vps34_IN2 This compound Vps34_IN2->Vps34 PI3P->Autophagy PI3P->Endocytosis mTORC1->Autophagy Immunofluorescence_Workflow start Seed Cells on Coverslips treatment Treat with this compound or DMSO start->treatment fixation Fix with 4% PFA treatment->fixation permeabilization Permeabilize with Triton X-100 fixation->permeabilization blocking Block with BSA permeabilization->blocking primary_ab Incubate with Primary Antibody (e.g., anti-LAMP1, anti-LC3) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mounting Mount on Slides secondary_ab->mounting imaging Image with Fluorescence Microscope mounting->imaging Western_Blot_Workflow start Cell Treatment & Lysis quantification Protein Quantification start->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-S6K) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

The Role of Vps34 in Neurodegenerative Diseases: A Technical Guide to Investigation with Vps34-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Vacuolar protein sorting 34 (Vps34) in the pathogenesis of neurodegenerative diseases. It details the use of the potent and selective inhibitor, Vps34-IN-2, as a key research tool to dissect the complex cellular pathways governed by this lipid kinase. This document offers a comprehensive overview of Vps34 signaling, quantitative data on inhibitor activity, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction: Vps34 at the Crossroads of Neuronal Health and Disease

Vps34, the sole Class III phosphoinositide 3-kinase (PI3K), is a master regulator of intracellular membrane trafficking. It catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P), a critical signaling lipid that orchestrates two fundamental cellular processes: autophagy and endosomal sorting.[1][2][3] The functional dichotomy of Vps34 is determined by its incorporation into distinct protein complexes.[4][5][6][7][8]

  • Complex I (The Autophagy Initiator): Comprising Vps34, Vps15, Beclin1, and ATG14L, this complex is essential for the initiation of autophagy, the cellular recycling process responsible for clearing damaged organelles and aggregated proteins.[5][9][10][11]

  • Complex II (The Endosomal Regulator): In this complex, ATG14L is replaced by UVRAG, directing Vps34 activity towards the endosomal pathway, which is crucial for the sorting and trafficking of internalized receptors and other cargo.[5][8][9]

A growing body of evidence implicates the dysregulation of both autophagy and endosomal trafficking in the pathology of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[9][11] The accumulation of misfolded protein aggregates, a hallmark of these disorders, is a direct consequence of impaired cellular clearance mechanisms.[9][12] Studies in mouse models have demonstrated that the disruption of Vps34 function, particularly its role in the endosomal pathway, leads to rapid and severe neurodegeneration, highlighting its critical importance in maintaining neuronal homeostasis.[1][2][13][14][15] This is distinct from the slower neurodegenerative phenotype observed when only autophagy is impaired, suggesting a primary role for Vps34-mediated endosomal trafficking in neuronal survival.[1][13][14]

This compound is a potent and selective small molecule inhibitor of Vps34, providing a powerful tool to pharmacologically probe the function of this kinase in both healthy and diseased states.[16] Its high selectivity allows for the specific interrogation of Vps34-dependent pathways, minimizing off-target effects associated with broader-spectrum PI3K inhibitors.

Quantitative Data: this compound Potency and Selectivity

The efficacy and selectivity of this compound are critical for its utility as a research tool. The following tables summarize key quantitative data for Vps34 inhibitors.

Inhibitor Target IC50 (nM) Assay Type
This compoundVps342Enzymatic Assay
This compoundVps3482Cellular Assay (GFP-FYVE)
Vps34-IN-1Vps3425In vitro Kinase Assay

Table 1: Potency of Vps34 Inhibitors.[16][17]

Inhibitor Off-Target IC50 (µM)
This compoundPI3Kα2.7
This compoundPI3Kβ4.5
This compoundPI3Kδ2.5
This compoundPI3Kγ>10
This compoundmTOR>10

Table 2: Selectivity Profile of this compound.[16]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental approaches, the following diagrams, generated using Graphviz (DOT language), illustrate key Vps34-related signaling pathways and experimental workflows.

Vps34 Signaling Pathways

Vps34_Signaling cluster_upstream Upstream Regulation cluster_vps34 Vps34 Complexes cluster_complexI Complex I cluster_complexII Complex II cluster_downstream Downstream Pathways cluster_outcome Cellular Outcome in Neurodegeneration Nutrient\nDeprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient\nDeprivation->mTORC1 Inhibits Growth\nFactors Growth Factors Growth\nFactors->mTORC1 Activates ULK1_Complex ULK1/2 Complex mTORC1->ULK1_Complex Inhibits cluster_complexI cluster_complexI ULK1_Complex->cluster_complexI Activates Vps34 Vps34 Vps15 Vps15 Beclin1 Beclin1 ATG14L ATG14L UVRAG UVRAG Vps34_I Vps34 Vps15_I Vps15 Beclin1_I Beclin1 ATG14L_I ATG14L Vps34_II Vps34 Vps15_II Vps15 Beclin1_II Beclin1 UVRAG_II UVRAG Autophagy Autophagy Aggregate_Clearance Protein Aggregate Clearance Autophagy->Aggregate_Clearance Neurodegeneration Neurodegeneration Autophagy->Neurodegeneration Dysfunction Leads to Endosomal_Sorting Endosomal Sorting Endosomal_Sorting->Aggregate_Clearance Endosomal_Sorting->Neurodegeneration Dysfunction Leads to Neuroprotection Neuroprotection Aggregate_Clearance->Neuroprotection cluster_complexI->Autophagy Initiates cluster_complexII cluster_complexII cluster_complexII->Endosomal_Sorting Regulates Vps34_IN2 This compound Vps34_IN2->cluster_complexI Inhibits Vps34_IN2->cluster_complexII Inhibits

Vps34 signaling in cellular homeostasis and neurodegeneration.

Experimental Workflows

experimental_workflows cluster_invitro In Vitro Kinase Assay cluster_autophagy Autophagy Flux Assay (LC3-II Western Blot) cluster_endosomal Endosomal Trafficking Assay (EGFR Degradation) cluster_cellular Cellular PI3P Assay (GFP-FYVE) iv_1 Incubate recombinant Vps34/Vps15 complex with this compound iv_2 Add liposomes (PI substrate) and [γ-32P]ATP iv_1->iv_2 iv_3 Terminate reaction and extract lipids iv_2->iv_3 iv_4 Separate lipids by TLC iv_3->iv_4 iv_5 Detect 32P-PI3P by autoradiography iv_4->iv_5 a_1 Treat cells with This compound ± lysosomal inhibitor a_2 Lyse cells and quantify protein a_1->a_2 a_3 Separate proteins by SDS-PAGE a_2->a_3 a_4 Transfer to membrane and probe with anti-LC3 antibody a_3->a_4 a_5 Detect LC3-I and LC3-II bands a_4->a_5 e_1 Treat cells with This compound e_2 Stimulate with EGF for various times e_1->e_2 e_3 Lyse cells and quantify protein e_2->e_3 e_4 Separate proteins by SDS-PAGE e_3->e_4 e_5 Probe with anti-EGFR antibody e_4->e_5 c_1 Transfect cells with GFP-FYVE construct c_2 Treat cells with This compound c_1->c_2 c_3 Fix and image cells by fluorescence microscopy c_2->c_3 c_4 Quantify GFP-FYVE puncta c_3->c_4

Key experimental workflows for studying Vps34 function.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to investigate the role of Vps34 and the effects of its inhibition by this compound.

In Vitro Vps34 Kinase Assay

This assay directly measures the enzymatic activity of Vps34 and its inhibition by compounds like this compound.

Materials:

  • Recombinant Vps34/Vps15 complex

  • This compound

  • Phosphatidylinositol (PI) liposomes

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Lipid extraction reagents (e.g., chloroform, methanol, 1M HCl)

  • Thin-layer chromatography (TLC) plates and chamber

  • Phosphorimager or X-ray film

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, combine the recombinant Vps34/Vps15 complex with the kinase assay buffer.

  • Add the desired concentration of this compound or DMSO (vehicle control) to the enzyme mix and incubate for 15 minutes at room temperature.[16]

  • Initiate the kinase reaction by adding PI liposomes and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 30 minutes with gentle agitation.

  • Terminate the reaction by adding a chloroform/methanol/HCl mixture to extract the lipids.[16]

  • Vortex and centrifuge to separate the phases.

  • Spot the organic (lipid-containing) phase onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system (e.g., chloroform/methanol/acetic acid/water).

  • Dry the plate and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled PI3P.

  • Quantify the signal intensity to determine the level of Vps34 activity and calculate the IC50 of this compound.[10]

Cellular PI3P Measurement (GFP-FYVE Assay)

This cell-based assay visualizes the cellular pool of PI3P, which is directly produced by Vps34. The FYVE domain specifically binds to PI3P.

Materials:

  • Cells cultured on glass coverslips or imaging plates

  • GFP-2xFYVE plasmid

  • Transfection reagent

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips or imaging plates to achieve 50-70% confluency.

  • Transfect the cells with the GFP-2xFYVE plasmid using a suitable transfection reagent according to the manufacturer's instructions.[18]

  • Allow 24-48 hours for protein expression.

  • Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 1-2 hours).

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[18]

  • Wash again with PBS and mount the coverslips on slides with mounting medium containing DAPI (to stain nuclei).

  • Acquire images using a fluorescence microscope. GFP-FYVE will appear as distinct puncta on endosomal membranes in control cells.[4]

  • In this compound-treated cells, the GFP-FYVE signal will become diffuse throughout the cytoplasm due to the depletion of PI3P.

  • Quantify the number and intensity of GFP-FYVE puncta per cell to determine the effect of the inhibitor.

Autophagy Flux Assay (LC3-II Western Blot)

This assay measures the accumulation of LC3-II, a marker for autophagosomes, to assess the rate of autophagy (autophagic flux).

Materials:

  • Cultured neuronal or other relevant cells

  • This compound

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibody: anti-LC3

  • Secondary HRP-conjugated antibody

  • Chemiluminescent substrate

Protocol:

  • Plate cells and allow them to adhere.

  • Treat cells with this compound or DMSO. In parallel, treat a set of cells with a lysosomal inhibitor alone or in combination with this compound for the last 2-4 hours of the experiment.[1][13]

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature the protein samples in Laemmli buffer.

  • Load equal amounts of protein per lane on an SDS-PAGE gel (a high percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).[2]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.[2]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

  • The upper band corresponds to LC3-I (cytosolic form), and the lower band to LC3-II (lipidated, autophagosome-associated form). Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor.[11] Inhibition of Vps34 is expected to block the formation of LC3-II.

Endosomal Trafficking Assay (EGFR Degradation)

This assay assesses the function of the endo-lysosomal pathway by monitoring the degradation of a well-characterized receptor, the Epidermal Growth Factor Receptor (EGFR).

Materials:

  • Cultured cells expressing EGFR

  • This compound

  • Epidermal Growth Factor (EGF)

  • Lysis buffer, protein assay, and Western blot reagents as in 4.3.

  • Primary antibody: anti-EGFR

Protocol:

  • Plate cells and serum-starve them overnight to reduce basal EGFR signaling.

  • Pre-treat the cells with this compound or DMSO for 1-2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for different time points (e.g., 0, 15, 30, 60, 120 minutes).[19]

  • At each time point, immediately place the plate on ice and wash with ice-cold PBS to stop trafficking.

  • Lyse the cells and proceed with protein quantification and Western blotting as described in the LC3-II protocol.

  • Probe the membrane with an anti-EGFR antibody.

  • In control cells, the EGFR band intensity will decrease over time as it is trafficked to the lysosome and degraded.

  • Inhibition of Vps34 is expected to impair endosomal maturation and trafficking to the lysosome, leading to a delay or inhibition of EGFR degradation.[14][20]

Conclusion and Future Directions

Vps34 stands as a critical nexus in the regulation of cellular processes that are fundamental to neuronal health. Its dual role in autophagy and endosomal trafficking places it at the center of the cellular response to the proteotoxic stress that characterizes many neurodegenerative diseases. The selective inhibitor, this compound, provides an invaluable tool for researchers to dissect the specific contributions of these pathways to disease pathogenesis and to explore the therapeutic potential of modulating Vps34 activity.

Future research utilizing this compound in various in vitro and in vivo models of neurodegeneration will be crucial to:

  • Elucidate the precise Vps34-dependent trafficking steps that are most critical for neuronal survival.

  • Determine the therapeutic window for Vps34 inhibition, balancing the potential benefits of modulating protein aggregation with the essential roles of Vps34 in normal cellular function.

  • Investigate the potential for Vps34 inhibitors to be used in combination with other therapeutic strategies to combat neurodegenerative diseases.

This guide provides a solid foundation for researchers to design and execute rigorous experiments aimed at unraveling the complexities of Vps34 biology in the context of neurodegeneration. A thorough understanding of the methodologies and signaling pathways described herein will be instrumental in advancing our knowledge and developing novel therapeutic interventions for these devastating disorders.

References

Methodological & Application

Vps34-IN-2: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vps34 (Vacuolar protein sorting 34) is the sole member of the class III phosphoinositide 3-kinase (PI3K) family, playing a crucial role in various cellular processes.[1][2][3] It phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P), a key lipid messenger essential for the initiation of autophagy and for regulating endosomal trafficking and vesicle sorting.[1][4] Vps34 functions within distinct protein complexes. Complex I, which includes ATG14L, is primarily involved in autophagy, while Complex II, containing UVRAG, is associated with endocytic pathways.[3][4][5]

Vps34-IN-2 is a potent and selective inhibitor of Vps34 kinase activity. By blocking the production of PI3P, this compound serves as a powerful tool to dissect the roles of Vps34 in cellular signaling and trafficking. Its primary application in cell culture is the acute inhibition of autophagy, making it invaluable for studying the functional consequences of this fundamental cellular process in normal physiology and in diseases such as cancer and neurodegeneration.[1][3]

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of Vps34, preventing the phosphorylation of its substrate, phosphatidylinositol (PI).[1][6] This inhibition blocks the synthesis of PI3P. In the context of autophagy, PI3P is required for the recruitment of downstream effectors, such as WIPI proteins, to the phagophore (the precursor to the autophagosome), initiating the formation of the autophagosome.[2] By inhibiting Vps34, this compound effectively halts the initiation of autophagy, leading to an accumulation of autophagy substrates like p62/SQSTM1 and preventing the conversion of LC3-I to its lipidated, autophagosome-associated form, LC3-II.

Vps34_Signaling_Pathway cluster_upstream Upstream Signals cluster_vps34 Vps34 Complex I (Autophagy) cluster_downstream Downstream Events Growth_Factors Growth Factors / Amino Acids mTORC1 mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex -| Vps34_Complex Vps34/Vps15/Beclin-1/ATG14L ULK1_Complex->Vps34_Complex + PI3P PI(3)P Vps34_Complex->PI3P ATP->ADP PI PI PI->Vps34_Complex Phagophore_Nucleation Phagophore Nucleation PI3P->Phagophore_Nucleation Recruits effectors Autophagosome_Formation Autophagosome Formation Phagophore_Nucleation->Autophagosome_Formation Autophagy Autophagy Autophagosome_Formation->Autophagy Vps34_IN_2 This compound Vps34_IN_2->Vps34_Complex Inhibits

Vps34 signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory activities of Vps34 inhibitors reported in various studies. Note that Vps34-IN-1 and SAR405 are structurally related and potent Vps34 inhibitors often used interchangeably in research.

CompoundAssay TypeTargetIC50 / Effective ConcentrationCell Line / SystemReference / Notes
PI3KD/V-IN-01Biochemical AssayVps3419 nM (IC50)Purified ProteinA potent dual PI3Kδ/Vps34 inhibitor.[6]
Vps34-IN-1Cellular AssayVps343 µMBalb/c 3T3 cellsUsed for long-term treatment to deplete the PI(3)P pool while preserving cell viability.[7]
Vps34-IN-1Cellular AssayVps3410 µMBalb/c 3T3 cellsUsed for 4-hour treatment to observe rapid dissociation of PI3P-binding proteins.[7]
SAR405Biochemical AssayVps341.5 nM (KD)Purified ProteinA highly potent and selective Vps34 inhibitor.[8]
SAR405Cellular AssayVps34~10 nM (EC50)GFP-FYVE expressing cellsDemonstrates potent cellular activity.[8]

Experimental Protocols

General Protocol for Cell Treatment with this compound

This protocol provides a general guideline for treating adherent cells with this compound. Optimization of cell density, inhibitor concentration, and incubation time is crucial for each specific cell line and experiment.

Materials:

  • This compound (powder)

  • Anhydrous DMSO

  • Complete cell culture medium appropriate for the cell line

  • Cell line of interest

  • Sterile culture plates (e.g., 6-well, 12-well, or 96-well)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Cell Seeding:

    • Seed cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase and reach 70-80% confluency at the time of treatment.

    • Incubate the cells overnight (or for the appropriate duration) to allow for adherence and recovery.

  • Treatment Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare working solutions by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 1 nM to 10 µM). It is good practice to perform a serial dilution.

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired period (e.g., 4, 12, 24 hours), depending on the experimental endpoint.

  • Downstream Analysis:

    • After incubation, proceed with the planned downstream analysis, such as cell lysis for Western blotting, cell viability assays, or fluorescence microscopy.

Protocol for Autophagy Assessment by Western Blotting

This protocol describes how to assess the effect of this compound on autophagy by monitoring the levels of key autophagy markers LC3 and p62.

Materials:

  • Treated cells (from Protocol 1)

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, vortexing periodically.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for resolving LC3-I and LC3-II).

    • Run the gel and transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply ECL substrate and visualize the bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities. Inhibition of Vps34 is expected to decrease the LC3-II/LC3-I ratio and increase p62 levels compared to the control.

Protocol for Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell proliferation and cytotoxicity.

Materials:

  • Treated cells in a 96-well plate (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and treat with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).[6]

  • MTT Addition:

    • Following treatment, add 10 µL of MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]

  • Solubilization:

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value if desired.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cell culture experiment involving this compound.

Experimental_Workflow cluster_analysis 4. Downstream Analysis A 1. Cell Culture (Seeding and Growth) B 2. Treatment (this compound or Vehicle) A->B C 3. Incubation (Defined Time Period) B->C D1 Western Blot (LC3, p62) C->D1 D2 Cell Viability Assay (MTT, etc.) C->D2 D3 Microscopy (e.g., GFP-LC3 puncta) C->D3 E 5. Data Acquisition & Analysis D1->E D2->E D3->E F 6. Interpretation & Conclusion E->F

A typical experimental workflow using this compound.

References

Optimal Working Concentration of Vps34-IN-2 for Autophagy Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vps34 (Vacuolar protein sorting 34) is a class III phosphoinositide 3-kinase (PI3K) that plays a pivotal role in the initiation of autophagy. It forms a complex with Beclin-1 and Atg14L to produce phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a critical step for the recruitment of downstream autophagy-related proteins and the formation of the autophagosome. Given its essential role, Vps34 has emerged as a key target for the pharmacological modulation of autophagy. Vps34-IN-2 is a potent and selective inhibitor of Vps34, making it a valuable tool for studying the physiological and pathological roles of autophagy. These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of this compound for effective autophagy inhibition in cell culture experiments.

Data Presentation

The efficacy of various Vps34 inhibitors can be compared based on their half-maximal inhibitory concentrations (IC50). This compound demonstrates high potency in both enzymatic and cellular assays.

InhibitorTargetIn Vitro IC50 (nM)Cellular Assay IC50 (nM)Notes
This compound Vps34 2 82 (GFP-FYVE cellular assay) Highly potent and selective Vps34 inhibitor.
Vps34-IN-1Vps34~25Not specifiedPotent and selective Vps34 inhibitor.
SAR405Vps341.2Not specifiedFirst-in-class, selective, and ATP-competitive Vps34 inhibitor.
PIK-IIIVps3418Not specifiedOrally active and selective Vps34 inhibitor.

This table summarizes the reported IC50 values for common Vps34 inhibitors. The optimal working concentration for complete autophagy inhibition in a specific cell line and experimental condition should be determined empirically.

Signaling Pathway and Experimental Workflow

To effectively utilize this compound, it is crucial to understand its point of intervention in the autophagy signaling cascade and the experimental workflow for assessing its inhibitory effects.

Vps34_Signaling_Pathway cluster_upstream Upstream Signaling cluster_vps34_complex Vps34 Core Complex cluster_downstream Downstream Events mTORC1 mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibition Beclin1 Beclin-1 ULK1_complex->Beclin1 Activation Vps34 Vps34 PI3P PI3P Production Vps34->PI3P Beclin1->PI3P Atg14L Atg14L Atg14L->PI3P Vps15 Vps15 Vps15->PI3P Vps34_IN_2 This compound Vps34_IN_2->Vps34 Inhibition WIPIs WIPIs Recruitment PI3P->WIPIs LC3_lipidation LC3-I to LC3-II Conversion WIPIs->LC3_lipidation Autophagosome Autophagosome Formation LC3_lipidation->Autophagosome Autolysosome Autolysosome Formation Autophagosome->Autolysosome Degradation Cargo Degradation (e.g., p62) Autolysosome->Degradation

Vps34 Signaling Pathway in Autophagy Initiation.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Assessment of Autophagy Inhibition cluster_analysis Data Analysis Cell_Culture 1. Culture cells to desired confluency Induce_Autophagy 2. Induce autophagy (e.g., starvation) Cell_Culture->Induce_Autophagy Add_Inhibitor 3. Add this compound at varying concentrations Induce_Autophagy->Add_Inhibitor Lysate_Prep 4. Prepare cell lysates Add_Inhibitor->Lysate_Prep LC3_Blot 5a. LC3-II Immunoblotting Lysate_Prep->LC3_Blot p62_Blot 5b. p62 Degradation Assay Lysate_Prep->p62_Blot Quantify_LC3 6a. Quantify LC3-II/Actin ratio LC3_Blot->Quantify_LC3 Quantify_p62 6b. Quantify p62/Actin ratio p62_Blot->Quantify_p62 Determine_Optimal_Conc 7. Determine optimal concentration Quantify_LC3->Determine_Optimal_Conc Quantify_p62->Determine_Optimal_Conc

Experimental Workflow for Determining Optimal this compound Concentration.

Experimental Protocols

Determining the Optimal Working Concentration of this compound

The optimal concentration of this compound for maximal autophagy inhibition can vary between cell lines and experimental conditions. A dose-response experiment is recommended to determine the most effective concentration.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Induction of Autophagy: To induce autophagy, replace the complete growth medium with starvation medium (e.g., EBSS) or treat with an autophagy-inducing agent like rapamycin. A control group with complete medium should be included.

  • This compound Treatment: Prepare a serial dilution of this compound in the starvation or treatment medium. A suggested concentration range to test is from 10 nM to 10 µM. A vehicle control (DMSO) should be included.

  • Incubation: Incubate the cells with this compound for a predetermined time. A typical incubation time for assessing autophagy inhibition is 2-6 hours.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis: Analyze the cell lysates by western blotting for the autophagy markers LC3-II and p62, as detailed in the protocols below.

  • Data Analysis: Quantify the band intensities for LC3-II and p62, and normalize to a loading control (e.g., β-actin or GAPDH). Plot the normalized values against the concentration of this compound to determine the concentration that yields the maximal inhibition of autophagy (i.e., accumulation of LC3-II and p62).

Protocol 1: LC3-II Immunoblotting for Autophagy Assessment

This protocol details the detection of the conversion of cytosolic LC3-I to the autophagosome-associated lipidated form, LC3-II, a key indicator of autophagosome formation.

Materials:

  • Cell lysates prepared as described above

  • SDS-PAGE gels (12-15% acrylamide is recommended for better separation of LC3-I and LC3-II)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL detection reagent

Procedure:

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) from each cell lysate onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-LC3B antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the ECL detection reagent to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Analysis: The accumulation of the faster-migrating LC3-II band indicates the inhibition of autophagic degradation. Quantify the LC3-II band intensity and normalize it to a loading control.

Protocol 2: p62/SQSTM1 Degradation Assay to Monitor Autophagic Flux

p62 is a selective autophagy substrate that is degraded upon fusion of the autophagosome with the lysosome. An accumulation of p62 indicates an inhibition of autophagic flux. To specifically measure the degradation of the existing p62 protein pool, a cycloheximide (CHX) chase assay can be performed.

Materials:

  • Cycloheximide (CHX) stock solution (in DMSO)

  • Cell lysates prepared as described above

  • Primary antibody: Rabbit or Mouse anti-p62/SQSTM1

  • Other materials as listed in the LC3-II Immunoblotting protocol

Procedure:

  • Cell Treatment: Treat cells with this compound at the determined optimal concentration.

  • Inhibition of Protein Synthesis: Add cycloheximide (a protein synthesis inhibitor) to the cell culture medium at a final concentration of 10-100 µg/mL.

  • Time Course: Collect cell samples at different time points after the addition of CHX (e.g., 0, 2, 4, 6, and 8 hours).

  • Cell Lysis and Western Blotting: Prepare cell lysates and perform western blotting for p62 as described in the LC3-II protocol, using an anti-p62 antibody.

  • Analysis: In control cells, the p62 levels should decrease over time due to autophagic degradation. In cells treated with this compound, the degradation of p62 will be inhibited, resulting in a sustained or increased level of p62 over the time course. Quantify the p62 band intensity at each time point and normalize to a loading control.

Conclusion

This compound is a powerful and specific tool for the inhibition of autophagy. The optimal working concentration for achieving maximal autophagy inhibition should be carefully determined for each cell line and experimental setup. By following the dose-response and time-course experiments outlined in these application notes, and utilizing the detailed protocols for LC3-II and p62 analysis, researchers can confidently employ this compound to investigate the intricate roles of autophagy in various biological processes.

Application Notes and Protocols for Vps34-IN-2 Treatment in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vps34 (Vacuolar protein sorting 34), the sole class III phosphoinositide 3-kinase (PI3K), is a critical regulator of intracellular vesicle trafficking, most notably in the initiation of autophagy. By catalyzing the formation of phosphatidylinositol 3-phosphate (PI(3)P), Vps34 facilitates the recruitment of proteins essential for the formation of autophagosomes.[1] Dysregulation of Vps34 activity has been implicated in a variety of diseases, including cancer, making it an attractive target for therapeutic intervention. Vps34-IN-2 is a potent and selective inhibitor of Vps34, demonstrating significant potential in preclinical cancer models. These application notes provide an overview of the in vivo application of this compound in mouse models of cancer, including representative protocols and data.

Vps34 Signaling Pathway

The Vps34 signaling pathway is central to the initiation of autophagy. Vps34 forms a core complex with Vps15 (p150), Beclin 1, and either ATG14L (for autophagy initiation) or UVRAG (for endosomal trafficking).[1] Upon induction of autophagy (e.g., by nutrient deprivation or cellular stress), the Vps34 complex is recruited to the phagophore assembly site, where it generates PI(3)P. This lipid product then serves as a docking site for effector proteins containing PI(3)P-binding domains, such as WIPI proteins, which are crucial for the subsequent steps of autophagosome formation.

Vps34_Signaling_Pathway cluster_0 Autophagy Induction cluster_1 Vps34 Complex Activation cluster_2 Autophagosome Formation Nutrient Deprivation Nutrient Deprivation ULK1 Complex ULK1 Complex Nutrient Deprivation->ULK1 Complex Growth Factor Withdrawal Growth Factor Withdrawal Growth Factor Withdrawal->ULK1 Complex Cellular Stress Cellular Stress Cellular Stress->ULK1 Complex Vps34/Vps15/Beclin1/ATG14L Vps34 Complex I ULK1 Complex->Vps34/Vps15/Beclin1/ATG14L activates PI3P Phosphatidylinositol 3-Phosphate (PI(3)P) Vps34/Vps15/Beclin1/ATG14L->PI3P phosphorylates PI Phosphatidylinositol (PI) PI->Vps34/Vps15/Beclin1/ATG14L WIPIs WIPI Proteins PI3P->WIPIs recruits LC3 Conjugation LC3 Conjugation WIPIs->LC3 Conjugation Autophagosome Autophagosome LC3 Conjugation->Autophagosome This compound This compound This compound->Vps34/Vps15/Beclin1/ATG14L inhibits

Caption: Vps34 signaling pathway in autophagy.

Quantitative Data from In Vivo Mouse Models

The following table summarizes representative data from in vivo studies using selective Vps34 inhibitors in various mouse cancer models. While specific data for this compound is limited in publicly available literature, the data for structurally and functionally similar inhibitors such as PIK-III and SAR405 provide a strong indication of the expected efficacy.

InhibitorCancer ModelMouse StrainAdministration Route & DoseKey FindingsReference
PIK-IIIAcute Myeloid Leukemia (MV4-11 Xenograft)NSG25 mg/kg, oral gavageDecreased relapse rate[2]
SAR405Acute Myeloid Leukemia (MV4-11 Xenograft)NSG10 µM, intraperitonealIn combination with mobilizing agents, strongly reduced relapse[2]
SB02024Melanoma (B16-F10 Syngeneic)C57BL/6Oral gavage (dose not specified)Significant inhibition of tumor growth and reduction of tumor weight[3]
SAR405Colorectal Cancer (CT26 Syngeneic)BALB/cOral gavage (dose not specified)Significant inhibition of tumor growth and reduction of tumor weight[3]
Vps34-IN-1Breast Cancer (MCF-7 Xenograft)Not specifiedNot specifiedSignificantly reduced cell proliferation[4]

Experimental Protocols

The following are detailed protocols for the use of Vps34 inhibitors in in vivo mouse models. The protocol for this compound is a representative example based on established methodologies for similar compounds.

Protocol 1: Evaluation of this compound in a Human Acute Myeloid Leukemia (AML) Xenograft Model

This protocol is based on studies using Vps34 inhibitors in the MV4-11 AML xenograft model.[2][5]

1. Cell Culture and Animal Model

  • Culture MV4-11 human AML cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Use immunodeficient mice (e.g., NOD/SCID/IL2Rγ-null or NSG) of 6-8 weeks of age.
  • Inject 5 x 10^6 MV4-11 cells intravenously (IV) into each mouse.

2. This compound Formulation and Administration

  • Prepare a formulation of this compound suitable for oral gavage. A common vehicle is 0.5% methylcellulose in sterile water.
  • Based on preliminary studies with other Vps34 inhibitors, a starting dose of 25-50 mg/kg administered daily by oral gavage is recommended. The final dose and schedule should be optimized based on tolerability and efficacy studies.

3. Experimental Workflow

Experimental_Workflow Start Start MV4-11_Cell_Culture Culture MV4-11 Cells Start->MV4-11_Cell_Culture Cell_Injection Inject 5x10^6 cells IV into NSG mice MV4-11_Cell_Culture->Cell_Injection Tumor_Engraftment Allow tumor engraftment (approx. 2 weeks) Cell_Injection->Tumor_Engraftment Randomization Randomize mice into treatment groups Tumor_Engraftment->Randomization Treatment Daily oral gavage: - Vehicle Control - this compound (25-50 mg/kg) Randomization->Treatment Monitoring Monitor tumor burden (bioluminescence) and animal health (body weight) Treatment->Monitoring for 2-4 weeks Endpoint Collect tissues for pharmacodynamic analysis Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition and survival Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound in an AML mouse model.

4. Monitoring and Endpoints

  • Monitor tumor burden weekly using bioluminescence imaging.
  • Monitor animal health daily, including body weight measurements twice weekly.
  • At the end of the study, collect bone marrow, spleen, and peripheral blood for analysis of leukemic cell infiltration by flow cytometry and for pharmacodynamic biomarker analysis (e.g., measurement of PI(3)P levels or autophagy markers).

Protocol 2: General Protocol for Subcutaneous Xenograft or Syngeneic Tumor Models

This protocol can be adapted for various solid tumor models.

1. Cell Culture and Tumor Implantation

  • Culture the desired cancer cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) under standard conditions.
  • Inject 1 x 10^6 cells subcutaneously into the flank of the appropriate mouse strain (e.g., C57BL/6 for B16-F10, BALB/c for CT26).

2. Treatment Regimen

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing mice into treatment and control groups.
  • Administer this compound or vehicle control daily by oral gavage.

3. Tumor Measurement and Analysis

  • Measure tumor volume three times a week using calipers (Volume = 0.5 x length x width²).
  • Monitor body weight and general health of the animals.
  • At the study endpoint, excise tumors, weigh them, and process for histological or molecular analysis.

Conclusion

This compound represents a promising therapeutic agent for the treatment of various cancers. The provided application notes and protocols offer a framework for designing and executing in vivo studies to evaluate its efficacy and mechanism of action. Careful optimization of dosing and scheduling will be critical for maximizing the therapeutic potential of this novel Vps34 inhibitor.

References

Application Notes and Protocols for Vps34-IN-2 in a Cancer Xenograft Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vps34 (Vacuolar protein sorting 34), the sole member of the class III phosphoinositide 3-kinase (PI3K) family, is a critical regulator of intracellular vesicle trafficking, primarily through its role in autophagy and endocytosis.[1][2][3][4] By catalyzing the formation of phosphatidylinositol 3-phosphate (PI(3)P), Vps34 initiates the formation of autophagosomes and modulates endosomal sorting. In the context of cancer, autophagy can act as a pro-survival mechanism, enabling tumor cells to withstand metabolic stress and resist therapy. Therefore, inhibiting Vps34 presents a promising therapeutic strategy to sensitize cancer cells to treatment.

Vps34-IN-2 is a potent and selective inhibitor of Vps34. These application notes provide a comprehensive guide for the utilization of this compound in a cancer xenograft study, covering its mechanism of action, experimental protocols, and expected outcomes based on preclinical data from similar Vps34 inhibitors.

Mechanism of Action of Vps34

Vps34 functions as a core component of two distinct protein complexes:

  • Complex I (C-I): Comprising Vps34, Vps15, Beclin-1, and ATG14L, this complex is essential for the initiation of autophagy.[2][3][4]

  • Complex II (C-II): In this complex, ATG14L is replaced by UVRAG. C-II is primarily involved in the endocytic pathway, regulating the maturation of endosomes.[2][3][4][5]

By inhibiting the kinase activity of Vps34, this compound blocks the production of PI(3)P, thereby disrupting both autophagy and endosomal trafficking. This dual inhibition can lead to cancer cell death and may enhance the efficacy of other anti-cancer therapies.

Vps34 Signaling Pathways

The following diagram illustrates the central role of Vps34 in autophagy and endocytosis.

Vps34 signaling in autophagy and endocytosis.

Experimental Protocols

This section provides detailed protocols for a cancer xenograft study using this compound.

Cell Line and Animal Model Selection
  • Cell Lines: Select cancer cell lines known to be sensitive to autophagy inhibition. Examples include, but are not limited to, breast cancer (MCF-7, MDA-MB-231), colorectal cancer (CT26), and melanoma (B16-F10) cell lines.[6]

  • Animal Models: Immunodeficient mice, such as NOD-SCID or NSG mice, are recommended for establishing xenografts of human cancer cell lines.[7][8] For syngeneic models (e.g., B16-F10 in C57BL/6 mice or CT26 in BALB/c mice), immunocompetent mice should be used.[9] All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Preparation of this compound Formulation
  • Vehicle: A common vehicle for oral administration of Vps34 inhibitors is a solution of 0.5% methylcellulose and 0.4% Tween 80 in sterile water.[10] Another option is 98% PEG200 and 2% Polysorbate 80.

  • Preparation for Oral Gavage:

    • Weigh the required amount of this compound based on the desired dose and the body weight of the mice.

    • Prepare the vehicle solution under sterile conditions.

    • Add the this compound powder to the vehicle.

    • Vortex and/or sonicate the mixture until a homogenous suspension is achieved.

    • Prepare the formulation fresh daily before administration.

Subcutaneous Xenograft Model Establishment

The following diagram outlines the workflow for establishing a subcutaneous xenograft model.

Xenograft_Workflow A 1. Cell Culture (Logarithmic growth phase) B 2. Cell Harvesting & Counting A->B C 3. Cell Suspension Preparation (e.g., in PBS or Matrigel) B->C D 4. Subcutaneous Injection (Flank of the mouse) C->D E 5. Tumor Growth Monitoring D->E F 6. Randomization into Treatment Groups E->F G 7. Treatment Initiation F->G

Workflow for establishing a subcutaneous xenograft model.
  • Detailed Protocol:

    • Culture the selected cancer cell line in the recommended medium until they reach 70-80% confluency.[7]

    • Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer and trypan blue to assess viability.[7]

    • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.[11] Matrigel can improve tumor engraftment.

    • Anesthetize the mice according to approved protocols.

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse using a 27- or 30-gauge needle.[7][11]

    • Monitor the mice regularly for tumor formation.

This compound Administration and Tumor Monitoring
  • Dosage and Administration:

    • Based on studies with similar Vps34 inhibitors, a starting dose of 50-100 mg/kg of this compound administered daily via oral gavage is recommended.[9]

    • The vehicle control group should receive the same volume of the vehicle solution.

  • Tumor Measurement:

    • Once tumors are palpable, measure their dimensions (length and width) every 2-3 days using a digital caliper.[8]

    • Calculate the tumor volume using the formula: Volume = (width)² x length / 2 .[7][8]

  • Monitoring:

    • Monitor the body weight of the mice and their general health status throughout the study.

    • The study should be terminated when tumors in the control group reach the maximum allowed size as per IACUC guidelines, or if the mice show signs of excessive toxicity.

Data Presentation

The efficacy of this compound can be evaluated by comparing tumor growth between the treatment and control groups. The following tables provide a template for summarizing the quantitative data.

Table 1: In Vivo Efficacy of this compound in a Cancer Xenograft Model

Treatment GroupNumber of Mice (n)Mean Tumor Volume at Day X (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control8[Insert Data]-
This compound (50 mg/kg)8[Insert Data][Insert Data]
This compound (100 mg/kg)8[Insert Data][Insert Data]

Tumor Growth Inhibition (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Table 2: Pharmacokinetic Profile of this compound in Mice (Example Data)

ParameterValue
Dose (mg/kg) 10 (Oral)
Cmax (ng/mL) [Insert Data]
Tmax (h) [Insert Data]
AUC (ng*h/mL) [Insert Data]
Bioavailability (%) [Insert Data]

Note: This is example data; actual pharmacokinetic studies for this compound are recommended.

Expected Outcomes and Troubleshooting

  • Efficacy: Treatment with this compound is expected to inhibit tumor growth compared to the vehicle control group.[9][12] Studies with similar inhibitors like SB02024 and SAR405 have demonstrated significant tumor growth inhibition in various cancer models.[9][13][14]

  • Toxicity: Monitor for signs of toxicity such as weight loss, lethargy, or ruffled fur. If significant toxicity is observed, the dose may need to be adjusted.

  • Troubleshooting:

    • No tumor growth: Ensure the viability of the injected cells and consider using Matrigel to enhance engraftment.

    • High variability in tumor size: Increase the number of mice per group to improve statistical power. Ensure consistent injection technique.

Conclusion

This compound is a valuable tool for investigating the role of autophagy in cancer progression in vivo. The protocols outlined in these application notes provide a framework for conducting a robust cancer xenograft study. By carefully selecting cell lines and animal models, and by adhering to detailed experimental procedures, researchers can effectively evaluate the anti-tumor efficacy of this compound.

References

Application Notes: Vps34-IN-2 for LC3 Puncta Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vacuolar protein sorting 34 (Vps34) is a class III phosphoinositide 3-kinase (PI3K) that is evolutionarily conserved from yeast to mammals.[1][2] It plays a fundamental role in various cellular processes, including endocytic trafficking and, most notably, autophagy.[3][4] Vps34 is the catalytic subunit in two primary, mutually exclusive protein complexes.[3][5] Complex I, which includes Vps15, Beclin 1, and ATG14, is specifically involved in the initiation of autophagy.[5] Complex II, where ATG14 is replaced by UVRAG, primarily functions in endosomal trafficking.[3]

During the initiation of autophagy, the Vps34 complex I is recruited to the phagophore, the precursor membrane of the autophagosome.[6] Here, Vps34 phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P).[2][7] This localized production of PI(3)P is a critical step, as it serves as a docking site for downstream effector proteins that are essential for the elongation and closure of the autophagosome membrane.[2][8]

A key hallmark of autophagosome formation is the conversion and recruitment of Microtubule-associated protein 1A/1B-light chain 3 (LC3).[9] The cytosolic form, LC3-I, is conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is then integrated into the inner and outer membranes of the growing autophagosome.[9] This translocation results in a change in LC3 localization from a diffuse cytoplasmic pattern to discrete, dot-like structures known as puncta.[9][10] The visualization and quantification of these LC3 puncta by immunofluorescence microscopy is a widely accepted method for monitoring autophagic activity.[11]

Mechanism of Action of Vps34-IN-2

This compound is a potent and selective inhibitor of the Vps34 kinase. It functions by binding to the ATP-binding pocket of Vps34, thereby preventing the phosphorylation of PI into PI(3)P.[4] By specifically blocking Vps34 activity, this compound effectively halts the initiation of autophagy.[4][12] This makes it an invaluable chemical tool for researchers to probe the Vps34-dependent steps of autophagy and to validate the role of Vps34 in cellular pathways under investigation.[4] When used in an LC3 immunofluorescence assay, treatment with this compound is expected to prevent the formation of LC3 puncta that would otherwise be induced by autophagic stimuli like nutrient starvation or mTOR inhibition.[12]

Vps34 Signaling Pathway in Autophagy

The diagram below illustrates the central role of the Vps34 Complex I in the autophagy pathway and the inhibitory action of this compound. Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by inhibiting the ULK1 and Vps34 complexes.[3] Upon nutrient starvation, mTORC1 is inactivated, leading to the activation of the Vps34 complex, PI(3)P production, and subsequent autophagosome formation.[6]

Vps34_Pathway cluster_input Regulatory Input cluster_core Core Autophagy Initiation cluster_membrane Membrane Dynamics cluster_output Autophagosome Formation Nutrients Nutrient Sufficiency (e.g., Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Activates ULK1 ULK1 Complex mTORC1->ULK1 Inhibits Vps34_C1 Vps34 Complex I (Vps34, Vps15, Beclin1, ATG14) mTORC1->Vps34_C1 Inhibits ULK1->Vps34_C1 Activates PI PI (Phosphatidylinositol) Vps34_C1->PI Phosphorylates PI3P PI(3)P Phagophore Phagophore Elongation PI3P->Phagophore Recruits Effectors LC3 LC3-I → LC3-II Phagophore->LC3 Promotes Puncta LC3 Puncta (Autophagosome) LC3->Puncta Results in Vps34_IN2 This compound Vps34_IN2->Vps34_C1 Inhibits

Vps34 signaling in autophagy initiation.

Quantitative Data Summary

The following table presents representative data from an immunofluorescence experiment designed to quantify LC3 puncta following autophagy induction and treatment with a Vps34 inhibitor. The data illustrates a significant increase in LC3 puncta upon starvation and a dose-dependent reduction with the addition of this compound.

Treatment ConditionThis compound Conc.Average LC3 Puncta per Cell (± SEM)% of Cells with >5 Puncta (± SEM)
Complete Medium (Fed) 0 nM2.1 ± 0.38.5% ± 2.1%
Starvation (EBSS) 0 nM18.5 ± 1.685.2% ± 4.5%
Starvation (EBSS) 100 nM9.3 ± 0.942.6% ± 3.8%
Starvation (EBSS) 500 nM3.5 ± 0.515.1% ± 2.9%
Starvation (EBSS) 1000 nM2.4 ± 0.49.8% ± 2.5%

Detailed Experimental Protocol

This protocol provides a step-by-step method for inducing autophagy and staining for endogenous LC3 to visualize puncta formation in cultured mammalian cells.

Materials and Reagents
  • Cell Line: HeLa, HEK293, or Mouse Embryonic Fibroblasts (MEFs)

  • Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Starvation Medium: Earle's Balanced Salt Solution (EBSS)

  • Inhibitor: this compound (stock solution in DMSO)

  • Autophagy Inducer (Optional): Torin1 or Everolimus

  • Coverslips: Sterile glass coverslips (12 mm diameter)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS or 50 µg/mL Digitonin in PBS[13]

  • Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS[13]

  • Primary Antibody: Rabbit anti-LC3B antibody (diluted 1:200 - 1:1000 in Blocking Buffer)[13]

  • Secondary Antibody: Alexa Fluor 488 or 568-conjugated Goat anti-Rabbit IgG (diluted 1:1000 in Blocking Buffer)

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole) solution

  • Mounting Medium: Antifade mounting medium (e.g., SlowFade® Gold)[13]

  • Phosphate-Buffered Saline (PBS)

  • 24-well tissue culture plates

Experimental Workflow Diagram

The diagram below outlines the sequential steps of the immunofluorescence protocol.

Workflow cluster_prep Cell Preparation & Treatment cluster_staining Immunostaining cluster_analysis Imaging & Analysis start Start seeding 1. Seed Cells on Coverslips start->seeding end_node End treatment 2. Drug Treatment (this compound, Starvation) seeding->treatment fixation 3. Fixation (4% PFA) treatment->fixation permeabilization 4. Permeabilization (Triton X-100) fixation->permeabilization blocking 5. Blocking (3% BSA) permeabilization->blocking primary_ab 6. Primary Antibody (anti-LC3) blocking->primary_ab secondary_ab 7. Secondary Antibody + DAPI primary_ab->secondary_ab mounting 8. Mount Coverslips secondary_ab->mounting acquisition 9. Image Acquisition (Fluorescence Microscope) mounting->acquisition analysis 10. Quantify LC3 Puncta acquisition->analysis analysis->end_node

Workflow for LC3 Puncta Immunofluorescence.
Procedure

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment.[14]

    • Incubate overnight at 37°C with 5% CO₂.[13]

  • Treatment:

    • Control Groups:

      • Negative Control (Fed): Replace the medium with fresh complete culture medium containing DMSO vehicle.

      • Positive Control (Starvation): Wash cells twice with PBS and replace the medium with EBSS containing DMSO vehicle. Incubate for 1-2 hours.[13]

    • Experimental Group:

      • Pre-incubate cells with the desired concentration of this compound in complete medium for 1 hour.

      • After pre-incubation, wash the cells twice with PBS and replace the medium with EBSS also containing the same concentration of this compound. Incubate for 1-2 hours.

  • Fixation:

    • Aspirate the medium and wash the cells once with PBS.

    • Fix the cells by adding 500 µL of 4% PFA solution to each well and incubate for 10-15 minutes at room temperature.[13]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 500 µL of 0.1% Triton X-100 in PBS to each well.

    • Incubate for 10 minutes at room temperature.

    • Note: For delicate structures, 50 µg/mL digitonin for 5 minutes can be a milder alternative.[13]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add 500 µL of Blocking Buffer (3% BSA in PBS) to each well.[13]

    • Incubate for 30-60 minutes at room temperature to minimize non-specific antibody binding.[13]

  • Primary Antibody Incubation:

    • Dilute the primary anti-LC3B antibody in Blocking Buffer to its optimal concentration.

    • Aspirate the blocking solution and add 200 µL of the diluted primary antibody solution to each coverslip.

    • Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[13]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.[13]

    • Dilute the fluorescently-labeled secondary antibody and DAPI in Blocking Buffer.

    • Add 200 µL of the diluted secondary antibody solution to each coverslip.

    • Incubate for 1 hour at room temperature, protected from light.[13]

  • Mounting:

    • Wash the cells five times with PBS for 5 minutes each to ensure removal of unbound antibodies.[13]

    • Briefly rinse the coverslips with distilled water.

    • Using fine-tipped forceps, carefully remove the coverslips from the wells and place them cell-side down onto a small drop of antifade mounting medium on a clean microscope slide.[13]

    • Seal the edges of the coverslip with clear nail polish and allow it to dry.

  • Image Acquisition and Analysis:

    • Visualize the slides using a fluorescence or confocal microscope.

    • Capture images from multiple random fields for each condition, ensuring consistent exposure settings across all samples.

    • Quantify the results by counting the number of LC3 puncta per cell or by determining the percentage of cells with a high number of puncta (e.g., >5).[9] An increase in puncta indicates autophagy induction, while a blockage of this increase by this compound confirms the involvement of Vps34.[12]

References

Application Notes and Protocols for Western Blot Analysis of p62 Degradation Following Vps34-IN-2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. A key protein in this pathway is Sequestosome 1 (p62/SQSTM1), an autophagy receptor that recognizes and shuttles ubiquitinated cargo to the autophagosome for degradation. Consequently, the cellular level of p62 is inversely correlated with autophagic activity, making it a reliable marker for monitoring autophagic flux.[1][2]

The initiation of autophagy is critically dependent on the activity of the class III phosphoinositide 3-kinase, Vacuolar protein sorting 34 (Vps34). Vps34 generates phosphatidylinositol 3-phosphate (PI3P) on the phagophore, a necessary step for the recruitment of downstream autophagy-related (ATG) proteins and the formation of the autophagosome.[3][4]

Vps34-IN-2 is a potent and selective inhibitor of Vps34, with IC50 values of 2 nM in enzymatic assays and 82 nM in cellular assays.[5][6][7][8] By inhibiting Vps34, this compound effectively blocks the initiation of autophagy. This inhibition of the autophagic process leads to the accumulation of p62, which can be readily quantified by Western blot analysis. This application note provides a detailed protocol for the use of this compound to modulate autophagy and the subsequent analysis of p62 degradation by Western blotting.

Signaling Pathway and Experimental Workflow

The inhibition of Vps34 by this compound disrupts the autophagy signaling cascade at its initial stages. This prevents the formation of autophagosomes and the subsequent degradation of cellular components, including the p62 protein. The expected outcome is an accumulation of p62 in cells treated with this compound.

Vps34_p62_Pathway cluster_0 Autophagy Induction (e.g., Nutrient Starvation) cluster_1 Autophagosome Nucleation cluster_2 Autophagosome Formation & Degradation ULK1 Complex ULK1 Complex Vps34_Complex Vps34 Complex (Vps34, Beclin-1, Vps15, Atg14L) ULK1 Complex->Vps34_Complex activates PI3P PI(3)P Vps34_Complex->PI3P produces Autophagosome Autophagosome PI3P->Autophagosome recruits effectors for Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome fuses with p62_degradation p62 Degradation Autolysosome->p62_degradation This compound This compound This compound->Vps34_Complex inhibits p62 p62 p62->Autophagosome Ub_Cargo Ubiquitinated Cargo Ub_Cargo->p62 binds to

Caption: Vps34-p62 signaling pathway in autophagy.

The experimental workflow involves treating cells with this compound, preparing cell lysates, and then performing a Western blot to detect p62 levels.

Experimental_Workflow A Cell Culture B This compound Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblotting for p62 F->G H Data Analysis G->H

Caption: Western blot workflow for p62 analysis.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., HeLa, MCF7, or other appropriate cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.

  • Treatment: The next day, treat the cells with this compound at various concentrations. Based on its cellular IC50 of 82 nM, a concentration range of 100 nM to 1 µM is recommended for initial experiments.[6][7][8] A vehicle control (DMSO) should be run in parallel. The treatment duration can be varied, with a typical starting point being 4 to 6 hours.

  • Positive Control (Optional): Treat a set of cells with a known autophagy inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the same duration to induce p62 accumulation.

Cell Lysis
  • Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

  • Lysis: Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

  • Normalization: Based on the protein concentration, normalize the volume of each lysate to ensure equal protein loading for the Western blot.

Western Blotting for p62
  • Sample Preparation: To the normalized protein lysates, add an appropriate volume of 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p62 (e.g., rabbit anti-p62/SQSTM1) diluted in the blocking buffer. The dilution should be optimized as per the antibody datasheet (typically 1:1000). Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.

Data Presentation

The results of the Western blot analysis can be quantified by densitometry using image analysis software (e.g., ImageJ). The intensity of the p62 band should be normalized to the intensity of the corresponding loading control band. The data can be presented in a tabular format for clear comparison.

Table 1: Quantitative Analysis of p62 Levels After this compound Treatment

Treatment GroupThis compound Conc.Treatment Time (hr)Normalized p62 Level (Arbitrary Units)Fold Change vs. Vehicle
Vehicle Control0 (DMSO)41.001.0
This compound100 nM4ValueValue
This compound500 nM4ValueValue
This compound1 µM4ValueValue
Positive ControlBafilomycin A1 (100 nM)4ValueValue

Note: The "Value" fields in the table should be replaced with the actual experimental data.

Table 2: Summary of this compound Properties

ParameterValueReference
TargetVps34 (Class III PI3K)[5],[6],[7]
IC50 (Enzymatic)2 nM[5],[6],[7]
IC50 (Cellular)82 nM (GFP-FYVE assay)[5],[6],[7]
Recommended Working Conc.100 nM - 1 µMBased on IC50
Recommended Treatment Time4 - 6 hoursGeneral recommendation

Conclusion

The Western blot analysis of p62 is a robust method to assess the inhibition of autophagy by this compound. A dose-dependent increase in p62 levels is expected following treatment with this potent and selective inhibitor. These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound and monitor its impact on the autophagic pathway. The provided diagrams and tables offer a clear framework for understanding the experimental design and presenting the resulting data.

References

Measuring PI3P Levels Following Vps34-IN-2 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vps34, a class III phosphoinositide 3-kinase (PI3K), is a crucial enzyme responsible for the production of phosphatidylinositol 3-phosphate (PI3P), a key signaling lipid that governs fundamental cellular processes such as autophagy and endosomal trafficking.[1][2] Dysregulation of Vps34 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[3] Vps34-IN-2 is a potent and selective inhibitor of Vps34, offering a valuable tool for investigating the physiological roles of PI3P.[4][5] These application notes provide detailed protocols for measuring changes in PI3P levels in response to this compound treatment, enabling researchers to accurately assess the inhibitor's efficacy and its impact on cellular signaling pathways.

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Vps34. In enzymatic assays, it exhibits an IC50 of 2 nM, while in cellular assays utilizing a GFP-FYVE reporter for PI3P, the IC50 is 82 nM.[4][5] This selectivity is crucial for minimizing off-target effects and ensuring that observed changes in PI3P levels are directly attributable to the inhibition of Vps34.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for its inhibitory activity.

ParameterValueReference
Vps34 Enzymatic IC50 2 nM[4][5]
Cellular GFP-FYVE IC50 82 nM[4][5]

Vps34 Signaling Pathway

The following diagram illustrates the central role of Vps34 in the production of PI3P and its subsequent involvement in downstream cellular processes. This compound acts by directly inhibiting the kinase activity of Vps34, thereby reducing the levels of PI3P.

Vps34_Signaling_Pathway PI Phosphatidylinositol (PI) Vps34 Vps34 (Class III PI3K) PI->Vps34 Substrate PI3P Phosphatidylinositol 3-Phosphate (PI3P) Vps34->PI3P Catalyzes Downstream Downstream Effectors (e.g., FYVE domain proteins) PI3P->Downstream Recruits Vps34_IN_2 This compound Vps34_IN_2->Vps34 Inhibits Cellular_Processes Cellular Processes (Autophagy, Endosomal Trafficking) Downstream->Cellular_Processes Regulates Experimental_Workflow cluster_treatment Cell Treatment cluster_measurement PI3P Measurement start Seed Cells treatment Treat with this compound (and controls) start->treatment method_choice Choose Measurement Method treatment->method_choice lipid_extraction Lipid Extraction method_choice->lipid_extraction immunofluorescence Immunofluorescence method_choice->immunofluorescence live_imaging Live Cell Imaging method_choice->live_imaging tlc TLC Analysis lipid_extraction->tlc ms Mass Spectrometry lipid_extraction->ms data_analysis Data Analysis and Quantification immunofluorescence->data_analysis live_imaging->data_analysis tlc->data_analysis ms->data_analysis Logical_Relationship goal Experimental Goal quantification Quantitative Measurement of Total PI3P Levels goal->quantification localization Subcellular Localization of PI3P goal->localization dynamics Real-time Dynamics of PI3P goal->dynamics tlc_ms TLC or Mass Spectrometry quantification->tlc_ms if_imaging Immunofluorescence localization->if_imaging live_cell Live-Cell Imaging dynamics->live_cell method Recommended Method

References

Application Notes and Protocols: Vps34-IN-2 for Tumor Microenvironment Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vps34-IN-2 is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 (Vacuolar protein sorting 34).[1] Vps34 is a key regulator of intracellular vesicle trafficking processes, most notably autophagy and endocytosis.[2][3] Emerging evidence highlights a critical role for Vps34 in the tumor microenvironment (TME). Inhibition of Vps34 has been shown to reprogram an immunologically "cold" TME, characterized by a lack of immune cell infiltration, into a "hot," inflamed TME that is responsive to immunotherapy.[2][4][5] This is primarily achieved by stimulating the production of pro-inflammatory chemokines, which in turn recruit cytotoxic immune cells to the tumor site.[2][5]

These application notes provide a comprehensive overview of the experimental design for utilizing this compound and other functionally similar Vps34 inhibitors (e.g., SB02024, SAR405) to study and modulate the tumor microenvironment. Detailed protocols for key experiments are provided to facilitate the practical application of these compounds in both in vitro and in vivo cancer models.

Mechanism of Action

This compound exerts its effects on the tumor microenvironment primarily by inhibiting the kinase activity of Vps34. This inhibition leads to a cascade of downstream events that culminate in an enhanced anti-tumor immune response. The key mechanisms include:

  • Induction of Pro-inflammatory Chemokines: Inhibition of Vps34 triggers the secretion of T-cell-recruiting chemokines, notably C-C motif chemokine 5 (CCL5) and C-X-C motif chemokine 10 (CXCL10), from cancer cells.[2][6][7]

  • Activation of Innate Immune Signaling: The increase in chemokine production is mediated through the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) and STAT1/IRF7 (Signal Transducer and Activator of Transcription 1/Interferon Regulatory Factor 7) signaling pathways.[2][6][8]

  • Enhanced Immune Cell Infiltration: The elevated levels of CCL5 and CXCL10 in the TME act as chemoattractants, leading to the recruitment and infiltration of cytotoxic immune cells, including Natural Killer (NK) cells, CD8+ T cells, and CD4+ T cells.[2][4][9]

  • Conversion of "Cold" to "Hot" Tumors: By promoting a pro-inflammatory state and facilitating immune cell infiltration, Vps34 inhibition effectively transforms immunologically "cold" tumors into "hot," inflamed tumors that are more susceptible to immune-mediated killing.[4][5]

  • Synergy with Immunotherapy: This reprogramming of the TME enhances the efficacy of immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies.[2][9]

Data Presentation

In Vitro Efficacy of Vps34 Inhibitors
CompoundAssayCell Line(s)Concentration/IC50Key FindingsReference(s)
This compound Enzymatic Assay-IC50: 2 nMPotent and selective inhibition of Vps34 kinase activity.[1]
Cellular Assay (GFP-FYVE)-IC50: 82 nMEffective inhibition of Vps34 activity in a cellular context.[1]
SB02024 Gene Expression (qRT-PCR)A-498, B16-F102 µMIncreased expression of IFNB1, IRF1, IRF7, and IRF9.[10]
Chemokine SecretionHuman and mouse cancer cell linesNot specifiedMarkedly increased secretion of CCL5 and CXCL10.[7]
SAR405 Enzymatic Assay-IC50: 1 nMPotent and highly specific inhibition of Vps34.[11]
Gene Expression (qRT-PCR)A-498, B16-F102 µMIncreased expression of IFNB1, IRF1, IRF7, and IRF9.[10]
In Vivo Efficacy of Vps34 Inhibitors
CompoundAnimal ModelTumor Model(s)Dosage and AdministrationKey FindingsReference(s)
SB02024 C57BL/6 miceB16-F10 melanoma20 mg/kg, daily oral gavageDecreased tumor growth, increased survival, enhanced infiltration of NK, CD8+, and CD4+ T cells.[2][6]
BALB/c miceCT26 colorectal carcinomaNot specifiedSignificantly inhibited tumor growth and improved survival.[2]
BALB/c miceRenca renal carcinoma20 mg/kgIncreased plasma levels of CCL5 and CXCL10; enhanced immune cell infiltration.[12]
SAR405 C57BL/6 miceB16-F10 melanomaNot specifiedDecreased tumor growth and improved survival.[2]
BALB/c miceCT26 colorectal carcinomaNot specifiedSignificantly inhibited tumor growth and improved survival.[2]

Experimental Protocols

In Vitro Autophagy Inhibition Assay (Western Blot for LC3 and p62)

This protocol is to assess the ability of this compound to inhibit autophagy in cancer cell lines. A hallmark of autophagy inhibition is the accumulation of the lipidated form of LC3 (LC3-II) and the autophagy substrate p62/SQSTM1.

Materials:

  • Cancer cell line of interest (e.g., B16-F10, CT26, MCF-7)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.[5][13][14]

  • Analysis: Quantify the band intensities for LC3-II, p62, and the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels indicates autophagy inhibition.

In Vivo Tumor Growth and Microenvironment Study

This protocol outlines an in vivo experiment to evaluate the effect of this compound on tumor growth and the immune composition of the TME.

Materials:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cells (e.g., B16-F10, CT26)

  • This compound

  • Vehicle control (e.g., 98% PEG200/2% PS80)

  • Calipers for tumor measurement

  • Reagents for tissue processing and immunofluorescence staining

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups. Administer this compound (e.g., 50-100 mg/kg) or vehicle daily via oral gavage.[15]

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint.

  • Tissue Collection: At the end of the study, euthanize the mice and collect tumors and blood samples.

  • Tumor Analysis:

    • A portion of the tumor can be fixed in formalin and embedded in paraffin for immunohistochemistry or immunofluorescence staining.

    • Another portion can be used to prepare single-cell suspensions for flow cytometry analysis of immune cell populations.

  • Blood Analysis: Plasma can be collected to measure chemokine levels by ELISA.

Immunofluorescence Staining for CD8+ T Cell Infiltration

This protocol is for visualizing and quantifying the infiltration of CD8+ T cells into the tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded tumor sections

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking solution (e.g., PBS with 5% goat serum and 1% BSA)

  • Primary antibody: anti-CD8

  • Fluorescently labeled secondary antibody (e.g., goat anti-rat Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate the tumor sections.

  • Antigen Retrieval: Perform heat-induced antigen retrieval.

  • Permeabilization: Permeabilize the sections with permeabilization buffer.[16][17]

  • Blocking: Block non-specific antibody binding with blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary anti-CD8 antibody overnight at 4°C.[4][18]

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash and counterstain with DAPI.

  • Mounting and Imaging: Mount the slides and acquire images using a fluorescence microscope.

  • Quantification: Quantify the number of CD8+ T cells per unit area of the tumor.

ELISA for CCL5 and CXCL10

This protocol is for measuring the concentration of CCL5 and CXCL10 in cell culture supernatants or plasma samples.

Materials:

  • ELISA kits for mouse or human CCL5 and CXCL10

  • Cell culture supernatants or plasma samples

  • Microplate reader

Procedure:

  • Prepare Reagents and Samples: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.[19]

  • Assay Procedure:

    • Add standards and samples to the pre-coated microplate.

    • Incubate as directed.

    • Wash the plate.

    • Add the detection antibody.

    • Incubate and wash.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP).

    • Incubate and wash.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Calculate the concentration of CCL5 and CXCL10 in the samples based on the standard curve.[20][21]

Mandatory Visualization

Vps34_Signaling_Pathway cluster_TumorCell Tumor Cell cluster_TME Tumor Microenvironment Vps34_IN2 This compound Vps34 Vps34 Vps34_IN2->Vps34 Inhibits cGAS cGAS Vps34_IN2->cGAS Activates Autophagy Autophagy Vps34->Autophagy Promotes STING STING cGAS->STING STAT1_IRF7 STAT1 / IRF7 STING->STAT1_IRF7 Chemokines CCL5 / CXCL10 (Secretion) STAT1_IRF7->Chemokines Upregulates Transcription Chemokines_TME CCL5 / CXCL10 Chemokines->Chemokines_TME Secreted ImmuneCells NK Cells CD8+ T Cells CD4+ T Cells Chemokines_TME->ImmuneCells Recruits AntiTumor Anti-Tumor Immunity ImmuneCells->AntiTumor Promotes

Caption: this compound signaling pathway in the tumor microenvironment.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies CellCulture Cancer Cell Lines (e.g., B16-F10, CT26) Treatment_InVitro Treat with this compound or Vehicle (DMSO) CellCulture->Treatment_InVitro WesternBlot Western Blot (LC3, p62) Treatment_InVitro->WesternBlot ELISA_InVitro ELISA (CCL5, CXCL10) Treatment_InVitro->ELISA_InVitro TumorImplant Syngeneic Mouse Model (Tumor Implantation) WesternBlot->TumorImplant Inform In Vivo Dose ELISA_InVitro->TumorImplant Inform In Vivo Dose Treatment_InVivo Treat with this compound or Vehicle (Oral Gavage) TumorImplant->Treatment_InVivo TumorMeasurement Monitor Tumor Growth Treatment_InVivo->TumorMeasurement TissueHarvest Harvest Tumors and Blood TumorMeasurement->TissueHarvest IF_Staining Immunofluorescence (CD8+ T cells) TissueHarvest->IF_Staining ELISA_InVivo ELISA (Plasma CCL5, CXCL10) TissueHarvest->ELISA_InVivo

Caption: Experimental workflow for studying this compound in the TME.

References

Application Notes and Protocols: Utilizing Vps34-IN-2 to Investigate the Role of Autophagy in T-cell Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy, a fundamental cellular recycling process, is increasingly recognized for its critical role in immune cell function, particularly in T-lymphocytes. The class III phosphatidylinositol 3-kinase (PI3K), Vps34, is a key initiator of autophagy. Its inhibition offers a powerful tool to dissect the intricate relationship between this catabolic process and the metabolic reprogramming essential for T-cell activation, differentiation, and survival. Vps34-IN-2 is a potent and highly selective small molecule inhibitor of Vps34, making it an ideal probe for these investigations.

This document provides detailed application notes and experimental protocols for utilizing this compound to study the effects of autophagy on T-cell metabolism.

This compound: A Selective Autophagy Inhibitor

This compound is a potent and specific inhibitor of Vps34 kinase activity. It exhibits high selectivity over other PI3K isoforms and mTOR, ensuring targeted inhibition of autophagy initiation.

Table 1: Pharmacological Properties of this compound

PropertyValueReference
Vps34 IC50 (enzymatic) 2 nM[1]
Vps34 IC50 (cellular) 82 nM[1]
Selectivity vs. PI3Kα >1000-fold[1]
Selectivity vs. PI3Kβ >500-fold[1]
Selectivity vs. PI3Kδ >1000-fold[1]
Selectivity vs. PI3Kγ >1000-fold[1]
Selectivity vs. mTOR >1000-fold[1]
Mechanism of Action ATP-competitive inhibitor

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Vps34 signaling pathway in autophagy and a general experimental workflow for studying the effects of this compound on T-cell metabolism.

Vps34 Signaling Pathway cluster_0 Autophagy Initiation Nutrient Starvation Nutrient Starvation ULK1_complex ULK1 Complex Nutrient Starvation->ULK1_complex Growth Factor Withdrawal Growth Factor Withdrawal Growth Factor Withdrawal->ULK1_complex Beclin1_complex Beclin-1 Complex ULK1_complex->Beclin1_complex activates Vps34 Vps34 Beclin1_complex->Vps34 recruits PI3P PI(3)P Vps34->PI3P produces Autophagosome Autophagosome Formation PI3P->Autophagosome initiates Vps34_IN_2 This compound Vps34_IN_2->Vps34 inhibits Experimental Workflow cluster_1 T-Cell Preparation and Treatment cluster_2 Autophagy Assessment cluster_3 Metabolic Analysis isolate Isolate Primary T-Cells or Culture T-Cell Line activate Activate T-Cells (e.g., anti-CD3/CD28) isolate->activate treat Treat with this compound (or vehicle control) activate->treat western Autophagic Flux Assay (LC3-II Western Blot) treat->western flow Autophagy Measurement (Flow Cytometry) treat->flow seahorse Metabolic Profiling (Seahorse XF Analyzer) treat->seahorse uptake Nutrient Uptake Assays (Glucose/Glutamine) treat->uptake

References

Application Notes and Protocols: Assessing the Stability of Vps34-IN-2 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vps34-IN-2 is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 (Vacuolar protein sorting 34).[1][2] Vps34 is a key regulator of intracellular vesicle trafficking processes, most notably autophagy and endosome sorting, through the production of phosphatidylinositol 3-phosphate (PI3P).[3][4][5] By inhibiting Vps34, this compound serves as a valuable chemical tool to study these fundamental cellular processes and holds potential for therapeutic applications in diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders.[3][6]

The reliability and reproducibility of in vitro studies using small molecule inhibitors are critically dependent on the stability of the compound under experimental conditions. Degradation of an inhibitor in cell culture media can lead to an underestimation of its potency and misleading experimental outcomes. Therefore, it is imperative to determine the stability of this compound in the specific cell culture media being used for cellular assays.

These application notes provide a detailed protocol for assessing the stability of this compound in cell culture media using Liquid Chromatography-Mass Spectrometry (LC-MS).

Signaling Pathway of Vps34

Vps34 functions as the catalytic subunit in two distinct protein complexes, Complex I and Complex II, which regulate different cellular pathways.[5][7]

  • Complex I (Autophagy Initiation): Comprising Vps34, Vps15 (a regulatory subunit), Beclin-1, and ATG14L, this complex is essential for the initiation of autophagy.[5][8][9] Upon induction of autophagy (e.g., by nutrient starvation), this complex is recruited to the phagophore, where it generates PI3P. PI3P then serves as a docking site for downstream autophagy effectors, leading to the formation of the autophagosome.[9]

  • Complex II (Endosomal Trafficking): In this complex, ATG14L is replaced by UVRAG (UV radiation resistance-associated gene).[5][7] Complex II is primarily involved in the regulation of endosomal trafficking and maturation, including the sorting of cargo into multivesicular bodies.

The inhibition of Vps34 by this compound is expected to disrupt the functions of both complexes, thereby blocking autophagy and altering endosomal sorting.

Vps34_Signaling_Pathway Vps34 Signaling Pathway cluster_complex_i Complex I (Autophagy) cluster_complex_ii Complex II (Endosomal Trafficking) Vps34_I Vps34 Beclin1_I Beclin-1 Vps34_I->Beclin1_I PI3P Phosphatidylinositol 3-phosphate (PI3P) Vps34_I->PI3P Vps15_I Vps15 Vps15_I->Beclin1_I ATG14L ATG14L ATG14L->Beclin1_I Vps34_II Vps34 Beclin1_II Beclin-1 Vps34_II->Beclin1_II Vps34_II->PI3P Vps15_II Vps15 Vps15_II->Beclin1_II UVRAG UVRAG UVRAG->Beclin1_II PI Phosphatidylinositol (PI) PI->Vps34_I Substrate PI->Vps34_II Substrate Autophagy Autophagy Initiation PI3P->Autophagy Endosomal_Sorting Endosomal Sorting PI3P->Endosomal_Sorting Vps34_IN2 This compound Vps34_IN2->Vps34_I Inhibition Vps34_IN2->Vps34_II Inhibition

Caption: Vps34 forms two distinct complexes regulating autophagy and endosomal sorting.

Experimental Protocol: Stability of this compound in Cell Culture Media

This protocol outlines a method to quantify the stability of this compound in a standard cell culture medium over a time course using LC-MS/MS.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • 96-well plates or microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO. Ensure the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare working solutions of this compound by diluting the stock solution in the desired cell culture medium. Two conditions are recommended:

      • Condition A: Cell culture medium without FBS.

      • Condition B: Cell culture medium supplemented with 10% FBS.

    • The final concentration of this compound for the stability assay should be relevant to the concentrations used in cellular assays (e.g., 1 µM).

    • Ensure the final DMSO concentration in the medium is low (≤ 0.1%) to avoid solvent-induced artifacts. Prepare a vehicle control (medium with the same final concentration of DMSO).

  • Incubation:

    • Aliquot the prepared working solutions (Condition A and B) and the vehicle control into separate wells of a 96-well plate or microcentrifuge tubes.

    • Collect a sample from each condition at time zero (T=0). This sample represents 100% of the initial concentration. Immediately process this sample as described in step 5.

    • Incubate the remaining samples at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • At each time point, retrieve the designated aliquots from the incubator.

  • Sample Preparation for LC-MS/MS Analysis:

    • To precipitate proteins and extract this compound, add 3 volumes of ice-cold acetonitrile or methanol containing an appropriate internal standard to 1 volume of the collected media sample.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.

    • The method should be optimized for the specific compound, including the selection of the appropriate column, mobile phases, and mass spectrometry parameters (e.g., MRM transitions).

    • Generate a standard curve using known concentrations of this compound prepared in the same cell culture medium to enable accurate quantification.

  • Data Analysis:

    • Quantify the concentration of this compound in each sample using the standard curve.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to visualize the stability profile.

    • Calculate the half-life (t1/2) of this compound in each condition.

Experimental Workflow

Experimental_Workflow This compound Stability Assessment Workflow start Start prep_stock Prepare 10 mM this compound Stock in DMSO start->prep_stock prep_working Prepare 1 µM Working Solutions in Media (+/- 10% FBS) prep_stock->prep_working incubation Incubate at 37°C, 5% CO2 prep_working->incubation sample_collection Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) incubation->sample_collection protein_precip Protein Precipitation & Extraction with ACN/MeOH sample_collection->protein_precip centrifugation Centrifuge to Pellet Debris protein_precip->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_analysis Data Analysis: Quantification & Half-life Calculation lcms_analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing the stability of this compound in cell culture media.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison of this compound stability under different conditions.

Table 1: Stability of this compound in Cell Culture Media at 37°C

Time (hours)Remaining this compound (%) in DMEMRemaining this compound (%) in DMEM + 10% FBS
0100.0 ± 0.0100.0 ± 0.0
298.5 ± 2.195.3 ± 3.4
496.2 ± 1.889.1 ± 4.2
892.7 ± 3.578.6 ± 5.1
2485.4 ± 4.255.9 ± 6.3
4876.1 ± 5.130.2 ± 7.8
Half-life (t1/2) > 48 hours ~28 hours

Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes.

Logical Relationship of this compound Action

The application of this compound initiates a cascade of events, starting from the inhibition of its direct target to the observable cellular phenotypes.

Logical_Relationship Logical Flow of this compound Action Vps34_IN2 Addition of this compound to Cell Culture Vps34_Inhibition Inhibition of Vps34 Kinase Activity Vps34_IN2->Vps34_Inhibition PI3P_Reduction Decreased Cellular PI3P Levels Vps34_Inhibition->PI3P_Reduction Autophagy_Block Blockade of Autophagy Initiation PI3P_Reduction->Autophagy_Block Endosomal_Defects Defects in Endosomal Trafficking PI3P_Reduction->Endosomal_Defects Cellular_Outcome Altered Cellular Phenotype (e.g., decreased cell survival, sensitization to other drugs) Autophagy_Block->Cellular_Outcome Endosomal_Defects->Cellular_Outcome

Caption: Cause-and-effect relationship of this compound from molecular target to cellular outcome.

Troubleshooting and Interpretation

  • Low Recovery at T=0: This may indicate poor solubility of this compound in the culture medium or non-specific binding to the plasticware. Ensure the stock solution is fully dissolved and the final DMSO concentration is appropriate.

  • Rapid Degradation: If this compound is found to be unstable, consider more frequent media changes in your cellular assays or the use of a more stable analog if available. The presence of serum can sometimes lead to enzymatic degradation of compounds.

  • Variability between Replicates: Ensure accurate pipetting and consistent sample processing. The use of an internal standard in the LC-MS/MS analysis can help to correct for experimental variability.

By following this detailed protocol, researchers can confidently assess the stability of this compound in their specific experimental setup, leading to more accurate and reliable data in the investigation of autophagy and other Vps34-mediated cellular processes.

References

Application Notes and Protocols for In Vivo Delivery of Vps34-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo delivery of Vps34-IN-2, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. These guidelines are intended to assist researchers in designing and executing in vivo experiments to study the physiological roles of Vps34 and to evaluate the therapeutic potential of its inhibition.

Introduction to Vps34 and this compound

Vacuolar protein sorting 34 (Vps34) is a critical enzyme in cellular trafficking pathways, primarily through its production of phosphatidylinositol 3-phosphate (PI(3)P).[1][2][3] Vps34 is a key regulator of autophagy, a cellular process for the degradation and recycling of cellular components, and is also involved in endocytosis.[1][2][3][4] It functions as part of two distinct protein complexes: Complex I, which includes ATG14, is essential for the initiation of autophagy, while Complex II, containing UVRAG, is involved in endosomal sorting and trafficking.[3][5] Given its central role in these pathways, Vps34 has emerged as a therapeutic target for various diseases, including cancer and metabolic disorders.

This compound is a novel, potent, and selective inhibitor of Vps34. Due to its hydrophobic nature, careful consideration of its formulation and delivery method is crucial for successful in vivo studies. This document outlines established protocols for oral gavage, intraperitoneal, and intravenous administration of this compound in murine models.

Vps34 Signaling Pathway in Autophagy

The following diagram illustrates the central role of Vps34 in the initiation of autophagy.

Vps34_Signaling_Pathway Vps34 Signaling in Autophagy Initiation cluster_upstream Upstream Signals cluster_vps34 Vps34 Complex I Nutrient Deprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient Deprivation->mTORC1 inhibition ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibition Vps34 Vps34 ULK1 Complex->Vps34 activation PI(3)P Production PI(3)P Production Vps34->PI(3)P Production Vps15 Vps15 Beclin-1 Beclin-1 Atg14 Atg14 Autophagosome Formation Autophagosome Formation PI(3)P Production->Autophagosome Formation Experimental_Workflow This compound In Vivo PK/PD Study Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization into Treatment Groups Randomization into Treatment Groups Tumor Growth Monitoring->Randomization into Treatment Groups This compound or Vehicle Administration This compound or Vehicle Administration Randomization into Treatment Groups->this compound or Vehicle Administration Sample Collection at Time Points Sample Collection at Time Points This compound or Vehicle Administration->Sample Collection at Time Points Plasma for PK Analysis Plasma for PK Analysis Sample Collection at Time Points->Plasma for PK Analysis Tumor Tissue for PD Analysis Tumor Tissue for PD Analysis Sample Collection at Time Points->Tumor Tissue for PD Analysis Data Analysis Data Analysis Plasma for PK Analysis->Data Analysis Tumor Tissue for PD Analysis->Data Analysis

References

Application Notes: Flow Cytometry Analysis of Apoptosis Following Vps34-IN-2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess apoptosis using flow cytometry after treating cells with Vps34-IN-2, a potent inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.

Introduction

Vacuolar protein sorting 34 (Vps34) is a critical enzyme in the regulation of intracellular membrane trafficking, most notably for its role in initiating autophagy.[1][2][3] As a class III PI3K, Vps34 phosphorylates phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PtdIns(3)P), a key lipid messenger that recruits downstream effector proteins to initiate the formation of the autophagosome.[1][2][4] Autophagy is a cellular self-digestion process that degrades and recycles damaged organelles and proteins to maintain cellular homeostasis, acting as a pro-survival mechanism under cellular stress.

This compound is a specific inhibitor that targets the kinase activity of Vps34, thereby blocking PtdIns(3)P production and inhibiting autophagy.[4] By disabling the pro-survival autophagy pathway, this compound can sensitize cells, particularly cancer cells, to programmed cell death, or apoptosis.[4][5] The interplay between autophagy and apoptosis is complex; however, inhibiting autophagy is a promising strategy to enhance the efficacy of cancer therapies.[4][6]

Flow cytometry using Annexin V and Propidium Iodide (PI) dual staining is the gold standard for quantifying apoptosis.[7][8] This method allows for the precise differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Vps34 Signaling Pathway and Inhibition

The diagram below illustrates the central role of Vps34 in the autophagy pathway and the mechanism of its inhibition by this compound, which can subsequently lead to the induction of apoptosis.

Vps34_Pathway cluster_0 Autophagy Initiation cluster_1 Apoptosis Pathway Vps34_Complex Vps34/Beclin-1/ATG14L/Vps15 (Complex I) PI3P PtdIns(3)P Vps34_Complex->PI3P Kinase Activity PI Phosphatidylinositol (PI) PI->Vps34_Complex Substrate Autophagosome Autophagosome Formation PI3P->Autophagosome Survival Cell Survival Autophagosome->Survival Caspases Caspase Activation Autophagosome->Caspases Inhibition of Autophagy Leads to Apoptosis Apoptosis Apoptosis Caspases->Apoptosis Vps34_IN2 This compound Vps34_IN2->Vps34_Complex Inhibition Workflow cluster_prep Cell Preparation & Treatment cluster_process Sample Processing cluster_stain Staining cluster_analysis Analysis arrow arrow A 1. Seed Cells in Culture Plates B 2. Treat with this compound and Vehicle Control A->B C 3. Harvest Adherent & Floating Cells B->C D 4. Wash Cells with Cold PBS C->D E 5. Resuspend in 1X Binding Buffer D->E F 6. Add Annexin V Incubate 15 min (Dark) E->F G 7. Add PI Solution F->G H 8. Acquire on Flow Cytometer (within 1 hour) G->H I 9. Analyze Data: Gate & Quantify Populations H->I

References

Harnessing Synergistic Inhibition of Vps34 and mTOR for Novel Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The intertwined signaling pathways of phosphatidylinositol 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) are central regulators of cell growth, proliferation, and survival. Their frequent dysregulation in a multitude of cancers has made them prime targets for therapeutic intervention. While mTOR inhibitors have shown clinical efficacy, resistance often emerges, necessitating novel combination strategies. A promising approach involves the concurrent inhibition of Vacuolar protein sorting 34 (Vps34), the sole class III PI3K, which plays a critical role in autophagy, a cellular process implicated in both tumor suppression and promotion.

This document provides detailed application notes and experimental protocols for investigating the combination of Vps34 inhibitors, such as Vps34-IN-2, and mTOR inhibitors for cancer therapy. Preclinical evidence suggests a synergistic anti-proliferative effect when both pathways are targeted, particularly in renal cell carcinoma. By inhibiting mTOR, cancer cell growth is impeded; however, this can induce a pro-survival autophagic response. The co-administration of a Vps34 inhibitor abrogates this escape mechanism, leading to enhanced therapeutic efficacy.

Data Presentation: Synergistic Anti-proliferative Effects

The combination of a Vps34 inhibitor (SAR405, a compound similar to this compound) and the mTOR inhibitor everolimus has demonstrated significant synergistic activity in reducing the proliferation of renal tumor cell lines.[1][2][3][4][5] The following tables summarize the in vitro efficacy of this combination in the ACHN and 786-O human renal cell carcinoma cell lines, as determined by cell proliferation assays.

Table 1: Synergistic Inhibition of ACHN Renal Cancer Cell Proliferation [1]

TreatmentIC40 (nM)Fold-change in Potency (Combination vs. Single Agent)
SAR405 alone6,039-
Everolimus alone30-
SAR405 in combination38018-fold decrease
Everolimus in combination1.819-fold decrease

Table 2: Synergistic Inhibition of 786-O Renal Cancer Cell Proliferation [1]

TreatmentIC40 (nM)Fold-change in Potency (Combination vs. Single Agent)
SAR405 alone8,091-
Everolimus alone1.8-
SAR405 in combination20,8160.4-fold increase
Everolimus in combination0.44-fold decrease

Note: IC40 represents the concentration required to inhibit cell proliferation by 40%. A lower IC40 value indicates higher potency. The combination data was generated using equipotent ratios of the two compounds.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Vps34 and mTOR inhibitors, alone and in combination, on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., ACHN, 786-O)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Vps34 inhibitor (e.g., this compound)

  • mTOR inhibitor (e.g., everolimus)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the Vps34 inhibitor and mTOR inhibitor in complete medium. For combination studies, prepare a matrix of concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the inhibitors (or vehicle control).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50/IC40 values.

Western Blot Analysis of Vps34 and mTOR Signaling Pathways

This protocol is for assessing the pharmacodynamic effects of Vps34 and mTOR inhibitors on their respective signaling pathways.

Materials:

  • Cancer cell lines

  • Vps34 inhibitor

  • mTOR inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-LC3B, anti-p62, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the inhibitors at the desired concentrations for the specified time (e.g., 2, 6, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

Signaling Pathway Diagram

Vps34_mTOR_Pathway growth_factors Growth Factors rtk RTK growth_factors->rtk nutrients Nutrients mTORC1 mTORC1 nutrients->mTORC1 pi3k_i Class I PI3K rtk->pi3k_i akt Akt pi3k_i->akt akt->mTORC1 s6k S6K mTORC1->s6k four_ebp1 4E-BP1 mTORC1->four_ebp1 autophagy_init Autophagy Initiation mTORC1->autophagy_init protein_synthesis Protein Synthesis & Cell Growth s6k->protein_synthesis four_ebp1->protein_synthesis vps34_complex Vps34 Complex autophagy_init->vps34_complex pip3 PI(3)P vps34_complex->pip3 autophagosome Autophagosome Formation pip3->autophagosome mTOR_inhibitor mTOR Inhibitor (e.g., Everolimus) mTOR_inhibitor->mTORC1 Vps34_inhibitor Vps34 Inhibitor (e.g., this compound) Vps34_inhibitor->vps34_complex

Caption: Vps34 and mTOR signaling pathways in cancer.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture (e.g., ACHN, 786-O) start->cell_culture treatment Treatment (this compound, mTORi, Combination) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis (IC50, Synergy) viability_assay->data_analysis western_blot->data_analysis results Results & Conclusion data_analysis->results

Caption: General experimental workflow.

Conclusion

The concurrent inhibition of Vps34 and mTOR represents a rational and promising strategy for cancer therapy. The provided data and protocols offer a framework for researchers to explore this therapeutic approach further. The synergistic effects observed in preclinical models, particularly in renal cell carcinoma, warrant continued investigation to translate these findings into clinical applications. Careful characterization of the molecular mechanisms and identification of predictive biomarkers will be crucial for the successful development of this combination therapy.

References

Live-Cell Imaging of Endosomes with Vps34-IN-2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar protein sorting 34 (Vps34) is a class III phosphoinositide 3-kinase (PI3K) that plays a critical role in intracellular trafficking by catalyzing the formation of phosphatidylinositol 3-phosphate (PI(3)P). PI(3)P is a key lipid messenger that recruits effector proteins to endosomal membranes, thereby regulating endosome maturation, sorting of cargo, and autophagy. Vps34-IN-2 is a potent and selective inhibitor of Vps34, making it a valuable tool for studying the dynamic processes governed by Vps34 in live cells. This document provides detailed application notes and protocols for the use of this compound in live-cell imaging of endosomes.

Data Presentation

This compound Inhibitor Profile
PropertyValueReference
Target Vps34[1][2]
IC50 (enzymatic assay) 2 nM[1][2]
IC50 (cellular GFP-FYVE assay) 82 nM[1][2]
Selectivity High selectivity over mTOR (IC50 >10 µM) and class I PI3Ks (PI3Kα: 2.7 µM, PI3Kβ: 4.5 µM, PI3Kδ: 2.5 µM, PI3Kγ: >10 µM)[1][2]
Expected Phenotypes of Vps34 Inhibition
Cellular ProcessExpected Effect of this compound
Endosome Maturation Impaired early to late endosome transition
Endosome Morphology Enlargement of early endosomes, potential accumulation of Rab5-positive endosomes
PI(3)P Levels Rapid and significant reduction in endosomal PI(3)P
Cargo Trafficking Delayed degradation of signaling receptors (e.g., EGFR)
Autophagy Inhibition of autophagosome formation

Signaling Pathways and Experimental Workflows

Vps34_Signaling_Pathway cluster_membrane Endosomal Membrane Vps34_complex Vps34/Vps15/Beclin1/UVRAG (Complex II) PI3P PI(3)P Vps34_complex->PI3P PI PI PI->PI3P Vps34 Kinase Activity FYVE_domain FYVE Domain (e.g., EEA1) PI3P->FYVE_domain Recruitment Rab5_GTP Rab5-GTP Rab5_GTP->Vps34_complex Recruitment & Activation Endosome_maturation Endosome Maturation (Early to Late) FYVE_domain->Endosome_maturation Promotion Vps34_IN_2 This compound Vps34_IN_2->Vps34_complex Inhibition

Caption: Vps34 Signaling in Endosomal Trafficking.

Live_Cell_Imaging_Workflow A 1. Cell Seeding Plate cells on glass-bottom dishes B 2. Transfection (Optional) Introduce fluorescent reporters (e.g., GFP-Rab5, GFP-FYVE) A->B C 3. This compound Treatment Incubate cells with desired concentration of inhibitor B->C D 4. Live-Cell Imaging Acquire time-lapse images using a confocal or widefield microscope C->D E 5. Image Analysis Quantify endosome morphology, number, and fluorescence intensity D->E

Caption: Experimental Workflow for Live-Cell Imaging.

Vps34_Inhibition_Logic Vps34_IN_2 This compound Vps34_Activity Vps34 Kinase Activity Vps34_IN_2->Vps34_Activity Inhibits PI3P_Production PI(3)P Production Vps34_Activity->PI3P_Production Leads to FYVE_Recruitment FYVE-Domain Protein Recruitment PI3P_Production->FYVE_Recruitment Required for Endosome_Maturation Endosome Maturation FYVE_Recruitment->Endosome_Maturation Promotes Phenotype Observable Phenotype: - Enlarged Early Endosomes - Reduced PI(3)P Staining Endosome_Maturation->Phenotype Disruption leads to

Caption: Logical Flow of Vps34 Inhibition Effects.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Endosomal PI(3)P Levels using a GFP-FYVE Probe

This protocol describes how to visualize and quantify the effect of this compound on the levels of PI(3)P on endosomal membranes using a fluorescently tagged FYVE domain probe.

Materials:

  • Cells of interest (e.g., HeLa, U2OS)

  • Glass-bottom imaging dishes

  • Cell culture medium

  • Transfection reagent

  • Plasmid encoding a PI(3)P biosensor (e.g., pEGFP-2xFYVE)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

  • Transfection:

    • Transfect the cells with the GFP-FYVE plasmid according to the manufacturer's protocol for your chosen transfection reagent.

    • Allow cells to express the fluorescent protein for 18-24 hours.

  • This compound Treatment:

    • Prepare a working solution of this compound in pre-warmed cell culture medium. A starting concentration of 100-500 nM is recommended based on the cellular IC50 of 82 nM[1][2]. A dose-response experiment is advised to determine the optimal concentration for your cell type and experimental goals.

    • As a negative control, prepare a vehicle control with the same final concentration of DMSO.

    • Carefully replace the medium in the imaging dish with the medium containing this compound or the vehicle control.

  • Live-Cell Imaging:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Allow the cells to equilibrate for at least 15 minutes before imaging.

    • Acquire baseline images (t=0) before adding the inhibitor.

    • Add this compound and start time-lapse imaging immediately. Acquire images every 1-5 minutes for a duration of 30-60 minutes to observe the rapid dissociation of the GFP-FYVE probe from endosomes.

    • Use appropriate laser power and exposure times to minimize phototoxicity.

  • Image Analysis:

    • Quantify the fluorescence intensity of GFP-FYVE puncta (representing endosomes) over time in both control and this compound-treated cells.

    • Measure the number and size of GFP-FYVE-positive structures.

    • Statistical analysis should be performed to determine the significance of the observed changes.

Protocol 2: Live-Cell Imaging of Endosome Dynamics using Fluorescently Labeled Rab Proteins

This protocol allows for the visualization of the impact of this compound on the morphology and dynamics of early and late endosomes using fluorescently tagged Rab5 and Rab7, respectively.

Materials:

  • Cells of interest

  • Glass-bottom imaging dishes

  • Cell culture medium

  • Transfection reagent

  • Plasmids encoding fluorescently tagged Rab proteins (e.g., GFP-Rab5, RFP-Rab7)

  • This compound (10 mM stock in DMSO)

  • Live-cell imaging microscope with environmental control

Procedure:

  • Cell Seeding and Transfection:

    • Follow steps 1 and 2 from Protocol 1, transfecting cells with plasmids for GFP-Rab5 (to label early endosomes) or co-transfecting with GFP-Rab5 and RFP-Rab7 (to observe endosome maturation).

  • This compound Treatment:

    • Prepare and apply this compound or vehicle control as described in step 3 of Protocol 1. A concentration range of 100 nM to 1 µM can be tested.

  • Live-Cell Imaging:

    • Mount the dish on the microscope stage.

    • Acquire time-lapse images of the fluorescently labeled endosomes. For long-term imaging (hours), reduce the frequency of image acquisition to minimize phototoxicity.

    • Observe changes in the size, number, and motility of Rab5-positive and Rab7-positive endosomes in response to Vps34 inhibition.

  • Image Analysis:

    • Quantify the average size and number of Rab5-positive endosomes per cell.

    • Analyze the motility of endosomes by tracking their movement over time.

    • If co-transfecting, quantify the degree of colocalization between Rab5 and Rab7 as an indicator of endosome maturation.

Concluding Remarks

This compound is a powerful and selective tool for the real-time investigation of Vps34's role in endosomal trafficking. The provided protocols offer a starting point for researchers to design and execute live-cell imaging experiments to dissect the intricate dynamics of endosomes. It is recommended to optimize inhibitor concentrations and imaging parameters for each specific cell line and experimental setup to obtain robust and reproducible results.

References

Troubleshooting & Optimization

Troubleshooting Vps34-IN-2 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering solubility issues with Vps34-IN-2 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

This compound is a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. Like many kinase inhibitors, it has a complex, aromatic structure which makes it inherently hydrophobic and practically insoluble in aqueous solutions such as water or phosphate-buffered saline (PBS).

Q2: What is the recommended solvent for creating a stock solution of this compound?

The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It is reported to be soluble in DMSO at concentrations of 100 mM and 33 mg/mL.

Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when the hydrophobic compound, stable in a high concentration of organic solvent, is rapidly introduced into an aqueous environment where its solubility is poor. To resolve this, consider the following:

  • Lower the final concentration: The final working concentration in your aqueous medium may be above the solubility limit. Try performing a serial dilution.

  • Use a pre-warmed medium: Warming your cell culture medium or buffer to 37°C before adding the compound can help increase its solubility.

  • Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated. However, it is crucial to include a vehicle control (e.g., 0.5% DMSO without the inhibitor) in your experiments.

  • Use a carrier protein: For in vitro assays, incorporating a protein like bovine serum albumin (BSA) at 0.1% in the buffer can help maintain the inhibitor's solubility.

  • Vortex immediately: Add the inhibitor dropwise to your aqueous solution while vortexing to ensure rapid and even dispersion, which can prevent localized high concentrations that lead to precipitation.

Troubleshooting Guide

Issue: Precipitate observed in this compound stock solution (in DMSO).
  • Possible Cause 1: Incorrect Solvent. The compound was dissolved in a solvent other than DMSO.

    • Solution: Discard the solution and prepare a fresh stock using high-purity, anhydrous DMSO.

  • Possible Cause 2: Low-Quality DMSO. The DMSO used may contain water, which significantly reduces the solubility of hydrophobic compounds.

    • Solution: Use fresh, anhydrous, sterile-filtered DMSO. Store DMSO properly to prevent water absorption.

  • Possible Cause 3: Concentration Exceeds Solubility Limit. The concentration of the stock solution is too high.

    • Solution: Gently warm the solution at 37°C for 10-15 minutes and vortex or sonicate to aid dissolution. If precipitation persists, the concentration may be too high for a stable solution.

Issue: Final aqueous working solution appears cloudy or contains visible particles.

This indicates that this compound has precipitated out of the solution. The following workflow can help you troubleshoot this problem.

G cluster_start cluster_check Initial Checks cluster_solutions Potential Solutions cluster_verify Verification cluster_end start Cloudy/Precipitated Aqueous Solution check_conc Is the working concentration too high? start->check_conc Evaluate check_temp Was the medium at room temperature? check_conc->check_temp If No sol_conc Decrease final concentration check_conc->sol_conc If Yes check_mix How was the inhibitor added to the medium? check_temp->check_mix If No sol_temp Warm medium to 37°C before adding inhibitor check_temp->sol_temp If Yes sol_mix Add dropwise while vortexing vigorously check_mix->sol_mix If Added Too Quickly sol_dmso Increase final DMSO % (e.g., to 0.5%) check_mix->sol_dmso If Still Precipitating verify_visual Visually inspect for clarity and particles sol_conc->verify_visual sol_temp->verify_visual sol_mix->verify_visual sol_bsa Add carrier protein (e.g., 0.1% BSA) sol_dmso->sol_bsa If DMSO is not an option sol_dmso->verify_visual sol_bsa->verify_visual verify_control IMPORTANT: Prepare a matching vehicle control (e.g., 0.5% DMSO) verify_visual->verify_control end_ok Solution is Clear: Proceed with Experiment verify_visual->end_ok Solution Clear end_fail Still Precipitates: Concentration is likely too high for aqueous medium. Re-evaluate experimental design. verify_visual->end_fail Precipitate Persists

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

Quantitative Data Summary

The table below summarizes the known solubility information for this compound. It is important to note that solubility in aqueous buffers is very low and often not formally quantified.

SolventConcentrationNotes
DMSO100 mMRecommended for primary stock solutions.
DMSO33 mg/mL-
WaterInsolubleDirect dissolution is not recommended.
EthanolInsolubleNot a suitable solvent.
PBS (pH 7.2)Practically InsolubleSignificant precipitation is expected upon dilution from stock.

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions

Objective: To prepare a high-concentration stock solution in DMSO and a final working solution in an aqueous medium for cell-based assays.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile cell culture medium or experimental buffer (e.g., DMEM, RPMI, PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Stock Solution Preparation (100 mM in DMSO): a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Calculate the volume of DMSO required to achieve a 100 mM concentration. (Note: The molecular weight of this compound is approximately 488.5 g/mol ). c. Add the calculated volume of anhydrous DMSO to the vial. d. Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. If needed, gently warm the solution at 37°C for 5-10 minutes to aid dissolution. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Working Solution Preparation (Example: 10 µM in Cell Culture Medium): a. Pre-warm the required volume of cell culture medium to 37°C. b. Thaw an aliquot of the 100 mM this compound stock solution. c. Perform a serial dilution. For example, to get to 10 µM, you could first dilute the 100 mM stock 1:100 in pre-warmed medium to get an intermediate 1 mM solution. Then, dilute this 1:100 again to reach the final 10 µM concentration. d. Crucially , add the small volume of the inhibitor stock solution dropwise into the larger volume of pre-warmed medium while the tube is actively being vortexed. This rapid dispersion is key to preventing precipitation. e. Visually inspect the final solution. It should be clear and free of any visible particles or cloudiness. f. Use the working solution immediately in your experiment. Do not store diluted aqueous solutions.

  • Vehicle Control Preparation: a. Prepare a parallel solution containing the same final concentration of DMSO as your working solution (e.g., if your final dilution resulted in 0.1% DMSO, your vehicle control is 0.1% DMSO in the same medium). This is essential for attributing the observed effects to the inhibitor and not the solvent.

Vps34 Signaling Pathway

Vps34 is the sole class III PI3K in mammals and is a central regulator of two key cellular trafficking pathways: autophagy and endocytosis.[1][2] It functions by phosphorylating phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PI(3)P).[1][3] This lipid product then acts as a docking site on membranes to recruit specific effector proteins, thereby controlling vesicle formation and trafficking.[1][2]

Vps34 activity is directed toward a specific pathway by forming one of two distinct protein complexes[3][4][5]:

  • Complex I (Autophagy Initiation): Composed of Vps34, Vps15, Beclin 1, and ATG14L. This complex is essential for the initiation of autophagy, a process where cells degrade and recycle their own components.[3][5][6] It generates PI(3)P on the phagophore (the precursor to the autophagosome), which is a critical step in autophagosome formation.[6]

  • Complex II (Endocytic Trafficking): In this complex, ATG14L is replaced by UVRAG. Complex II is involved in the later stages of autophagy (autophagosome-lysosome fusion) and in the regulation of endocytosis, the process by which cells internalize molecules.[3][7] It is recruited to early endosomes by the small GTPase Rab5 and plays a role in endosome maturation and sorting.[2][3]

This compound, by inhibiting the kinase activity of Vps34, blocks the production of PI(3)P, thereby disrupting both of these fundamental cellular processes.

G cluster_complexes Vps34 Complexes cluster_pathways Cellular Processes vps34_in_2 This compound vps34_kinase Vps34 Kinase vps34_in_2->vps34_kinase Inhibits pip PI(3)P vps34_kinase->pip Phosphorylates complex1 Complex I (Vps34, Vps15, Beclin1, ATG14L) vps34_kinase->complex1 Forms complex2 Complex II (Vps34, Vps15, Beclin1, UVRAG) vps34_kinase->complex2 Forms pi PtdIns pi->vps34_kinase autophagy Autophagy Initiation pip->autophagy Recruits Effectors endocytosis Endocytosis & Late Autophagy pip->endocytosis Recruits Effectors complex1->autophagy Regulates complex2->endocytosis Regulates

Caption: Vps34 signaling pathways and the inhibitory action of this compound.

References

Optimizing Vps34-IN-2 concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Vps34-IN-2, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation strategies to help you achieve reliable and reproducible results while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of Vps34.[1] Vps34 is a lipid kinase that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P).[1][2] PI3P is a critical signaling lipid involved in the initiation of autophagy and the regulation of endosomal trafficking.[1][2] By inhibiting Vps34, this compound effectively blocks the production of PI3P, thereby impairing these cellular processes.[1]

Q2: What are the primary cellular processes affected by this compound?

A2: The primary cellular processes affected by this compound are autophagy and endosomal sorting. Vps34 exists in two main complexes: Complex I (in association with Atg14L) is crucial for the initiation of autophagy, while Complex II (containing UVRAG) regulates endosomal trafficking and maturation.[3][4][5] this compound inhibits both complexes, leading to a blockage in autophagosome formation and disruptions in the sorting and degradation of cargo within the endo-lysosomal system.[3]

Q3: What is the recommended starting concentration for this compound in cell culture experiments?

A3: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. Based on its reported cellular IC50 of 82 nM for inhibiting PI3P production (measured by a GFP-FYVE cellular assay), a starting concentration range of 100 nM to 1 µM is recommended for initial dose-response experiments.[6] It is crucial to perform a dose-response curve to determine the minimal effective concentration that elicits the desired on-target effect (e.g., autophagy inhibition) without causing significant cytotoxicity.

Q4: How can I assess the on-target activity of this compound in my cells?

A4: On-target activity can be assessed by monitoring the downstream effects of Vps34 inhibition. Key readouts include:

  • Reduced PI3P levels: This can be visualized using fluorescently tagged PI3P-binding domains (e.g., GFP-FYVE) and observing their dissociation from endosomal membranes.

  • Inhibition of autophagy: This can be monitored by a decrease in the formation of LC3-positive puncta (autophagosomes) via immunofluorescence or by a reduction in the conversion of LC3-I to LC3-II by Western blot.

  • Impaired endosomal trafficking: This can be evaluated by tracking the trafficking of fluorescently labeled cargo, such as EGF or transferrin.[7][8]

Q5: What are the known off-target effects of this compound?

A5: this compound is a highly selective inhibitor. It shows significantly less activity against class I PI3Ks (IC50 values of 2.7, 4.5, and 2.5 µM for PI3Kα, β, and δ, respectively) and mTOR (IC50 >10 µM).[6] However, at higher concentrations, off-target effects on other kinases cannot be entirely ruled out. It is always advisable to use the lowest effective concentration and to include appropriate controls to validate the specificity of the observed phenotype.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Assay TypeReference
Vps34 2 Enzymatic Assay[6]
Vps34 82 GFP-FYVE Cellular[6]
PI3Kα2700Enzymatic Assay[6]
PI3Kβ4500Enzymatic Assay[6]
PI3Kδ2500Enzymatic Assay[6]
PI3Kγ>10000Enzymatic Assay[6]
mTOR>10000Enzymatic Assay[6]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Dose-Response Cell Viability Assay

This protocol outlines the use of a standard MTT or similar colorimetric assay to determine the cytotoxic effects of this compound and to establish a working concentration range.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (or similar viability reagent)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A typical starting range is from 10 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • Add the MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 for cytotoxicity.

    • Select a concentration range for your experiments that is below the cytotoxic IC50.

Protocol 2: Western Blot Analysis of Autophagy Inhibition (LC3-I to LC3-II Conversion)

This protocol allows for the quantitative assessment of autophagy inhibition by measuring the levels of the autophagosome-associated protein, LC3-II.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LC3 (validated for Western blot)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle control for the appropriate duration. As a positive control for autophagy induction, you can starve the cells (e.g., using EBSS) or treat them with an mTOR inhibitor like rapamycin. A lysosomal inhibitor like bafilomycin A1 can be used to assess autophagic flux.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An effective inhibition of Vps34 should prevent the increase in the LC3-II/LC3-I ratio or the accumulation of LC3-II that is observed with autophagy inducers.

Troubleshooting Guide

Issue 1: No observable effect on autophagy (e.g., no change in LC3-II levels or LC3 puncta).

  • Possible Cause: this compound concentration is too low.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. Start from a low nanomolar range and titrate up to the low micromolar range.

  • Possible Cause: Insufficient incubation time.

    • Solution: Conduct a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal treatment duration.

  • Possible Cause: The inhibitor has degraded.

    • Solution: Prepare fresh dilutions of this compound from a new stock solution for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C.

  • Possible Cause: The basal level of autophagy in your cells is very low.

    • Solution: Induce autophagy using a known stimulus (e.g., starvation with EBSS or treatment with rapamycin) before or during treatment with this compound to better visualize its inhibitory effect.

Issue 2: Significant cell death observed at expected effective concentrations.

  • Possible Cause: The cell line is particularly sensitive to the inhibition of basal autophagy or endosomal trafficking, which are essential for cell survival.

    • Solution: Lower the concentration of this compound and/or reduce the incubation time. It is crucial to find a therapeutic window where on-target effects are observed without significant cytotoxicity. Perform a detailed dose-response and time-course analysis of cell viability.

  • Possible Cause: Off-target effects at the concentration used.

    • Solution: Although this compound is selective, at higher concentrations, off-target kinase inhibition could contribute to toxicity. Use the lowest effective concentration possible. Consider using a second, structurally different Vps34 inhibitor to confirm that the observed phenotype is due to on-target inhibition.

Issue 3: Unexpected or contradictory results (e.g., an increase in a marker that should be decreased).

  • Possible Cause: Cellular compensatory mechanisms.

    • Solution: Inhibition of one pathway can sometimes lead to the upregulation of another. Analyze multiple downstream markers of the Vps34 pathway and related signaling pathways (e.g., mTOR signaling) to get a more complete picture of the cellular response.

  • Possible Cause: Artifacts related to the experimental readout.

    • Solution: For example, an accumulation of LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these, perform an autophagic flux assay by co-treating with a lysosomal inhibitor like bafilomycin A1. If this compound is truly inhibiting autophagy initiation, there should be no further accumulation of LC3-II in the presence of bafilomycin A1 compared to this compound alone.

Visualizations

Vps34_Signaling_Pathway cluster_complex1 Complex I (Autophagy) cluster_complex2 Complex II (Endosomal Trafficking) Vps34_1 Vps34 PI3P Phosphatidylinositol 3-Phosphate (PI3P) Vps34_1->PI3P Vps15_1 Vps15 Beclin1_1 Beclin 1 Atg14L Atg14L Vps34_2 Vps34 Vps34_2->PI3P Vps15_2 Vps15 Beclin1_2 Beclin 1 UVRAG UVRAG PI Phosphatidylinositol (PI) PI->Vps34_1 PI->Vps34_2 Autophagy Autophagosome Formation PI3P->Autophagy Endosomal_Trafficking Endosomal Maturation & Sorting PI3P->Endosomal_Trafficking Vps34_IN2 This compound Vps34_IN2->Vps34_1 Vps34_IN2->Vps34_2

Caption: Vps34 Signaling and Inhibition by this compound.

Experimental_Workflow cluster_0 Phase 1: Concentration Optimization cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Assessment A Dose-Response Cell Viability Assay (e.g., MTT) B Determine Cytotoxic IC50 A->B C Select Non-Toxic Concentration Range B->C D Treat Cells with Selected Concentrations C->D E Assess On-Target Effects D->E I Analyze Downstream Pathways D->I F Western Blot for LC3-II/I Ratio E->F G Immunofluorescence for LC3 Puncta E->G H PI3P Reporter Assay (e.g., GFP-FYVE) E->H J Western Blot for p-Akt, p-S6K (mTOR pathway) I->J

Caption: Experimental Workflow for Optimizing this compound Concentration.

Troubleshooting_Tree cluster_no_effect No Observable On-Target Effect cluster_toxicity High Cell Toxicity Start Unexpected Experimental Outcome A1 Concentration Too Low? Start->A1 No Effect B1 Concentration Too High? Start->B1 Toxicity A2 Increase Concentration A1->A2 A3 Incubation Time Too Short? A1->A3 A4 Increase Incubation Time A3->A4 A5 Inhibitor Degraded? A3->A5 A6 Use Fresh Inhibitor Stock A5->A6 B2 Decrease Concentration B1->B2 B3 Incubation Time Too Long? B1->B3 B4 Decrease Incubation Time B3->B4 B5 Potential Off-Target Effects? B3->B5 B6 Use Lowest Effective Dose & Confirm with 2nd Inhibitor B5->B6

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Technical Support Center: Interpreting Unexpected Results with Vps34-IN-2 in Autophagy Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Vps34-IN-2 in autophagy assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in autophagy?

A1: this compound is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.[1] Vps34 is a crucial enzyme in the initiation of autophagy, where it phosphorylates phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI3P).[2][3] PI3P then acts as a docking site for downstream autophagy-related proteins, which are essential for the formation of the autophagosome. This compound inhibits this process by blocking the kinase activity of Vps34, thereby preventing the formation of autophagosomes.

Q2: I'm observing an increase in LC3-II levels after treating my cells with this compound, which is the opposite of what I expected. Why is this happening?

A2: This is a well-documented paradoxical effect. While this compound is expected to decrease autophagosome formation and thus LC3-II levels, an apparent increase can occur due to the dual role of Vps34. Vps34 exists in two main complexes: Complex I, which is involved in autophagy initiation, and Complex II, which plays a role in endosomal trafficking and autophagosome-lysosome fusion.[2][4][5] By inhibiting both complexes, this compound can block the final step of autophagy – the fusion of autophagosomes with lysosomes. This blockage leads to an accumulation of unprocessed autophagosomes and, consequently, an increase in the LC3-II signal.[6][7]

Q3: My p62/SQSTM1 levels are not changing or are even increasing after this compound treatment. Shouldn't they increase if autophagy is inhibited?

A3: While inhibition of autophagic degradation is expected to cause an accumulation of the autophagy substrate p62, the reality can be more complex with Vps34 inhibitors. Vps34 has been shown to regulate p62 at the transcriptional level through the Nrf2 pathway and can also influence its phosphorylation.[8][9][10] Therefore, this compound might be affecting p62 levels through mechanisms independent of its role in autophagic degradation, potentially masking the expected accumulation.

Q4: Can this compound affect other cellular processes that might interfere with my autophagy assay?

A4: Yes. Since Vps34 Complex II is involved in endo-lysosomal trafficking, its inhibition by this compound can lead to defects in endocytosis, endosome maturation, and lysosomal function.[3][11][12] These disruptions can indirectly affect the readouts of your autophagy assays. For example, altered lysosomal pH or impaired fusion capabilities can mimic a late-stage autophagy block.

Troubleshooting Guide

This guide addresses specific unexpected outcomes you might encounter when using this compound and provides steps to diagnose the issue.

Problem 1: Paradoxical Increase in LC3-II Levels

Observation Potential Cause Recommended Action
Western blot shows an increase in the LC3-II band after this compound treatment.Inhibition of autophagosome-lysosome fusion due to the blockage of Vps34 Complex II.Perform an Autophagic Flux Assay: Treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). If this compound is blocking flux at the fusion step, there will be little to no further increase in LC3-II levels when the lysosome is also inhibited, compared to the lysosomal inhibitor alone.
Increased number of LC3 puncta observed via fluorescence microscopy.Accumulation of non-degraded autophagosomes.Use a Tandem Fluorescent LC3 Reporter (mCherry-GFP-LC3): This reporter fluoresces yellow (mCherry and GFP) in neutral pH autophagosomes and red (mCherry only) in acidic autolysosomes. A buildup of yellow puncta and a lack of red puncta with this compound treatment would confirm a block in autophagosome-lysosome fusion.

Problem 2: No Change or Unexpected Decrease in p62/SQSTM1 Levels

Observation Potential Cause Recommended Action
p62 levels remain unchanged or decrease after this compound treatment, even with a confirmed block in autophagy.This compound may be affecting p62 transcription or post-translational modifications.Measure p62 mRNA levels: Use qPCR to determine if this compound is altering the transcription of the SQSTM1 gene. Investigate p62 phosphorylation: Perform a western blot using an antibody specific for phosphorylated p62 (e.g., phospho-S349) to see if this compound is altering its phosphorylation state.[8][10]

Problem 3: General Cellular Stress or Toxicity

Observation Potential Cause Recommended Action
Cells show signs of stress (e.g., changes in morphology, reduced viability) at the working concentration of this compound.Off-target effects or severe disruption of essential cellular processes like endocytosis.Titrate this compound Concentration: Determine the lowest effective concentration that inhibits autophagy without causing significant cytotoxicity. Use a Positive Control for Autophagy Inhibition: Compare the effects of this compound to other well-characterized autophagy inhibitors that act at different stages (e.g., ULK1 inhibitors).

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound.

Parameter Value Assay Type Reference
IC50 (Vps34)2 nMEnzymatic Assay[1]
IC50 (Vps34)82 nMCellular Assay (GFP-FYVE)[1]
Selectivity (vs. mTOR)>10 µMEnzymatic Assay[1]
Selectivity (vs. PI3Kα)2.7 µMEnzymatic Assay[1]
Selectivity (vs. PI3Kβ)4.5 µMEnzymatic Assay[1]
Selectivity (vs. PI3Kδ)2.5 µMEnzymatic Assay[1]
Selectivity (vs. PI3Kγ)>10 µMEnzymatic Assay[1]

Experimental Protocols

1. LC3 Turnover (Autophagic Flux) Assay by Western Blot

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment:

    • Group 1: Vehicle control (e.g., DMSO).

    • Group 2: this compound at the desired concentration.

    • Group 3: Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the experiment.

    • Group 4: this compound for the desired duration, with the lysosomal inhibitor added for the final 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (12-15% acrylamide is recommended for good separation of LC3-I and LC3-II).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against LC3 (and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image.

  • Analysis: Quantify the band intensity of LC3-II. Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor.

2. p62/SQSTM1 Degradation Assay by Western Blot

  • Follow steps 1-5 as described in the LC3 Turnover Assay.

  • Use a primary antibody against p62/SQSTM1. An 8% acrylamide gel may provide better resolution for p62.

  • Analyze the changes in p62 protein levels across the different treatment groups.

3. Autophagosome Visualization by Fluorescence Microscopy

  • Cell Transfection/Transduction (if applicable): Introduce a fluorescently tagged LC3 (e.g., GFP-LC3 or mCherry-GFP-LC3) into the cells.

  • Cell Seeding: Plate cells on glass coverslips in a multi-well plate.

  • Treatment: Treat cells with this compound and appropriate controls as described above.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining (for endogenous LC3):

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against LC3 for 1 hour.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei. Image the cells using a fluorescence or confocal microscope.

  • Analysis: Quantify the number of LC3 puncta per cell. For tandem reporters, quantify the number of yellow and red puncta.

Visualizations

Autophagy_Signaling_Pathway cluster_upstream Upstream Signaling cluster_initiation Initiation cluster_elongation Elongation & Maturation cluster_degradation Degradation mTORC1 mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibition Vps34_C1 Vps34 Complex I ULK1_complex->Vps34_C1 Activation PI3P PI3P Production Vps34_C1->PI3P Phagophore Phagophore PI3P->Phagophore Recruitment of effectors Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion LC3_conversion LC3-I to LC3-II LC3_conversion->Autophagosome Incorporation Lysosome Lysosome Lysosome->Autolysosome Vps34_IN2 This compound Vps34_IN2->Vps34_C1

Caption: Canonical autophagy signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_assays Autophagy Assays start Start Experiment cell_culture Cell Culture & Seeding start->cell_culture treatment Treatment with this compound and Controls cell_culture->treatment western_blot Western Blot (LC3-II, p62) treatment->western_blot microscopy Fluorescence Microscopy (LC3 puncta) treatment->microscopy data_analysis Data Analysis & Quantification western_blot->data_analysis microscopy->data_analysis interpretation Interpretation of Results data_analysis->interpretation troubleshooting Troubleshooting Unexpected Results interpretation->troubleshooting conclusion Conclusion interpretation->conclusion troubleshooting->interpretation Refine Hypothesis Troubleshooting_Logic start Unexpected Result with this compound q1 Is LC3-II increased? start->q1 a1_yes Potential block in autophagosome-lysosome fusion. q1->a1_yes Yes a1_no Is p62 accumulation as expected? q1->a1_no No flux_assay Perform Autophagic Flux Assay a1_yes->flux_assay tandem_lc3 Use mCherry-GFP-LC3 a1_yes->tandem_lc3 a2_no Potential effects on p62 transcription or PTMs. a1_no->a2_no No a2_yes Proceed with further downstream analysis. a1_no->a2_yes Yes qpcr_p62 qPCR for SQSTM1 mRNA a2_no->qpcr_p62 phospho_p62_wb Western for phospho-p62 a2_no->phospho_p62_wb

References

How to minimize Vps34-IN-2 off-target effects on class I PI3Ks

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vps34-IN-2. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize off-target effects on class I phosphoinositide 3-kinases (PI3Ks) and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound, also known as PIK-III, is a chemical inhibitor that selectively targets Vacuolar Protein Sorting 34 (Vps34).[1] Vps34 is the sole member of the class III PI3Ks and is a crucial enzyme in the initiation of autophagy, a cellular process for degrading and recycling cellular components.[2][3] It does this by producing phosphatidylinositol 3-phosphate (PI3P), which is essential for the formation of autophagosomes.[2][3]

Q2: What are class I PI3Ks and why are they potential off-targets for this compound?

A2: Class I PI3Ks are a family of enzymes that, upon activation by growth factors, phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] This signaling molecule activates downstream pathways, most notably the Akt/mTOR pathway, which is critical for cell growth, proliferation, and survival.[5][6] Class I PI3Ks (p110α, β, γ, δ) share structural similarities in their ATP-binding pockets with other PI3K family members, including the class III Vps34. This structural conservation makes them potential off-targets for kinase inhibitors designed for one class.[7]

Q3: How selective is this compound for Vps34 over class I PI3Ks?

A3: this compound is highly selective for Vps34. However, like many kinase inhibitors, this selectivity is concentration-dependent. At higher concentrations, the likelihood of inhibiting class I PI3Ks increases. For example, the IC50 value for Vps34 is 18 nM, while for the class I isoform PI3Kδ, it is 1,200 nM (1.2 µM), indicating a significant selectivity window.[1]

Q4: Why is it critical to minimize off-target effects on class I PI3Ks?

Troubleshooting Guide

Issue 1: My results suggest inhibition of class I PI3K signaling (e.g., decreased phospho-Akt levels) after treatment with this compound.

This is a common issue that can arise from several factors. The following workflow can help diagnose the cause.

G cluster_0 Troubleshooting Workflow for Off-Target PI3K Class I Inhibition A Unexpected Result: Decrease in p-Akt levels B Step 1: Optimize Inhibitor Concentration Perform a dose-response curve for this compound. Measure both p-Akt (off-target) and an autophagy marker like LC3-II (on-target). A->B C Is p-Akt inhibition only seen at high concentrations, well above the IC50 for Vps34? B->C D Conclusion: Off-target effect due to high concentration. Action: Use the lowest effective concentration that modulates autophagy without affecting p-Akt. C->D Yes E Step 2: Validate with a Structurally Different Inhibitor Treat cells with another selective Vps34 inhibitor (e.g., SAR405, Vps34-IN1). C->E No F Does the alternative inhibitor also decrease p-Akt at its effective concentration? E->F I Step 3: Confirm Target Engagement in Cells Perform a Cellular Thermal Shift Assay (CETSA) to verify this compound binds to Vps34 but not Class I PI3Ks at the working concentration. E->I Recommended Validation G Conclusion: The effect may be due to pathway crosstalk or a shared off-target. Action: Investigate downstream signaling more broadly. F->G Yes H Conclusion: The effect is likely a specific off-target of this compound. Action: Use the alternative inhibitor for future experiments. F->H No

Caption: Troubleshooting workflow for suspected off-target effects.

  • Possible Cause & Solution 1: High Inhibitor Concentration

    • Explanation: The selectivity of this compound is finite. At concentrations significantly above its IC50 for Vps34, it can inhibit class I PI3Ks.[7]

    • Action Plan: Perform a dose-response experiment. Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM). Analyze both an on-target marker (e.g., LC3-II lipidation for autophagy) and an off-target marker (e.g., phosphorylation of Akt at Ser473) by Western blot. The goal is to identify the lowest concentration that effectively inhibits Vps34 without significantly affecting the class I PI3K pathway.[8]

  • Possible Cause & Solution 2: Genuine Off-Target Activity or Pathway Crosstalk

    • Explanation: The observed phenotype might be a true off-target effect of the this compound chemical scaffold or an indirect effect caused by complex signaling crosstalk between the autophagy and Akt pathways.

    • Action Plan: Use a structurally unrelated, potent, and selective Vps34 inhibitor, such as SAR405 or Vps34-IN1, as a control.[1][9][10] If this alternative inhibitor produces the same on-target effect (autophagy inhibition) without suppressing p-Akt, it suggests the effect is specific to the this compound compound.[7] If both inhibitors suppress p-Akt, it may point towards a functional link between Vps34 activity and the Akt pathway in your specific cellular context.

Issue 2: How can I definitively confirm target engagement of this compound in my cells?

  • Explanation: Confirming that a drug binds to its intended target in a complex cellular environment is a critical validation step.

  • Recommended Method: Cellular Thermal Shift Assay (CETSA)

    • Principle: The binding of a ligand (like this compound) to its target protein (Vps34) generally increases the protein's thermal stability. CETSA measures this stabilization.[11][12] Unbound proteins will denature and precipitate upon heating, while ligand-bound proteins remain soluble.[13]

    • Application: You can perform CETSA to show that this compound stabilizes Vps34 at your working concentration. As a control, you can simultaneously test for the stabilization of a class I PI3K isoform (e.g., p110α). An ideal result would show a thermal shift for Vps34 but not for p110α, confirming specific target engagement.[7][14]

Issue 3: I observe unexpected cytotoxicity. How do I know if it's an on-target or off-target effect?

  • Explanation: Cell death can be a desired outcome in cancer research but an unwanted side effect in other studies. Distinguishing on-target from off-target toxicity is key.

  • Action Plan:

    • Compare Inhibitors: Test the cytotoxicity of a structurally different Vps34 inhibitor (e.g., SAR405). If both compounds induce cytotoxicity with similar potency, the effect is more likely to be on-target (i.e., a consequence of inhibiting autophagy).[8]

    • Rescue Experiments: If possible, create a cell line that overexpresses a drug-resistant mutant of Vps34. If this compound treatment is no longer cytotoxic in these cells, it strongly indicates the effect is on-target.[8]

    • Kinome Profiling: For a comprehensive analysis, submit this compound for a broad kinase screening panel (kinome profiling). This will identify all potential kinase off-targets and their binding affinities, providing a complete selectivity profile.[8][15]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of selected Vps34 inhibitors against Vps34 and class I PI3K isoforms. Lower IC50/Ki values indicate higher potency. This data highlights the selectivity profile of each compound.

InhibitorPrimary TargetVps34PI3Kα (Class I)PI3Kβ (Class I)PI3Kδ (Class I)PI3Kγ (Class I)Reference(s)
This compound (PIK-III) Vps3418 nM (IC50)--1,200 nM (IC50)-[1]
Vps34-IN-1 Vps3425 nM (IC50)>10,000 nM>10,000 nM>10,000 nM>10,000 nM[1][10]
SAR405 Vps341.2 nM (IC50)>10,000 nM>10,000 nM>10,000 nM>10,000 nM[1][9]
Buparlisib (BKM120) Pan-PI3K2,400 nM (IC50)52 nM (IC50)166 nM (IC50)116 nM (IC50)262 nM (IC50)[1]
Taselisib (GDC-0032) Pan-PI3K374 nM (IC50)0.29 nM (Ki)>10x selective0.12 nM (Ki)0.97 nM (Ki)[1]

Key Experimental Protocols

Protocol 1: Western Blot Analysis of On-Target and Off-Target Pathways

Objective: To determine the concentration-dependent effect of this compound on Vps34-mediated autophagy (on-target) and class I PI3K/Akt signaling (off-target).

G cluster_pathways PI3K Signaling Pathways RTK Receptor Tyrosine Kinase (RTK) ClassI Class I PI3K (p110α, β, δ, γ) RTK->ClassI Activates PIP3 PIP3 ClassI->PIP3 Generates Akt Akt PIP3->Akt Activates Growth Cell Growth, Proliferation, Survival Akt->Growth Vps34_IN2_off This compound (High Conc.) Vps34_IN2_off->ClassI Inhibits (Off-Target) Nutrient Nutrient Stress ClassIII Class III PI3K (Vps34) Nutrient->ClassIII Activates PI3P PI3P ClassIII->PI3P Generates Autophagy Autophagosome Formation PI3P->Autophagy Vps34_IN2_on This compound (Low Conc.) Vps34_IN2_on->ClassIII Inhibits (On-Target)

Caption: On-target (Vps34) vs. potential off-target (Class I PI3K) pathways.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7) and grow to 70-80% confluency. Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500, 1000, 5000 nM) for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO). To robustly activate the Akt pathway, serum-starve cells overnight and then stimulate with a growth factor (e.g., 100 ng/mL insulin) for 15-30 minutes before lysis.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies overnight at 4°C.

    • Off-Target Markers: anti-phospho-Akt (Ser473), anti-total-Akt.

    • On-Target Markers: anti-LC3B (to detect LC3-I and LC3-II bands), anti-p62/SQSTM1.

    • Loading Control: anti-β-Actin or anti-GAPDH.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and visualize with an ECL substrate.

  • Analysis: Quantify band intensities. An on-target effect is confirmed by an accumulation of LC3-II and p62. An off-target effect is indicated by a decrease in the ratio of p-Akt to total Akt.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly measure the binding of this compound to Vps34 versus a class I PI3K isoform in intact cells.

G cluster_cetsa CETSA Experimental Workflow A 1. Cell Treatment Incubate cells with Vehicle (DMSO) or this compound B 2. Heat Challenge Aliquot samples and heat across a temperature gradient (e.g., 40-70°C) A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles B->C D 4. Separate Fractions Centrifuge at high speed (20,000 x g) to pellet precipitated proteins C->D E 5. Protein Analysis Analyze the soluble fraction (supernatant) by Western Blot for Vps34 and p110α D->E F Expected Result Increased Vps34 in supernatant of This compound treated samples at higher temperatures (a thermal shift). E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Culture cells to near-confluency. Treat one batch of cells with this compound at the desired working concentration and another with vehicle (DMSO) for 1 hour at 37°C.[14]

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at different temperatures for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C), followed by cooling for 3 minutes at room temperature.[14]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[16]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[16]

  • Sample Preparation and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze equal protein amounts by Western blot for your target (Vps34) and a potential off-target (e.g., PI3Kα/p110α).

  • Data Interpretation: Plot the relative band intensity for each protein against the temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for Vps34 in the drug-treated sample indicates target engagement. No shift for p110α would confirm selectivity within the cellular environment.[12]

References

Vps34-IN-2 Technical Support Center: Stability, Storage, and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage best practices for Vps34-IN-2. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance and longevity of this potent and selective Vps34 inhibitor in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound has precipitated out of solution. What should I do?

A1: Precipitation can occur if the solvent becomes saturated or if the temperature of the solution drops. If you observe precipitation, you can gently heat the solution and/or sonicate it to aid in redissolution.[1][2] For future preparations, ensure you are using a solvent in which this compound has good solubility and consider preparing the working solution fresh on the day of use, especially for in vivo experiments.[1]

Q2: I am seeing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?

A2: Inconsistent results can be a sign of compound degradation. To ensure reliable experimental outcomes, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3][4] For in vivo studies, preparing fresh solutions daily is the best practice.[1] If you suspect degradation, it is advisable to use a fresh vial of the compound or a newly prepared stock solution.

Q3: How should I prepare this compound for in vivo studies?

A3: Several formulations can be used for in vivo administration of this compound. The choice of vehicle will depend on the route of administration and the desired concentration. Here are some established protocols that yield a clear solution with a solubility of at least 2.5 mg/mL:

  • Protocol 1: 10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline[1]

  • Protocol 2: 10% Ethanol, 90% (20% SBE-β-CD in Saline)[1]

  • Protocol 3: 10% Ethanol, 90% Corn Oil[1]

When preparing these formulations, add each solvent one by one and ensure the solution is clear before proceeding to the next step.[1]

Q4: What is the best way to handle this compound to ensure its integrity?

A4: Proper handling is crucial for maintaining the quality of this compound. Always use freshly opened or anhydrous solvents, especially DMSO, as it can absorb moisture which may reduce the solubility of the compound.[3] When preparing stock solutions, select an appropriate solvent based on the solubility data and store them in aliquots to minimize freeze-thaw cycles.[4]

Data on this compound Stability and Storage

Proper storage is critical to prevent degradation and ensure the long-term viability of this compound. The following table summarizes the recommended storage conditions for the compound in both solid and solution forms.

FormStorage TemperatureStorage DurationSpecial Considerations
Solid (Powder) -20°C3 yearsStore in a dry, dark place.
Stock Solution in DMSO -80°C1 yearAliquot to avoid repeated freeze-thaw cycles.[3]
Stock Solution in DMSO -20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[3][4]
Stock Solution in Ethanol -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[4]
Stock Solution in Ethanol -20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[4]

This compound Solubility Data

The solubility of this compound in various solvents is a key factor for the successful design of in vitro and in vivo experiments. Below is a summary of its solubility in common laboratory solvents.

SolventSolubilityMolar Concentration
Ethanol50 mg/mL124.25 mM
DMSO85 mg/mL199.57 mM
DMF10 mg/mL-
DMSO:PBS (pH 7.2) (1:2)0.33 mg/mL-

Note: The provided solubility values indicate that the compound is soluble at or above the stated concentration, but the saturation point may be higher.[1][2]

Experimental Protocols & Workflows

Protocol for Preparing a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO or Ethanol) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[1]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at the recommended temperature (-20°C or -80°C) in a dark, dry place.[3][4]

G cluster_0 Stock Solution Preparation Workflow weigh 1. Weigh this compound Powder add_solvent 2. Add Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Workflow for preparing this compound stock solution.
Vps34 Signaling Pathway Context

Vps34 is a class III phosphoinositide 3-kinase (PI3K) that plays a crucial role in intracellular trafficking events, most notably autophagy and endosomal sorting, by producing phosphatidylinositol 3-phosphate (PI3P).[5] The stability of Vps34 itself is regulated by complex formation with other proteins like Vps15 and Beclin 1, and its degradation can be mediated by the ubiquitin-proteasome system and lysosomal pathways.[6][7][8] this compound acts as a selective inhibitor of the kinase activity of Vps34, thereby blocking the production of PI3P and downstream signaling.

G cluster_0 Vps34 Signaling Pathway Vps34_IN_2 This compound Vps34 Vps34 Kinase Vps34_IN_2->Vps34 inhibits PI3P Phosphatidylinositol 3-Phosphate (PI3P) Vps34->PI3P phosphorylates PI Phosphatidylinositol (PI) PI->Vps34 substrate Downstream Downstream Effectors (e.g., Autophagy, Endosomal Sorting) PI3P->Downstream activates

Simplified Vps34 signaling pathway and the action of this compound.

References

Potential interference of Vps34-IN-2 with immunofluorescence staining

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Vps34-IN-2 & Immunofluorescence

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the Vps34 inhibitor, this compound, in experiments involving immunofluorescence (IF) staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how could it affect my immunofluorescence (IF) experiment?

A1: this compound is a potent and selective inhibitor of Vps34, the class III phosphoinositide 3-kinase (PI3K).[1][2][3] Vps34 is a crucial enzyme in cellular trafficking pathways, particularly autophagy and endosome sorting, because it produces the signaling lipid Phosphatidylinositol 3-phosphate (PI(3)P).[2][4][5]

Interference with your IF experiment can occur in two main ways:

  • Biological Effects: By inhibiting Vps34, the inhibitor can alter the localization, expression, or post-translational modification of your protein of interest. This is a real biological result, but it can be misinterpreted as a technical staining failure (e.g., weak or no signal). For instance, inhibiting Vps34 can disrupt the localization of proteins that bind to PI(3)P on endosomes.[1] It can also cause morphological changes in cells, such as the formation of large vacuoles, which might lead to staining artifacts.[6]

  • Technical Artifacts: The compound itself might possess properties that interfere with the staining protocol, such as autofluorescence, which can increase background noise and obscure the specific signal.

Q2: Is this compound known to be autofluorescent?

A2: There is no widely published data specifying the excitation and emission spectra of this compound. Small molecules, particularly those with aromatic ring structures, can sometimes exhibit intrinsic fluorescence. This could potentially interfere with common fluorophores used in IF. It is critical to run a "no antibody" control (see Troubleshooting Guide) to determine if the compound causes autofluorescence in your specific experimental setup.

Q3: My fluorescent signal has disappeared after treating my cells with this compound. Is my staining protocol failing?

A3: Not necessarily. The absence of a signal could be a genuine biological consequence of Vps34 inhibition. Vps34 activity is essential for the proper trafficking and localization of many proteins via the endosomal and autophagic pathways.[4][7][8] By inhibiting Vps34, you may have caused your target protein to be mislocalized, degraded, or its epitope may be masked. It is recommended to verify protein expression levels via an alternative method, such as Western Blotting, to distinguish between a technical failure and a biological effect.

Q4: I'm observing an unusual punctate or vacuolar staining pattern after this compound treatment. What could be the cause?

A4: Inhibition of Vps34 is known to disrupt endosomal trafficking and can lead to the formation of swollen endosomes or large intracellular vacuoles.[6] These structures can non-specifically trap antibodies, leading to artifactual puncta. It is also possible that your protein of interest is accumulating in these compartments as a direct result of the trafficking block. Careful co-localization studies with endosomal or lysosomal markers may be necessary to interpret these results.

Troubleshooting Guide

Here are solutions to common problems encountered when performing immunofluorescence after treatment with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
High Background Signal 1. Autofluorescence of this compound: The compound itself may be fluorescent at the wavelength you are imaging.[9] 2. Increased Non-Specific Antibody Binding: Altered cell morphology (e.g., vacuole formation) may trap antibodies.[6] 3. Insufficient Blocking or Washing: Standard protocol issue exacerbated by the presence of the inhibitor.[10][11][12]Run Controls: Prepare a sample of cells treated with this compound but incubated without primary or secondary antibodies. Image this sample using the same settings as your experimental samples to check for compound-induced autofluorescence. Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA, or serum from the same species as the secondary antibody).[11][13] Enhance Washing: Increase the number and duration of wash steps after antibody incubations.[10][11]
Weak or No Signal 1. Biological Effect: this compound treatment has altered the expression or localization of the target protein.[14] 2. Epitope Masking: Changes in protein conformation or localization due to Vps34 inhibition may be hiding the antibody binding site. 3. Suboptimal Antibody Concentration: A standard issue that might be misinterpreted as an inhibitor effect.[13]Verify Protein Levels: Use Western Blotting on lysates from treated and untreated cells to check if total protein levels have changed. Check Localization: If possible, use a different antibody targeting a different epitope on the same protein. Titrate Antibodies: Re-optimize the primary antibody concentration for treated cells.[11][13] Run Positive Control: Ensure your staining protocol works on untreated cells.[11]
Artifactual Staining Pattern 1. Inhibitor-Induced Morphology Changes: this compound can cause the formation of swollen endosomes/lysosomes where antibodies can be trapped.[6] 2. Inappropriate Fixation/Permeabilization: The chosen method may not be suitable for cells with altered membrane dynamics.Correlate with Cell Morphology: Use brightfield or DIC imaging to observe if the staining pattern correlates with visible vacuoles or other morphological changes. Test Different Fixation Methods: Compare results from paraformaldehyde (PFA) fixation with methanol fixation. PFA cross-links proteins, while methanol is a denaturing precipitant and may offer better access to certain epitopes.[15][16] Co-stain with Markers: Use markers for early endosomes (e.g., EEA1), late endosomes/lysosomes (e.g., LAMP1), or autophagosomes (e.g., LC3) to determine if your protein's altered localization is specific.

Experimental Protocols & Methodologies

Protocol 1: Control for this compound Autofluorescence

This protocol is essential to determine if the inhibitor itself contributes to background fluorescence.

  • Cell Culture: Plate and culture your cells on glass coverslips or chamber slides to the desired confluency.

  • Inhibitor Treatment: Treat cells with this compound at your working concentration and for the desired duration. Also, include a vehicle-only (e.g., DMSO) control group.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[17]

  • Washing: Wash three times with PBS for 5 minutes each.[17]

  • Mounting: Mount the coverslips using an antifade mounting medium.[18]

  • Imaging: Image the slides using the exact same filter sets and exposure times that you use for your fully stained experimental samples. Compare the fluorescence intensity between the this compound-treated and vehicle-treated cells. Significant signal in the treated sample indicates autofluorescence.

Protocol 2: Standard Immunofluorescence Staining (Post-Inhibitor Treatment)

  • Cell Culture & Treatment: Grow and treat cells with this compound and vehicle as described above.

  • Fixation: Fix cells as described in Protocol 1.

  • Permeabilization: If your target is an intracellular protein, permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.[17][19]

  • Blocking: Wash three times with PBS. Block non-specific binding by incubating in a blocking buffer (e.g., 1X PBS with 5% Normal Goat Serum and 1% BSA) for 1 hour at room temperature.[17]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendation or your own optimization. Incubate with the cells overnight at 4°C in a humidified chamber.[15]

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.[18]

  • Final Washes: Wash three times with PBS for 5 minutes each, protected from light.

  • Counterstaining & Mounting: If desired, counterstain nuclei with DAPI. Mount the coverslips using an antifade mounting medium.[18]

  • Imaging: Visualize with a fluorescence microscope.

Visual Guides

Vps34 Signaling Pathway

Vps34 is a central component of two distinct protein complexes that regulate different cellular trafficking pathways. This compound inhibits the kinase activity in both complexes.[8][20]

Vps34_Pathway cluster_complex1 Complex I (Autophagy Initiation) cluster_complex2 Complex II (Endosomal Trafficking) ATG14L ATG14L Beclin1_1 Beclin 1 Vps15_1 Vps15 Vps34_1 Vps34 PIP PI(3)P (Phosphatidylinositol 3-phosphate) Vps34_1->PIP Product UVRAG UVRAG Beclin1_2 Beclin 1 Vps15_2 Vps15 Vps34_2 Vps34 Vps34_2->PIP Product Vps34_IN2 This compound Vps34_IN2->Vps34_1 Vps34_IN2->Vps34_2 PI PI (Phosphatidylinositol) PI->Vps34_1 Substrate PI->Vps34_2 Substrate Autophagy Autophagosome Formation PIP->Autophagy Endocytosis Endosome Maturation PIP->Endocytosis

Caption: Role of Vps34 complexes in PI(3)P production and its inhibition by this compound.

Troubleshooting Workflow for IF with this compound

Use this decision tree to diagnose and solve common issues.

Troubleshooting_Workflow Start Start: Observe IF Staining Issue with this compound Problem What is the primary issue? Start->Problem HighBg High Background Problem->HighBg High Background WeakSig Weak / No Signal Problem->WeakSig Weak/No Signal Artifacts Artifactual Staining Problem->Artifacts Artifacts CheckAutofluo Run 'Inhibitor Only' Control (No Antibodies) HighBg->CheckAutofluo CheckProtein Check Total Protein Level via Western Blot WeakSig->CheckProtein CheckMorphology Compare with Brightfield/DIC; Co-stain with organelle markers Artifacts->CheckMorphology IsAutofluo Is sample autofluorescent? CheckAutofluo->IsAutofluo OptimizeWash Optimize Blocking & Washing Steps IsAutofluo->OptimizeWash No UseCorrection Solution: Use spectral unmixing or choose different fluorophore IsAutofluo->UseCorrection Yes Reimage Solution: Re-image after optimization OptimizeWash->Reimage IsProteinDown Is protein downregulated? CheckProtein->IsProteinDown OptimizeStaining Titrate Primary Antibody; Test different fixation method IsProteinDown->OptimizeStaining No BiologicalResult Conclusion: Signal loss is likely a biological effect IsProteinDown->BiologicalResult Yes StainingResult Conclusion: Improved staining protocol OptimizeStaining->StainingResult IsMorphologyAltered Does staining correlate with vacuoles? CheckMorphology->IsMorphologyAltered InterpretBio Conclusion: Pattern reflects biological relocalization/trapping IsMorphologyAltered->InterpretBio Yes InterpretArt Conclusion: Pattern is likely a non-specific artifact; review fixation IsMorphologyAltered->InterpretArt No

Caption: A decision tree for troubleshooting immunofluorescence experiments with this compound.

References

Addressing variability in in vivo efficacy of Vps34-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vps34-IN-2. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in the in vivo efficacy of this compound and to provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Vacuolar Protein Sorting 34 (Vps34), the sole member of the class III phosphoinositide 3-kinase (PI3K) family.[1] Its primary function is to phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P).[1] PI3P is a critical lipid messenger that regulates key cellular processes, including the initiation of autophagy and endosomal trafficking.[1] this compound inhibits the kinase activity of Vps34 by competing with ATP for its binding pocket, thereby blocking the production of PI3P and disrupting these downstream pathways.[2]

Q2: this compound is described as "selective." What are its known off-target activities?

A2: this compound exhibits high selectivity for Vps34 over other lipid and protein kinases. It has been shown to have an IC50 greater than 10 μM for mTOR and IC50 values in the micromolar range for class I PI3K isoforms (PI3Kα, β, δ, γ), indicating significantly lower potency against these related kinases. This selectivity is crucial for attributing observed in vivo effects primarily to the inhibition of Vps34.

Q3: What are the main cellular processes affected by this compound?

A3: By inhibiting PI3P production, this compound primarily impacts two major cellular pathways:

  • Autophagy: Vps34 is a core component of Complex I, which is essential for the formation of autophagosomes. Inhibition of Vps34 blocks the initiation of autophagy, a cellular recycling process.[1]

  • Endosomal Trafficking: Vps34 is also part of Complex II, which regulates the sorting and trafficking of vesicles within the endosomal system.[1] This can affect processes like receptor signaling and degradation.

The dual role of Vps34 means that this compound will affect both pathways, and the net biological outcome can be context-dependent.

Q4: What are the reported pharmacokinetic properties of this compound?

A4: this compound is orally bioavailable. Following oral administration in mice, it is rapidly absorbed, with maximum plasma concentrations observed around 30 minutes post-dose. It has a reported bioavailability of 85%. The plasma clearance is moderate, and it has a short terminal elimination half-life. Interestingly, slight rebounds in plasma concentration have been noted at 4 and 8 hours after oral dosing, which could be a factor in experimental variability.

Troubleshooting Guide

Issue 1: High Variability in Tumor Growth Inhibition Between Animals in the Same Cohort
Potential Cause Troubleshooting/Validation Step
Inconsistent Oral Gavage: Improper technique can lead to incorrect dosing or stress, affecting outcomes. Stress from restraint can also influence the stress-response pathways that may interact with autophagy.- Verify Gavage Technique: Ensure all personnel are properly trained. Use appropriately sized, bulb-tipped gavage needles. Measure the correct insertion length for each animal. - Refine Handling: Handle mice gently to minimize stress. Consider acclimatizing animals to handling before the start of the experiment.
Pharmacokinetic Variability: The observed "rebound" in plasma concentrations of this compound suggests that individual differences in metabolism or absorption could lead to inconsistent target engagement over time.- Optimize Dosing Schedule: Given the short half-life, consider splitting the daily dose into two administrations to maintain more consistent plasma levels. - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If resources permit, collect satellite blood samples to correlate this compound plasma concentrations with tumor response in a subset of animals.[3][4][5]
Formulation Instability: The inhibitor may not be fully solubilized or could be precipitating out of the vehicle, leading to inconsistent dosing.- Check Formulation: Prepare the formulation fresh daily. Ensure this compound is fully dissolved in the vehicle (e.g., 98% PEG200/2% Polysorbate 80) before administration. Visually inspect for any precipitation.
Tumor Heterogeneity: Even with cell line-derived xenografts, there can be inherent biological variability in tumor establishment and growth.- Randomization: Ensure mice are properly randomized to treatment and control groups based on tumor volume before starting treatment.
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Potential Cause Troubleshooting/Validation Step
Insufficient Target Engagement: The administered dose may not be achieving a high enough concentration in the tumor tissue for a sufficient duration.- Dose Escalation Study: Perform a pilot study with a range of doses to determine the optimal therapeutic dose that is well-tolerated. - Pharmacodynamic (PD) Biomarkers: Assess target inhibition in tumor tissue. This can be done by measuring the levels of PI3P or by observing the dispersal of PI3P-binding proteins (e.g., WIPI2) from punctate structures via immunohistochemistry.
Context-Dependent Vps34 Function: The role of autophagy and endosomal trafficking can vary significantly between different tumor types and even between 2D culture and a 3D tumor microenvironment. For example, some tumors may be more reliant on autophagy for survival under the metabolic stress of the in vivo environment.- Re-evaluate the Biological Context: Consider the specific biology of your tumor model. Is it known to be autophagy-dependent? Does it have mutations in pathways that regulate Vps34 (e.g., AMPK, mTOR)? - 3D Culture Models: Test the efficacy of this compound in 3D spheroid cultures, which may better mimic the in vivo environment.[6]
Influence of Diet and Gut Microbiome: Animal diet can influence systemic metabolism and the gut microbiome, which in turn can affect drug absorption and efficacy.- Standardize Diet: Ensure all animals are on the same diet throughout the study. - Consider Microbiome Impact: Be aware that factors influencing the gut microbiome (e.g., antibiotic use in the facility) could potentially impact the absorption of orally administered drugs.[7][8][9][10][11]
Issue 3: Unexpected Phenotypes or Toxicity
Potential Cause Troubleshooting/Validation Step
Inhibition of Vps34 Complex II: While the anti-tumor effects of Vps34 inhibitors are often attributed to autophagy inhibition (Complex I), inhibition of endosomal trafficking (Complex II) can have broad, sometimes unexpected, physiological consequences.- Assess Endosomal Function: If possible, evaluate markers of endosomal trafficking in tissues of interest to understand the impact on Complex II. - Literature Review: Consult studies on Vps34 knockout or kinase-dead models in specific tissues to anticipate potential phenotypes related to Complex II inhibition.[12]
Off-Target Effects at High Doses: Although selective, at higher concentrations, this compound might inhibit other kinases, leading to unforeseen toxicity.- Dose-Response for Toxicity: Carefully monitor animals for signs of toxicity at all doses. If toxicity is observed, consider if the dose can be lowered while maintaining efficacy. - Confirm Target Engagement at a Non-toxic Dose: Use PD biomarkers to confirm that Vps34 is being inhibited at a dose that is well-tolerated.
Improper Vehicle or Formulation: The vehicle itself (e.g., high concentration of PEG200) could be contributing to toxicity.- Vehicle-Only Control: Always include a control group that receives only the vehicle to distinguish vehicle effects from drug effects. - Alternative Formulations: If the standard formulation is not well-tolerated, consult literature for alternative vehicles for oral administration of similar compounds.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant Vps34 inhibitors.

Table 1: Potency and Selectivity of this compound

TargetIC50Assay Type
Vps34 2 nMEnzymatic Assay
Vps34 82 nMCellular Assay (GFP-FYVE)
PI3Kα 2.7 µMEnzymatic Assay
PI3Kβ 4.5 µMEnzymatic Assay
PI3Kδ 2.5 µMEnzymatic Assay
PI3Kγ >10 µMEnzymatic Assay
mTOR >10 µMEnzymatic Assay

Data compiled from publicly available sources.

Table 2: In Vivo Efficacy of Vps34 Inhibitors in Murine Tumor Models

InhibitorTumor ModelDosing RegimenOutcome
SB02024 or SAR405B16-F10 MelanomaNot specifiedDecreased tumor growth and weight, improved survival.[13][14]
SB02024 or SAR405CT26 ColorectalNot specifiedDecreased tumor growth and weight, improved survival.[13][14]
SB02024 or SAR405YUMM MelanomaNot specifiedDecreased tumor growth and weight, improved survival.[13][14]
SB02024 or SAR405Renca Renal CarcinomaNot specifiedDecreased tumor growth and weight, improved survival.[13][14]
SB02024MDA-MB-231 Breast Cancer XenograftNot specifiedReduced xenograft growth.[15]
SB02024MCF-7 Breast Cancer XenograftNot specifiedReduced xenograft growth.[15]
PI3KD/V-IN-01AML XenograftNot specifiedDose-dependent anti-tumor growth.[16]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

Objective: To provide a standard protocol for the formulation and oral administration of this compound to mice.

Materials:

  • This compound powder

  • Polyethylene glycol 200 (PEG200)

  • Polysorbate 80 (Tween 80)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal scale

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge for adult mice)[17]

  • 1 mL syringes

Formulation (Vehicle: 98% PEG200 / 2% Polysorbate 80):

  • For every 1 mL of vehicle, combine 980 µL of PEG200 and 20 µL of Polysorbate 80 in a sterile tube.

  • Vortex thoroughly to mix.

Preparation of Dosing Solution (Example for 50 mg/kg dose):

  • Calculate the required amount of this compound:

    • Assume an average mouse weight of 25 g (0.025 kg).

    • Dose = 50 mg/kg * 0.025 kg = 1.25 mg per mouse.

    • Assume a dosing volume of 100 µL (0.1 mL) per mouse.

    • Required concentration = 1.25 mg / 0.1 mL = 12.5 mg/mL.

  • Prepare the solution:

    • Weigh the required amount of this compound powder and place it in a sterile tube.

    • Add the calculated volume of the vehicle (98% PEG200 / 2% Polysorbate 80).

    • Vortex vigorously until the powder is completely dissolved. Gentle warming or brief sonication can aid dissolution, but avoid overheating.

    • Prepare the formulation fresh daily and protect it from light.

Oral Gavage Procedure:

  • Weigh the animal to confirm the correct dosing volume.[18] The maximum recommended volume is 10 mL/kg.[19]

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle if necessary.[18]

  • Draw the calculated volume of the this compound solution into the syringe.

  • Restrain the mouse securely by scruffing the neck to immobilize the head and align the esophagus and pharynx.[20]

  • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass smoothly without resistance.[17]

  • Slowly dispense the liquid.

  • Gently remove the needle along the same path of insertion.

  • Monitor the animal for several minutes post-gavage for any signs of distress.[17]

Protocol 2: Assessment of Autophagy Inhibition In Vivo (Pharmacodynamic Marker)

Objective: To quantify the inhibition of autophagy in tumor tissue following this compound treatment by measuring autophagic flux.

Principle: A static measurement of autophagy markers like LC3-II can be misleading. An accumulation of LC3-II can mean either an induction of autophagy or a blockage in the degradation of autophagosomes. Autophagic flux measures the rate of degradation and is a more accurate indicator of the process. This is achieved by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor like chloroquine.[21]

Materials:

  • This compound formulation

  • Chloroquine (dissolved in saline)

  • Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-Actin or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Animal Treatment:

    • Administer this compound or vehicle to tumor-bearing mice as per the study design.

    • At the desired time point post-Vps34-IN-2 treatment, divide the animals in each group (vehicle and this compound) into two subgroups.

    • Inject one subgroup with chloroquine (e.g., 60 mg/kg, intraperitoneally) and the other with saline.

    • Wait for a defined period (e.g., 4 hours) to allow for the accumulation of autophagosomes in the chloroquine-treated animals.

  • Tissue Collection and Lysis:

    • Euthanize the mice and excise the tumors.

    • Snap-freeze tumors in liquid nitrogen or immediately homogenize them in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3B, p62, and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and the loading control.

    • Normalize the LC3-II levels to the loading control.

    • Autophagic flux is determined by the difference in normalized LC3-II levels between the chloroquine-treated and saline-treated animals within the same treatment group (Vehicle or this compound).

    • An effective inhibition of autophagy by this compound will result in a significant reduction of autophagic flux compared to the vehicle-treated group. The accumulation of the autophagy substrate p62 can also be used as an indicator of autophagy inhibition.

Visualizations

Caption: Vps34 signaling pathway and point of inhibition by this compound.

Troubleshooting_Workflow start Inconsistent In Vivo Efficacy cat1 Dosing & Formulation Issues start->cat1 cat2 Biological Variability start->cat2 cat3 Unexpected Phenotypes start->cat3 sol1a Verify Gavage Technique cat1->sol1a sol1b Check Formulation Stability/Solubility cat1->sol1b sol1c Optimize Dosing Schedule (PK/PD) cat1->sol1c sol2a Assess Tumor Microenvironment cat2->sol2a sol2b Measure Target Engagement (PD) cat2->sol2b sol2c Standardize Diet & Housing Conditions cat2->sol2c sol3a Evaluate Role of Complex I vs. II cat3->sol3a sol3b Conduct Dose-Toxicity Study cat3->sol3b

Caption: A logical workflow for troubleshooting in vivo efficacy of this compound.

References

How to control for Vps34-independent effects of Vps34-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vps34-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address potential experimental challenges, with a focus on controlling for Vps34-independent effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.[1][2] Vps34 is a crucial enzyme in cellular trafficking pathways, particularly autophagy and endocytosis.[1][3] It phosphorylates phosphatidylinositol (PtdIns) to produce phosphatidylinositol 3-phosphate (PtdIns(3)P), which acts as a docking site for various effector proteins on cellular membranes.[1][3] this compound, like other inhibitors in its class such as Vps34-IN-1 and SAR405, functions by binding to the ATP-binding pocket of Vps34, thereby preventing the generation of PtdIns(3)P and disrupting downstream cellular processes.[1][3]

Q2: What are the expected on-target effects of this compound?

The primary on-target effect of this compound is the inhibition of Vps34 kinase activity. This leads to a rapid reduction in cellular PtdIns(3)P levels, which can be observed by the dispersal of PtdIns(3)P-binding fluorescent probes (e.g., GFP-FYVE) from endosomal structures.[4] Consequently, cellular processes dependent on PtdIns(3)P are inhibited, most notably autophagy.[2] Inhibition of autophagy can be monitored by observing the accumulation of autophagy substrates like p62/SQSTM1 and a reduction in the lipidation of LC3 (LC3-I to LC3-II conversion).[5] Another reported downstream effect is the reduced phosphorylation of SGK3, a kinase that binds to PtdIns(3)P.[4][6]

Q3: What are the known Vps34-independent (off-target) effects of this compound?

This compound and its analogs (like Vps34-IN-1 and SAR405) were developed to be highly selective for Vps34.[3][4][6] Extensive kinase profiling has shown minimal inhibition of other PI3K isoforms (class I and II) and a wide range of other protein kinases at concentrations effective for Vps34 inhibition.[4][6] However, no chemical inhibitor is entirely free of off-target effects, especially at higher concentrations. While specific Vps34-independent effects of this compound are not well-documented in the literature, it is crucial for researchers to empirically validate that their observed phenotype is a direct consequence of Vps34 inhibition.

Q4: Why is it important to control for Vps34-independent effects?

Troubleshooting Guide

Q5: My phenotype of interest is observed with this compound treatment, but how can I be certain it is a Vps34-dependent effect?

This is a critical question in pharmacological studies. The most robust approach is to use a combination of pharmacological and genetic methods to validate the on-target nature of the observed effect. The logic is that if the phenotype is truly due to Vps34 inhibition, then genetic knockdown or knockout of Vps34 should phenocopy the effect of the inhibitor.

Logical Framework for Validating Vps34-Dependent Effects

G start Start: Observe Phenotype with this compound phenocopy Does Vps34 Knockdown/Knockout Phenocopy the Inhibitor Effect? start->phenocopy is_on_target On-Target Effect Confirmed? no_additivity Does this compound Treatment in Knockdown/Knockout Cells Show No Additive Effect? phenocopy->no_additivity Yes conclusion_off_target Conclusion: Phenotype is Likely Vps34-Independent (Off-Target Effect) phenocopy->conclusion_off_target No rescue Can the Phenotype in Knockdown Cells be Rescued by an siRNA-Resistant Vps34? no_additivity->rescue Yes no_additivity->conclusion_off_target No conclusion_on_target Conclusion: Phenotype is Likely Vps34-Dependent rescue->conclusion_on_target Yes rescue->conclusion_off_target No

Caption: A decision-making workflow for validating on-target effects of this compound.

Q6: I see a phenotype with this compound, but Vps34 knockdown does not reproduce it. What does this mean?

Q7: Vps34 knockdown/knockout does phenocopy the inhibitor, but what is the next step for confirmation?

A key confirmatory experiment is to test for additivity. If the inhibitor and the genetic perturbation are acting on the same target, then adding the inhibitor to cells already lacking Vps34 should not produce a stronger (additive) effect. If an additive effect is observed, it may indicate that the inhibitor has other targets besides Vps34.

Q8: Are there other control experiments I should consider?

Yes, a dose-response curve is fundamental. The concentration of this compound that elicits your phenotype of interest should correlate with the concentration that inhibits Vps34 activity (e.g., as measured by PtdIns(3)P probe dispersal or LC3 lipidation). Additionally, if a structurally related but inactive analog of this compound were available, it would serve as an excellent negative control. However, such a compound is not commercially available at this time.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound and related compounds against Vps34 and other kinases, highlighting their selectivity.

CompoundTargetIC50 (nM)Selectivity NotesReference
Vps34-IN-1 Vps3425Does not significantly inhibit class I or class II PI3Ks, or a panel of 340 protein kinases.[4][6]
SAR405 Vps341.2Highly selective; not active up to 10 µM on class I and II PI3Ks or mTOR.[2]
PIK-III (this compound) Vps3418At least 100-fold selectivity for Vps34 over other PI3Ks.[1][2]
PIK-III (this compound) PI3Kδ1200~67-fold less potent against PI3Kδ compared to Vps34.[2]

Key Experimental Protocols

Protocol 1: Validation of On-Target Effect using siRNA-mediated Knockdown

This protocol outlines the key steps to confirm that the biological effect of this compound is due to the specific inhibition of Vps34.

Experimental Workflow for On-Target Validation

Caption: Workflow for combining siRNA knockdown with this compound treatment.

Methodology:

  • Cell Culture and Transfection:

    • Culture your cells of interest to the desired confluency.

    • Transfect one group of cells with a validated siRNA targeting Vps34 and a control group with a non-targeting (scrambled) siRNA using a suitable transfection reagent.

    • Incubate for 48-72 hours to allow for target protein depletion.

  • Inhibitor Treatment:

    • Following the knockdown period, treat the cells from both the non-targeting and Vps34-siRNA groups with either this compound at the desired concentration or a vehicle control (e.g., DMSO).

    • This results in four experimental groups:

      • Non-targeting siRNA + Vehicle

      • Non-targeting siRNA + this compound

      • Vps34 siRNA + Vehicle

      • Vps34 siRNA + this compound

  • Analysis:

    • Verify Knockdown: Harvest a portion of the cells from each group for Western blot analysis to confirm the efficient knockdown of the Vps34 protein.

    • Phenotypic Assay: Perform your primary assay to measure the phenotype of interest (e.g., cell migration, proliferation, autophagy flux).

  • Interpretation of Results:

    • Phenocopy: The phenotype in the "Vps34 siRNA + Vehicle" group should mimic the phenotype in the "Non-targeting siRNA + this compound" group.

    • No Additivity: The phenotype in the "Vps34 siRNA + this compound" group should not be significantly different from the "Vps34 siRNA + Vehicle" group.

Protocol 2: Monitoring On-Target Vps34 Activity in Live Cells

This protocol describes how to use a fluorescent biosensor to confirm that this compound is inhibiting Vps34 activity in your cellular context.

Methodology:

  • Cell Transfection:

    • Transfect your cells with a plasmid encoding a PtdIns(3)P-specific biosensor, such as GFP-2xFYVE, which binds to PtdIns(3)P on endosomal membranes.

    • Allow 24-48 hours for expression.

  • Live-Cell Imaging:

    • Culture the transfected cells on a suitable imaging dish (e.g., glass-bottom dish).

    • Using a fluorescence microscope, identify cells expressing the GFP-2xFYVE probe. In untreated cells, the fluorescence should appear as distinct puncta, representing endosomes.[4]

  • Inhibitor Addition:

    • Acquire baseline images of the cells.

    • Add this compound to the cell media at the desired concentration.

    • Immediately begin time-lapse imaging.

  • Analysis:

    • Upon effective Vps34 inhibition, the GFP-2xFYVE puncta should disperse, resulting in a more diffuse cytoplasmic GFP signal.[4] This effect is typically rapid, occurring within minutes of inhibitor addition.[4]

Vps34 Signaling and Point of Inhibition

Vps34_Pathway cluster_downstream Downstream Processes PtdIns PtdIns Vps34 Vps34 (Class III PI3K) PtdIns->Vps34 Substrate PtdIns3P PtdIns(3)P Vps34->PtdIns3P ATP -> ADP Autophagy Autophagosome Formation PtdIns3P->Autophagy Recruits Effector Proteins EndosomalTrafficking Endosomal Trafficking PtdIns3P->EndosomalTrafficking Recruits Effector Proteins SGK3_activation SGK3 Activation PtdIns3P->SGK3_activation Recruits Effector Proteins Vps34_IN2 This compound Vps34_IN2->Vps34 Inhibition

Caption: Vps34 signaling pathway and the inhibitory action of this compound.

References

Vps34-IN-2 degradation in long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vps34-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, particularly concerning the stability and degradation of the inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.[1][2] Vps34 plays a crucial role in intracellular trafficking, primarily through the production of phosphatidylinositol 3-phosphate (PI(3)P).[3][4] This lipid second messenger is essential for the initiation of autophagy and for the maturation of endosomes.[5] By inhibiting Vps34, this compound effectively blocks these processes.[3][5]

Q2: What are the reported IC50 values for this compound?

This compound has been shown to have an IC50 of 2 nM in a biochemical assay and 82 nM in a cellular GFP-FYVE reporter assay.[1][2]

Q3: Is this compound selective for Vps34?

Yes, this compound is highly selective for Vps34 over other PI3K isoforms and mTOR.[1][2]

Q4: How should I prepare and store stock solutions of this compound?

It is recommended to dissolve this compound in a suitable solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[6] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] For long-term storage, it is advisable to protect the compound from light.[6]

Q5: What is the expected stability of Vps34 itself in cell culture?

The Vps34 protein is predicted to be relatively stable with a long half-life.[7] However, its degradation can be mediated by both the ubiquitin-proteasome system and the lysosomal pathway, particularly after prolonged treatment with inhibitors of these pathways.[7]

Troubleshooting Guides

Issue 1: Diminished or no effect of this compound in long-term experiments.

Possible Cause: Degradation of this compound in the cell culture medium over time.

Troubleshooting Steps:

  • Assess Compound Stability: The most direct way to determine if this compound is degrading is to measure its concentration in the cell culture medium over the course of your experiment. A detailed protocol for this is provided below.

  • Replenish the Inhibitor: If you suspect degradation, consider a partial or complete media change with freshly added this compound at regular intervals. The frequency of replenishment will depend on the stability of the compound in your specific experimental setup.

  • Optimize Storage and Handling: Ensure that your stock solutions are stored correctly and that you are minimizing freeze-thaw cycles.[6] Prepare fresh dilutions from a new aliquot for each experiment.

  • Control for Cell Density and Metabolism: High cell densities and metabolically active cells can contribute to the faster degradation of small molecules. Monitor cell confluency and consider this as a variable.

Issue 2: Inconsistent results between experiments.

Possible Cause: Variability in the effective concentration of this compound due to degradation or handling.

Troubleshooting Steps:

  • Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, media volume, and inhibitor concentration, are consistent across all experiments.

  • Perform a Dose-Response Curve: For each new batch of this compound or if you suspect an issue, perform a dose-response curve to confirm its potency in your assay.[8]

  • Use a Positive Control: Include a positive control for Vps34 inhibition, such as wortmannin (though less specific), to ensure your assay is working as expected.

  • Verify Compound Identity and Purity: If inconsistencies persist, consider having the identity and purity of your this compound stock confirmed by analytical methods such as mass spectrometry or HPLC.[6]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media by HPLC

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.[9][10][11][12][13]

Materials:

  • This compound

  • Your cell culture medium (with and without serum)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • 96-well plates or microcentrifuge tubes

Methodology:

  • Prepare this compound Spiked Media:

    • Prepare a stock solution of this compound in DMSO.

    • Spike your cell culture medium (both with and without serum, and with and without cells) with this compound to the final concentration used in your experiments.

    • Include a "time 0" sample by immediately processing a sample after spiking.

  • Incubation:

    • Incubate the plates/tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Sample Collection:

    • Collect aliquots of the media at various time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours).

  • Sample Preparation:

    • To precipitate proteins, add 3 volumes of ice-cold acetonitrile to each media aliquot.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for HPLC analysis.

  • HPLC Analysis:

    • Develop an HPLC method to separate this compound from media components and potential degradation products. This may require optimization of the mobile phase composition and gradient.

    • Inject the prepared samples onto the HPLC system.

    • Monitor the peak area of the this compound peak at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample.

    • Plot the percentage of remaining this compound against time to determine its stability profile.

Data Presentation

Table 1: Hypothetical Stability of this compound in Cell Culture Media

Time (Hours)% this compound Remaining (Media without Cells)% this compound Remaining (Media with Cells)
0100%100%
498%95%
895%88%
1292%80%
2485%65%
4870%40%
7255%20%

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on specific experimental conditions.

Visualizations

Signaling Pathways and Experimental Workflows

Vps34_Signaling_Pathway cluster_autophagy Autophagy cluster_endocytosis Endocytosis ULK1_Complex ULK1 Complex Vps34_Complex_I Vps34 Complex I (Vps34, Vps15, Beclin1, ATG14L) ULK1_Complex->Vps34_Complex_I recruits PI3P PI(3)P Vps34_Complex_I->PI3P produces Autophagosome_Formation Autophagosome Formation PI3P->Autophagosome_Formation initiates Early_Endosome Early Endosome Vps34_Complex_II Vps34 Complex II (Vps34, Vps15, Beclin1, UVRAG) Early_Endosome->Vps34_Complex_II recruits PI3P_Endo PI(3)P Vps34_Complex_II->PI3P_Endo produces Endosome_Maturation Endosome Maturation PI3P_Endo->Endosome_Maturation promotes Vps34_IN2 This compound Vps34_IN2->Vps34_Complex_I Vps34_IN2->Vps34_Complex_II

Caption: Vps34 signaling in autophagy and endocytosis.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Spike Media with This compound Incubate Incubate at 37°C, 5% CO2 Start->Incubate Collect Collect Aliquots at Time Points Incubate->Collect Precipitate Protein Precipitation (Acetonitrile) Collect->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Analysis Supernatant->HPLC Analyze Quantify Peak Area HPLC->Analyze Plot Plot % Remaining vs. Time Analyze->Plot Result Determine Stability Profile Plot->Result

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic Start Reduced/No Effect of this compound in Long-Term Experiment Question1 Is the compound degrading? Start->Question1 Assess_Stability Perform Stability Assay (HPLC) Question1->Assess_Stability Check_Handling Review Storage and Handling Question1->Check_Handling Uncertain Yes_Degrading Yes Assess_Stability->Yes_Degrading No_Stable No Assess_Stability->No_Stable Replenish Replenish Inhibitor Regularly Yes_Degrading->Replenish Question2 Is the assay working? No_Stable->Question2 Solution Identify Root Cause Replenish->Solution Positive_Control Use Positive Control Question2->Positive_Control Dose_Response Perform Dose-Response Curve Question2->Dose_Response Check_Purity Verify Compound Purity Question2->Check_Purity Positive_Control->Solution Dose_Response->Solution Check_Purity->Solution

Caption: Troubleshooting logic for this compound experiments.

References

Vps34-IN-2 Technical Support Center: A Guide to Dissolving and Storing the Selective Vps34 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vps34-IN-2, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the best practices for dissolving and storing this compound, ensuring the integrity and optimal performance of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as Ethanol and Dimethyl Sulfoxide (DMSO). For in vitro experiments, preparing a stock solution in DMSO is a common practice.[1]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored as a solid at -20°C. Once dissolved, the stock solution should be stored at -20°C or -80°C to maintain its stability.[1][2]

Q3: How long are this compound stock solutions stable?

A3: The stability of the stock solution depends on the storage temperature. When stored at -20°C, the solution is stable for up to 1 month. For longer-term storage, it is recommended to store the solution at -80°C, where it can be stable for up to 6 months.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][2]

Q4: Can I use this compound for in vivo studies?

A4: Yes, this compound can be used for in vivo studies. Specific formulations are required to ensure its solubility and bioavailability. Please refer to the detailed experimental protocols section for recommended vehicle formulations.

Troubleshooting Guide

Issue: The this compound powder is difficult to dissolve.

  • Solution 1: Sonication & Gentle Heating. To aid dissolution, you can sonicate the solution in an ultrasonic bath. Gentle heating of the tube to 37°C can also help increase solubility.[1]

  • Solution 2: Use Fresh Solvent. If using DMSO, ensure it is fresh and not moisture-absorbent, as this can reduce the solubility of the compound.[3]

  • Solution 3: Incremental Solvent Addition. When preparing formulations for in vivo use, add each solvent component one by one and ensure the solution is clear before adding the next component.[2][4]

Issue: Precipitation is observed in my stock solution after storage.

  • Solution 1: Re-dissolve. Before use, bring the aliquot to room temperature and vortex to ensure the compound is fully dissolved. If precipitation persists, gentle warming and sonication may be necessary.[2]

  • Solution 2: Check Storage Conditions. Ensure that the stock solution has been stored at the correct temperature and protected from light. Avoid repeated freeze-thaw cycles by using single-use aliquots.[1][2]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Ethanol50 mg/mL (124.25 mM)[1]
DMSONot explicitly quantified, but used for 100x stock solutions[1]

Table 2: Storage and Stability of this compound Stock Solutions

Storage TemperatureStability PeriodRecommendationsReference
-20°C1 monthAliquot to avoid freeze-thaw cycles.[1]
-80°C6 monthsRecommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[1]

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a 100x stock solution in DMSO, as referenced for use in a Vps34 enzymatic assay.

Materials:

  • This compound powder

  • Anhydrous DMSO

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the mass of the compound).

  • Vortex the solution until the this compound is completely dissolved. If necessary, use sonication or gentle warming (37°C) to aid dissolution.

  • Aliquot the stock solution into single-use tubes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of this compound Formulation for In Vivo Oral Gavage

This protocol describes the preparation of a vehicle for the oral administration of this compound to mice.

Materials:

  • This compound powder

  • PEG200

  • Polysorbate 80 (PS80)

Procedure:

  • Prepare the vehicle by mixing 98% PEG200 and 2% PS80.

  • Weigh the required amount of this compound.

  • Add the vehicle to the this compound powder.

  • Vortex and sonicate the mixture until the compound is fully suspended.

  • This formulation was used for single oral gavage doses of 50 and 100 mg/kg in mice.[1]

Visualizations

Dissolving_and_Storage_Workflow cluster_dissolving Dissolving Protocol cluster_storage Storage Protocol start Start with This compound Powder add_solvent Add Solvent (e.g., DMSO, Ethanol) start->add_solvent dissolve Vortex/Sonicate/ Warm (37°C) add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check dissolved Stock Solution Ready check->dissolved Yes troubleshoot Troubleshoot: - Use fresh solvent - Continue dissolving check->troubleshoot No aliquot Aliquot into Single-Use Tubes dissolved->aliquot troubleshoot->dissolve store_short Store at -20°C (up to 1 month) aliquot->store_short Short-term store_long Store at -80°C (up to 6 months) aliquot->store_long Long-term use Use in Experiment store_short->use store_long->use

Caption: Workflow for dissolving and storing this compound.

Signaling_Pathway_Inhibition Vps34 Vps34 (Class III PI3K) PI3P Phosphatidylinositol 3-phosphate (PI3P) Vps34->PI3P phosphorylates Vps34_IN2 This compound Vps34_IN2->Vps34 PI Phosphatidylinositol (PI) PI->Vps34 Downstream Downstream Cellular Processes (e.g., Autophagy, Vesicle Trafficking) PI3P->Downstream

Caption: Inhibition of the Vps34 signaling pathway by this compound.

References

Cell line-specific responses to Vps34-IN-2 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vps34-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Vacuolar Protein Sorting 34 (Vps34), the sole member of the Class III phosphoinositide 3-kinase (PI3K) family. Vps34 catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P). PI3P is a critical lipid messenger that plays a fundamental role in the initiation of autophagy and in mediating endosomal trafficking. By inhibiting Vps34, this compound blocks the production of PI3P, thereby impeding autophagosome formation and disrupting vesicular transport within the cell.

Q2: What are the primary cellular processes affected by this compound treatment?

A2: The primary cellular process affected by this compound is autophagy , specifically at the initiation stage. It also impacts endosomal sorting and trafficking , as Vps34 is a key component of two distinct protein complexes:

  • Complex I (containing ATG14L): Primarily involved in autophagy initiation.

  • Complex II (containing UVRAG): Primarily involved in endosomal trafficking and autophagosome maturation.[1][2]

Inhibition of Vps34 can therefore lead to a blockage of the autophagic flux and alterations in the processing of endocytosed cargo.

Q3: How does the response to this compound vary across different cell lines?

A3: The response to this compound can be highly cell line-specific. This variability is influenced by several factors, including:

  • Basal autophagy levels: Cells with high basal autophagic activity may be more sensitive to Vps34 inhibition.

  • Genetic background: The mutation status of oncogenes and tumor suppressor genes can influence the cellular reliance on autophagy for survival.

  • Metabolic state: Some cell lines may have a greater dependence on autophagy for nutrient recycling and metabolic homeostasis. For instance, RKO colorectal cancer cells have shown a particular sensitivity to Vps34 inhibition due to an induced metabolic vulnerability related to iron uptake.

  • Expression levels of Vps34 complex components: The relative abundance of Complex I versus Complex II can dictate the predominant effect of the inhibitor.

For example, studies with the Vps34 inhibitor Vps34-IN1 have shown that while it inhibits migration in both MCF-7 and MDA-MB-231 breast cancer cell lines, it significantly impacts proliferation only in MCF-7 cells.[3]

Q4: What are the expected phenotypic effects of this compound treatment?

A4: The observed effects can vary but may include:

  • Inhibition of autophagy: Accumulation of autophagy receptors like p62/SQSTM1 and a decrease in the conversion of LC3-I to LC3-II.

  • Reduced cell proliferation and viability: Particularly in cancer cell lines that are dependent on autophagy for survival and growth.

  • Sensitization to other therapies: Vps34 inhibition can enhance the efficacy of other anti-cancer agents.[4]

  • Induction of pro-inflammatory responses: In some tumor models, Vps34 inhibition has been shown to increase the secretion of chemokines like CCL5 and CXCL10, which can attract immune cells to the tumor microenvironment.[5][6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable effect on autophagy markers (LC3-II, p62). 1. Suboptimal concentration of this compound: The effective concentration can vary between cell lines. 2. Incorrect incubation time: The effect on autophagy markers may be time-dependent. 3. Low basal autophagy: The cell line may have a low level of constitutive autophagy. 4. Issues with antibody or western blot protocol. 1. Perform a dose-response experiment to determine the optimal concentration (e.g., 100 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours). 3. Induce autophagy with a known stimulus (e.g., starvation with EBSS, or treatment with rapamycin) in the presence and absence of this compound. 4. Validate your antibodies with positive and negative controls. Ensure proper lysis buffer is used to extract both cytosolic and membrane-bound proteins.[7]
Unexpected increase in LC3-II levels. 1. Blockade of autophagic flux: this compound inhibits the initiation of autophagy. An increase in LC3-II is not the expected outcome. However, if another compound is used in combination, it might be blocking a later stage of autophagy (e.g., lysosomal fusion).1. To confirm a block in autophagy initiation, assess the formation of upstream autophagic structures (e.g., WIPI2 puncta), which should be reduced.[8] 2. Use a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) as a control. In the presence of a lysosomal inhibitor, a further increase in LC3-II indicates active autophagic flux, which should be blunted by this compound.
High cell toxicity or off-target effects. 1. Concentration of this compound is too high. 2. Prolonged incubation time. 3. Cell line is particularly sensitive. 1. Lower the concentration of this compound. 2. Reduce the incubation time. 3. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value for your cell line and work at concentrations below this for mechanistic studies.
Inconsistent results in immunofluorescence (LC3 puncta). 1. Subjectivity in puncta counting. 2. Suboptimal fixation or permeabilization. 3. Antibody quality or concentration. 1. Use automated image analysis software for unbiased quantification. 2. Optimize fixation (e.g., 4% PFA) and permeabilization (e.g., digitonin or saponin for cytoplasmic proteins) protocols.[9] 3. Titrate the primary antibody and include a secondary antibody-only control.

Quantitative Data Summary

The following table summarizes the anti-proliferative effects of a PI3Kδ/Vps34 dual inhibitor (PI3KD/V-IN-01) and the Vps34-selective inhibitor Vps34-IN-1 on a panel of B-cell related cancer cell lines. While not this compound, this data provides an indication of the range of sensitivities that can be expected across different cell lines.

Cell LineCell TypePI3KD/V-IN-01 GI50 (µM)[10]VPS34-IN-1 GI50 (µM)[10]
U937AML (FLT3wt)2.22.1
CMKAML (FLT3wt)25.9
NB4AML-3 (FLT3wt)1.46.4
HL-60AML (FLT3 wt)2.70.51
OCI-AML-3AML (FLT3wt)2.43.6
OCI-AML-2AML (FLT3wt)>10>10
MV4-11AML (FLT3-ITD)0.491.8
MOLM-13AML (FLT3-ITD)0.441.8
MOLM-14AML (FLT3-ITD)0.62.5
HS505TCLL>102.5
MEC-1CLL>104.8
MEC-2CLL3.9>10
NamalwaBurkitt Lymphoma3.25.3
RamosBurkitt Lymphoma>10>10
SU-DHL-4B-cell Lymphoma>10>10

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Autophagy Markers (LC3 and p62)
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 (1:1000) and p62 (1:1000) overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin (1:5000).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and calculate the LC3-II/LC3-I ratio and p62 levels relative to the loading control.

Immunofluorescence for LC3 Puncta
  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with this compound at the desired concentration and for the appropriate time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 or digitonin in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with anti-LC3 antibody (1:200) in blocking buffer for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Mounting: Wash with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize and capture images using a fluorescence or confocal microscope.

  • Analysis: Quantify the number of LC3 puncta per cell.

Visualizations

Vps34 Signaling Pathway and Inhibition

Vps34_Pathway cluster_upstream Upstream Signals cluster_core Vps34 Complexes cluster_complex1 Complex I (Autophagy) cluster_complex2 Complex II (Endosomal Trafficking) cluster_downstream Downstream Processes Nutrient\nStarvation Nutrient Starvation ATG14L ATG14L Nutrient\nStarvation->ATG14L activates Growth\nFactors Growth Factors Vps34_Core Vps34 Vps15 Beclin-1 Autophagy Autophagy Initiation Vps34_Core:f0->Autophagy PI3P production Endosomal_Sorting Endosomal Sorting Vps34_Core:f0->Endosomal_Sorting PI3P production Vps34_IN2 This compound Vps34_Core:f0->Vps34_IN2 ATG14L->Vps34_Core:f0 UVRAG UVRAG UVRAG->Vps34_Core:f0 Vps34_IN2->Vps34_Core:f0 inhibits

Caption: Vps34 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Effects

experimental_workflow cluster_assays Downstream Assays start Cell Culture (Select appropriate cell line) treatment Treat with this compound (and controls) start->treatment viability Cell Viability (MTT/CellTiter-Glo) treatment->viability western Western Blot (LC3, p62) treatment->western if Immunofluorescence (LC3 puncta) treatment->if analysis Data Analysis and Interpretation viability->analysis western->analysis if->analysis

Caption: General experimental workflow for studying the effects of this compound.

Logical Relationship of Vps34 Complexes

vps34_complexes Vps34 Vps34 ComplexI Complex I Vps34->ComplexI ComplexII Complex II Vps34->ComplexII Vps15 Vps15 Vps15->ComplexI Vps15->ComplexII Beclin1 Beclin-1 Beclin1->ComplexI Beclin1->ComplexII Autophagy Autophagy ComplexI->Autophagy Endosomal_Trafficking Endosomal Trafficking ComplexII->Endosomal_Trafficking ATG14L ATG14L ATG14L->ComplexI UVRAG UVRAG UVRAG->ComplexII

References

Technical Support Center: Mitigating Vps34-IN-2 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the potential toxicity of Vps34-IN-2 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Vacuolar Protein Sorting 34 (Vps34), the sole member of the class III phosphoinositide 3-kinase (PI3K) family. Vps34 catalyzes the formation of phosphatidylinositol 3-phosphate (PI(3)P), a key lipid second messenger involved in the initiation of autophagy and the regulation of endosomal trafficking. By inhibiting Vps34, this compound blocks these crucial cellular processes.

Q2: Why am I observing toxicity in my primary cell cultures treated with this compound?

Primary cells are generally more sensitive to perturbations in essential cellular processes than immortalized cell lines. The toxicity observed with this compound is often an "on-target" effect, meaning it results from the intended inhibition of Vps34. Disruption of autophagy and endosomal trafficking can lead to the accumulation of damaged organelles and proteins, cellular stress, and ultimately, cell death. Genetic deletion of Vps34 in sensory neurons, for example, leads to rapid neurodegeneration due to defects in the endo-lysosomal pathways.[1] Similarly, Vps34 deficiency in kidney proximal tubule cells results in a vacuolar appearance and cellular malfunction.[2]

Q3: What are the common morphological signs of this compound toxicity in primary cells?

Common signs of toxicity include:

  • Increased cell detachment and floating cells.

  • Appearance of intracellular vacuoles.[2]

  • Changes in cell morphology, such as rounding or shrinking.

  • Reduced cell proliferation and confluency.

  • Evidence of apoptosis, such as membrane blebbing and nuclear condensation.[3]

Q4: How does this compound compare to other Vps34 inhibitors in terms of potency?

This compound (also known as PIK-III) is a highly potent inhibitor. Its potency is comparable to other commonly used Vps34 inhibitors like SAR405 and Vps34-IN1. The choice of inhibitor may depend on the specific primary cell type and experimental context, as subtle differences in selectivity and off-target effects might exist.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed Shortly After Treatment

Possible Cause 1: Suboptimal Inhibitor Concentration

The optimal concentration of this compound can vary significantly between different primary cell types. A concentration that is effective in one cell type may be toxic in another.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Culture your primary cells with a range of this compound concentrations (e.g., from 10 nM to 10 µM) for a fixed time point (e.g., 24 hours).

  • Assess Cell Viability: Use a reliable method to quantify cell viability, such as an LDH release assay for cytotoxicity or an MTT assay for metabolic activity.[4]

  • Determine the Optimal Concentration: Select the lowest concentration that effectively inhibits Vps34 activity (as measured by a downstream marker like LC3-II formation or p62 accumulation) without causing excessive cell death.

Possible Cause 2: Extended Treatment Duration

Prolonged inhibition of essential processes like autophagy can be detrimental to primary cells.

Troubleshooting Steps:

  • Conduct a Time-Course Experiment: Treat your cells with the determined optimal concentration of this compound and assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours).

  • Identify the Therapeutic Window: Determine the latest time point at which the desired biological effect is observed before significant toxicity occurs.

Issue 2: Increased Vacuolization and Altered Cell Morphology

Possible Cause: Disruption of Endosomal Trafficking

Inhibition of Vps34 disrupts the maturation of endosomes, which can lead to the accumulation of enlarged endosomes, appearing as vacuoles. This has been observed in Vps34-deficient sensory neurons and kidney proximal tubule cells.[1][2]

Troubleshooting Steps:

  • Optimize Inhibitor Concentration and Duration: As with overt cell death, reducing the concentration and/or duration of this compound treatment can minimize the disruption to endosomal trafficking.

  • Monitor Endosomal Markers: Use immunofluorescence to monitor the localization and morphology of endosomal markers (e.g., EEA1) to correlate vacuolization with endosomal defects.

  • Consider Pulsed Treatment: If long-term inhibition is required, consider a pulsed-treatment strategy (e.g., 12 hours on, 12 hours off) to allow for partial recovery of endosomal function.

Issue 3: Inconsistent Results and Poor Reproducibility

Possible Cause: Suboptimal Primary Cell Culture Conditions

Primary cells are highly sensitive to their culture environment. Stress from suboptimal culture conditions can be exacerbated by treatment with this compound.

Troubleshooting Steps:

  • Adhere to Best Practices for Primary Cell Culture:

    • Thawing: Thaw cells rapidly in a 37°C water bath and immediately transfer them to pre-warmed culture medium.[5]

    • Seeding Density: Avoid both sparse and overly confluent cultures. We recommend subculturing primary cells when they are 90-95% confluent.[5]

    • Media and Supplements: Use high-quality, lot-tested media and supplements specifically recommended for your primary cell type. For sensitive cells like hepatocytes, specialized preservation and culture media can be crucial.[6][7]

    • Passaging: Use the lowest effective concentration of dissociation enzymes (e.g., trypsin) and monitor the process closely to prevent damage.[8]

  • Ensure High-Quality Starting Material: Use primary cells from a reputable source with high initial viability.

  • Maintain a Consistent Environment: Ensure stable temperature and CO₂ levels in the incubator.

Quantitative Data

Table 1: In Vitro Potency of Common Vps34 Inhibitors

InhibitorTargetIC50 (in vitro)Selectivity NotesReference
This compound (PIK-III) Vps3418 nMSelective over PI(3)Kδ (IC50 = 1.2 µM)[9]
SAR405 Vps341.2 nMHighly selective; not active up to 10 µM on class I and II PI3Ks or mTOR.[9][10]
Vps34-IN1 Vps3425 nMHighly selective; does not significantly inhibit class I or II PI3Ks.[9][11]
SB02024 Vps34Not specified in provided context, but described as a novel, highly potent, and selective inhibitor.[12][13]

Experimental Protocols

Protocol 1: General Protocol for this compound Treatment of Primary Cells
  • Cell Plating: Plate primary cells on an appropriate culture vessel at the recommended seeding density. Allow cells to adhere and recover for at least 24 hours.

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO. Store at -20°C or -80°C.

  • Preparation of Working Solutions: On the day of the experiment, dilute the stock solution in pre-warmed, complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired duration as determined by your time-course experiments.

  • Downstream Analysis: Following incubation, proceed with your desired downstream analysis, such as cell viability assays, western blotting for autophagy markers, or immunofluorescence for morphological changes.

Protocol 2: Assessing Cell Viability Using the LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage.

  • Collect Culture Supernatant: Carefully collect the culture medium from each well without disturbing the attached cells.

  • Lyse Remaining Cells (Positive Control): Add lysis buffer (provided with most commercial LDH assay kits) to the wells containing untreated cells to generate a maximum LDH release control. Incubate for the recommended time.

  • Prepare Assay Plate: Transfer a portion of the collected supernatants and the lysate from the positive control to a new 96-well plate.

  • Add Reaction Mixture: Add the LDH assay reaction mixture to each well.

  • Incubate: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol.

  • Measure Absorbance: Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.

  • Calculate Cytotoxicity: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

Vps34_Signaling_Pathway cluster_0 Cellular Stress (e.g., Nutrient Starvation) cluster_1 Vps34 Complex I Activation cluster_2 PI(3)P Production & Autophagosome Nucleation cluster_3 Inhibition Stress Stress Signals ULK1 ULK1 Complex Stress->ULK1 Vps34_C1 Vps34-Vps15-Beclin1-ATG14L (Complex I) ULK1->Vps34_C1 Activates PI3P PtdIns(3)P Vps34_C1->PI3P Phosphorylates PI PtdIns PI->Vps34_C1 WIPIs WIPI Proteins PI3P->WIPIs Recruits Autophagosome Autophagosome Formation WIPIs->Autophagosome Vps34_IN2 This compound Vps34_IN2->Vps34_C1 Inhibits

Caption: Vps34 signaling pathway in autophagy initiation and its inhibition by this compound.

Experimental_Workflow start Start: Primary Cell Culture dose_response 1. Dose-Response (Determine Optimal Conc.) start->dose_response time_course 2. Time-Course (Determine Optimal Duration) dose_response->time_course treatment 3. Definitive Experiment (Treat with Optimal Dose/Time) time_course->treatment analysis 4. Downstream Analysis (Viability, Western, IF, etc.) treatment->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for optimizing this compound treatment in primary cells.

Troubleshooting_Flowchart start High Toxicity Observed? check_conc Is Concentration Optimized? (Dose-Response) start->check_conc Yes no_solution Consider Alternative Inhibitor or Experimental Approach start->no_solution No check_time Is Duration Optimized? (Time-Course) check_conc->check_time Yes optimize_conc Action: Lower Concentration check_conc->optimize_conc No check_culture Are Culture Conditions Optimal? check_time->check_culture Yes optimize_time Action: Reduce Duration check_time->optimize_time No optimize_culture Action: Improve Culture Technique (Thawing, Seeding, Media) check_culture->optimize_culture No solution Problem Mitigated check_culture->solution Yes optimize_conc->start Re-evaluate optimize_time->start Re-evaluate optimize_culture->start Re-evaluate

Caption: Troubleshooting flowchart for mitigating this compound toxicity.

References

Validation & Comparative

A Head-to-Head Comparison of Vps34-IN-2 and SAR405: Selectivity in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular signaling, autophagy, and drug discovery, the specific inhibition of Vacuolar Protein Sorting 34 (Vps34), the sole class III phosphoinositide 3-kinase (PI3K), is of paramount importance. Vps34 plays a critical role in the initiation of autophagy and in endosomal trafficking. Two widely utilized small molecule inhibitors, Vps34-IN-2 and SAR405, are often the tools of choice for probing Vps34 function. This guide provides a detailed comparison of their selectivity, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: Potency and Selectivity

Both this compound and SAR405 are potent inhibitors of Vps34. However, their selectivity profiles against other lipid and protein kinases, particularly the closely related class I PI3Ks, are distinguishing features. SAR405 is reported to be exquisitely selective for Vps34, while this compound, though highly potent for Vps34, exhibits some off-target activity at higher concentrations.

Quantitative Selectivity Profile

The following table summarizes the available quantitative data on the inhibitory activity of this compound and SAR405 against Vps34 and other key kinases.

TargetThis compound (IC50/Kd)SAR405 (IC50/Kd)
Vps34 2 nM (enzymatic assay)[1], 18 nM[2], 82 nM (cellular assay)[1]1.2 nM (IC50)[3], 1.5 nM (Kd)[4][5][6]
PI3Kα (Class I)2.7 µM[1]>10 µM[3][4]
PI3Kβ (Class I)4.5 µM[1]>10 µM[3][4]
PI3Kδ (Class I)1.2 µM[5], 2.5 µM[1]>10 µM[3][4]
PI3Kγ (Class I)>10 µM[1]>10 µM[3][4]
mTOR>10 µM[1]>10 µM[3][4]

The Vps34 Signaling Pathway

Vps34 is a central player in two fundamental cellular processes: autophagy and endosomal sorting. Its function is dictated by its incorporation into two distinct protein complexes.

Vps34_Signaling_Pathway cluster_autophagy Autophagy Initiation cluster_endosomal Endosomal Sorting Vps34_C1 Vps34 Complex I (Vps34, Vps15, Beclin-1, ATG14L) Autophagosome Autophagosome Formation Vps34_C1->Autophagosome PI(3)P Production Vps34_C2 Vps34 Complex II (Vps34, Vps15, Beclin-1, UVRAG) Endosome Endosome Maturation & Vesicle Trafficking Vps34_C2->Endosome PI(3)P Production Vps34 Vps34 Vps34->Vps34_C1 Vps34->Vps34_C2 Vps34_IN2 This compound Vps34_IN2->Vps34 SAR405 SAR405 SAR405->Vps34

Vps34 signaling through its distinct complexes.

As illustrated, Vps34 forms Complex I with ATG14L to initiate autophagy, and Complex II with UVRAG to regulate endosomal trafficking. Both this compound and SAR405 inhibit the catalytic activity of Vps34, thereby blocking the production of phosphatidylinositol 3-phosphate (PI(3)P) and downstream events in both pathways.

Experimental Methodologies for Determining Kinase Selectivity

The selectivity of kinase inhibitors is typically assessed using in vitro kinase assays. A common approach is a biochemical assay that measures the ability of an inhibitor to prevent the phosphorylation of a substrate by the target kinase.

General Kinase Selectivity Assay Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Kinase Purified Kinase Incubation Incubate Kinase, Substrate, ATP, and Inhibitor Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP (e.g., [γ-32P]ATP) ATP->Incubation Inhibitor Test Inhibitor (this compound or SAR405) Inhibitor->Incubation Detection Measure Substrate Phosphorylation Incubation->Detection Analysis Calculate IC50 Value Detection->Analysis

A generalized workflow for a kinase selectivity assay.

Key Steps in a Typical Kinase Selectivity Assay:

  • Reagent Preparation: Purified, active kinase enzymes, a specific substrate (peptide or protein), and ATP (often radiolabeled for detection) are prepared. The test inhibitors are serially diluted to various concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are combined in a reaction buffer. The test inhibitor is then added to the reaction mixture. Control reactions without the inhibitor are run in parallel.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature to allow for substrate phosphorylation.

  • Detection: The extent of substrate phosphorylation is measured. This can be done through various methods, such as:

    • Radiometric assays: Detecting the incorporation of radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.

    • Fluorescence/Luminescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate or measuring ATP depletion.

    • Mobility shift assays: Separating the phosphorylated and non-phosphorylated substrate based on charge or size using electrophoresis.

  • Data Analysis: The amount of phosphorylation is plotted against the inhibitor concentration. The IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated from this dose-response curve.

To determine selectivity, this process is repeated for a broad panel of kinases (a "kinome scan").

Comparing the Selectivity Profiles: A Logical View

Based on the available data, a logical comparison of the selectivity of this compound and SAR405 can be visualized as follows:

Selectivity_Comparison cluster_Vps34_IN2 This compound cluster_SAR405 SAR405 Vps34_Target Vps34 Vps34_IN2_Potency High Potency (nM range) Vps34_IN2_Potency->Vps34_Target Inhibits Vps34_IN2_OffTarget Off-Target Activity (µM range) - PI3Kα - PI3Kβ - PI3Kδ SAR405_Potency High Potency (nM range) SAR405_Potency->Vps34_Target Inhibits SAR405_Selectivity High Selectivity (No significant inhibition of Class I/II PI3Ks & mTOR at up to 10 µM)

Logical comparison of this compound and SAR405 selectivity.

Conclusion and Recommendations

Both this compound and SAR405 are valuable chemical probes for studying the function of Vps34.

  • SAR405 stands out for its exceptional selectivity. For experiments where it is crucial to avoid confounding effects from the inhibition of class I PI3Ks or mTOR, SAR405 is the superior choice. Its high potency and clean selectivity profile make it an ideal tool for specifically dissecting the roles of Vps34 in cellular processes.

  • This compound is also a highly potent Vps34 inhibitor. However, researchers should be mindful of its potential to inhibit class I PI3K isoforms, particularly PI3Kδ, at micromolar concentrations. When using this compound, it is advisable to use the lowest effective concentration and to consider control experiments to rule out off-target effects, especially in cell types where class I PI3K signaling is prominent.

Ultimately, the choice between this compound and SAR405 will depend on the specific biological question being addressed and the experimental context. For studies demanding the highest level of specificity for Vps34, the data strongly supports the use of SAR405.

References

A Researcher's Guide to Confirming the On-Target Activity of Vps34-IN-2 in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a chemical probe or drug candidate engages its intended target is a critical step in preclinical research. This guide provides a comprehensive comparison of methodologies to validate the on-target activity of Vps34-IN-2, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. We present a comparative analysis with other commonly used Vps34 inhibitors, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.

Vps34, the sole member of the class III PI3K family, plays a pivotal role in intracellular membrane trafficking, primarily through the production of phosphatidylinositol 3-phosphate (PI(3)P). This signaling lipid is essential for the initiation of autophagy and for the maturation of endosomes. Consequently, inhibitors of Vps34 are valuable tools to dissect these cellular processes and hold therapeutic potential in various diseases, including cancer. This compound has emerged as a key chemical probe for studying Vps34 function.

The Vps34 Signaling Pathway

Vps34 functions within two distinct protein complexes, Complex I and Complex II, which dictate its subcellular localization and specific cellular function. Complex I, containing ATG14L, is primarily involved in autophagy initiation, while Complex II, containing UVRAG, regulates endosomal trafficking. Inhibition of Vps34 is therefore expected to impact both of these fundamental cellular processes.

Vps34 Signaling Pathway cluster_0 Vps34 Complexes cluster_1 Cellular Processes Vps34 Vps34 Complex1 Complex I (Autophagy) Vps34->Complex1 Complex2 Complex II (Endosomal Trafficking) Vps34->Complex2 Vps15 Vps15 Vps15->Complex1 Vps15->Complex2 Beclin1 Beclin-1 Beclin1->Complex1 Beclin1->Complex2 ATG14L ATG14L ATG14L->Complex1 UVRAG UVRAG UVRAG->Complex2 PI PI Complex1->PI phosphorylates Complex2->PI phosphorylates PI3P PI(3)P PI->PI3P produces Autophagy Autophagosome Formation PI3P->Autophagy initiates Endocytosis Endosome Maturation PI3P->Endocytosis regulates Vps34_IN_2 This compound Vps34_IN_2->Vps34

Vps34 Signaling and Inhibition

Comparative Analysis of Vps34 Inhibitors

A direct comparison of the potency and selectivity of this compound with other inhibitors is essential for selecting the appropriate tool compound for a given experiment. The following table summarizes key in vitro and cellular activity data for this compound and other widely used Vps34 inhibitors.

InhibitorVps34 IC50 (in vitro)Cellular IC50 (PI(3)P reduction)Selectivity Profile
This compound ~2 nM[1][2]~82 nM (GFP-FYVE assay)[1][2]Highly selective against class I PI3Ks and mTOR[1][2]
Vps34-IN-1 ~25 nM[3][4]Dose-dependent reduction in endosomal PI(3)P[5]Highly selective against class I and II PI3Ks[3][5]
SAR405 ~1.2 nM[6][7]~27-42 nM (GFP-FYVE and autophagy assays)[7]Highly selective against class I and II PI3Ks and mTOR[6][7]
PIK-III ~18 nMNot explicitly reported, but inhibits LC3 lipidation[6]>100-fold selectivity for Vps34 over other PI3Ks[6]

Experimental Protocols for On-Target Validation

To confirm that this compound is acting on its intended target in a cellular context, a multi-pronged approach is recommended. This involves directly measuring the inhibitor's effect on Vps34 kinase activity, its product PI(3)P, and the downstream cellular processes of autophagy and endosomal trafficking.

In Vitro Vps34 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant Vps34.

Protocol:

  • Reagents and Materials:

    • Recombinant Vps34/Vps15 complex

    • Phosphatidylinositol (PI) substrate

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

    • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)

    • This compound and other inhibitors

    • ADP-Glo™ Kinase Assay Kit (for non-radioactive detection)

    • TLC plates (for radioactive detection)

  • Procedure (ADP-Glo™ Method):

    • Prepare serial dilutions of this compound and control inhibitors in DMSO.

    • In a 96-well plate, add the recombinant Vps34/Vps15 complex to the kinase assay buffer.

    • Add the diluted inhibitors to the wells and incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of PI substrate and ATP.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular PI(3)P Measurement using a Fluorescent Biosensor

This assay visualizes and quantifies the levels of PI(3)P in living cells, which should decrease upon Vps34 inhibition. A common biosensor is a fusion protein of Green Fluorescent Protein (GFP) with the FYVE domain, which specifically binds to PI(3)P.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HeLa or U2OS) on glass-bottom dishes suitable for microscopy.

    • Transfect the cells with a plasmid encoding a PI(3)P biosensor, such as GFP-2xFYVE, using a suitable transfection reagent.

    • Allow 24-48 hours for protein expression.

  • Inhibitor Treatment and Imaging:

    • Treat the transfected cells with various concentrations of this compound or control inhibitors for a specified time (e.g., 1-2 hours).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.

    • Acquire images using a confocal or high-content imaging system.

  • Image Analysis:

    • Quantify the number and intensity of GFP-positive puncta (representing PI(3)P-rich endosomes) per cell using image analysis software (e.g., ImageJ or CellProfiler).

    • A dose-dependent decrease in the number and intensity of GFP-FYVE puncta indicates on-target inhibition of Vps34.

Experimental Workflow for Target Validation cluster_0 Biochemical Assay cluster_1 Cellular Assays cluster_2 Data Analysis and Conclusion recombinant_vps34 Recombinant Vps34 in_vitro_assay In Vitro Kinase Assay recombinant_vps34->in_vitro_assay ic50_determination IC50 Determination in_vitro_assay->ic50_determination comparison Compare with Alternatives ic50_determination->comparison cells Cells in Culture inhibitor_treatment Treat with this compound cells->inhibitor_treatment pi3p_measurement Measure PI(3)P Levels (e.g., GFP-FYVE) inhibitor_treatment->pi3p_measurement autophagy_assay Assess Autophagy (e.g., LC3 Puncta) inhibitor_treatment->autophagy_assay endosomal_assay Analyze Endosomal Trafficking inhibitor_treatment->endosomal_assay quantification Quantify Cellular Phenotypes pi3p_measurement->quantification autophagy_assay->quantification endosomal_assay->quantification quantification->comparison conclusion Confirm On-Target Activity comparison->conclusion

Workflow for this compound Target Validation
Autophagy Assessment by LC3 Immunofluorescence

A direct consequence of Vps34 inhibition is the blockade of autophagy. This can be visualized by monitoring the localization of LC3, a protein that is recruited to autophagosomal membranes.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells on coverslips in a multi-well plate.

    • Induce autophagy by nutrient starvation (e.g., incubating in Earle's Balanced Salt Solution - EBSS) or with an mTOR inhibitor (e.g., Torin1) in the presence or absence of this compound for 2-4 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with a detergent such as 0.1% Triton X-100 or saponin in PBS.

    • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against LC3.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI and mount the coverslips.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of LC3-positive puncta per cell. A reduction in the number of LC3 puncta in this compound-treated cells compared to the autophagy-induced control confirms the inhibition of autophagosome formation.

Expected Outcomes of Vps34 Inhibition cluster_0 Direct Target Engagement cluster_1 Downstream Cellular Processes start Treat Cells with this compound vps34_activity Vps34 Kinase Activity start->vps34_activity pi3p_levels Cellular PI(3)P Levels start->pi3p_levels vps34_activity_outcome Decreased vps34_activity->vps34_activity_outcome pi3p_levels_outcome Decreased pi3p_levels->pi3p_levels_outcome autophagy Autophagosome Formation pi3p_levels_outcome->autophagy endosomal_trafficking Endosomal Maturation pi3p_levels_outcome->endosomal_trafficking autophagy_outcome Inhibited autophagy->autophagy_outcome endosomal_trafficking_outcome Altered endosomal_trafficking->endosomal_trafficking_outcome conclusion On-Target Activity Confirmed autophagy_outcome->conclusion endosomal_trafficking_outcome->conclusion

Logical Flow of Expected Outcomes

Conclusion

Confirming the on-target activity of this compound is a multi-faceted process that requires a combination of biochemical and cellular assays. By directly measuring the inhibition of Vps34 kinase activity, the reduction of its product PI(3)P, and the consequential effects on autophagy and endosomal trafficking, researchers can confidently validate the on-target effects of this potent inhibitor. This guide provides a framework for designing and executing these critical validation experiments, thereby enabling more robust and reproducible research into the multifaceted roles of Vps34 in cellular physiology and disease.

References

A Comparative Guide to Vps34 Inhibitors: SAR405, VPS34-IN1, and SB02024

Author: BenchChem Technical Support Team. Date: November 2025

Vacuolar protein sorting 34 (Vps34), the sole class III phosphoinositide 3-kinase (PI3K), plays a pivotal role in intracellular vesicle trafficking, most notably in the initiation of autophagy. Its function in phosphorylating phosphatidylinositol to phosphatidylinositol 3-phosphate (PI3P) is a critical step for the formation of autophagosomes.[1][2][3] Consequently, Vps34 has emerged as a significant therapeutic target in oncology and other disease areas where autophagy modulation is beneficial.[3][4][5] This guide provides a side-by-side comparison of three prominent and selective Vps34 inhibitors: SAR405, VPS34-IN1, and SB02024, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

Performance Comparison of Vps34 Inhibitors

The following table summarizes the key quantitative data for SAR405, VPS34-IN1, and SB02024, highlighting their potency and selectivity.

ParameterSAR405VPS34-IN1SB02024
Vps34 IC50 (in vitro) 1.2 nM[6][7][8]25 nM[1][6][8][9][10][11][12]5 nM[13]
Vps34 Kd 1.5 nM[6][7][14]Not ReportedNot Reported
Cellular Vps34 IC50 42 nM (Autophagosome formation)[7]Not Reported5.7 nM (NanoBRET assay)[13]
Selectivity Highly selective against class I and II PI3Ks and mTOR (not active up to 10 µM).[6][15]Highly selective; does not significantly inhibit 340 other protein kinases or 25 lipid kinases, including class I and II PI3Ks.[1][9][11][12]Highly selective.
Reported Cellular Effects Inhibits autophagy, disrupts vesicle trafficking from late endosomes to lysosomes, and synergizes with mTOR inhibitors.[7][16][17]Reduces PI3P levels at endosomes, suppresses SGK3 activation, and modulates autophagy.[9][10][11]Activates the cGAS-STING pathway, enhances type I interferon signaling, and synergizes with STING agonists.[13][18][19][20]
In Vivo Activity Orally bioavailable and inhibits autophagy in mouse models.[4]Not explicitly reported.Orally bioavailable (96% in mice) and sensitizes tumors to STING agonist treatment in vivo.[13]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and evaluation of these inhibitors, the following diagrams are provided.

Vps34_Autophagy_Pathway Vps34-Mediated Autophagy Pathway and Inhibition cluster_upstream Upstream Signals cluster_vps34_complex Vps34 Complex I cluster_downstream Autophagy Cascade Nutrient Deprivation Nutrient Deprivation Vps34 Vps34 Nutrient Deprivation->Vps34 mTORC1 Inhibition mTORC1 Inhibition mTORC1 Inhibition->Vps34 Vps15 Vps15 PI3P PI -> PI3P Vps34->PI3P Kinase Activity Beclin1 Beclin1 Atg14L Atg14L Autophagosome_Nucleation Autophagosome Nucleation PI3P->Autophagosome_Nucleation LC3_Lipidation LC3-I -> LC3-II Autophagosome_Nucleation->LC3_Lipidation Autophagosome_Formation Autophagosome Formation LC3_Lipidation->Autophagosome_Formation Autolysosome Autolysosome (Degradation) Autophagosome_Formation->Autolysosome Inhibitors SAR405 VPS34-IN1 SB02024 Inhibitors->Vps34 Inhibition

Caption: Vps34 in the autophagy initiation pathway and the point of inhibition.

In_Vitro_Kinase_Assay In Vitro Kinase Assay Workflow for IC50 Determination cluster_reagents Reaction Components cluster_procedure Experimental Steps cluster_output Result Recombinant_Vps34 Recombinant Vps34-Vps15 Complex Incubation Incubate Components Recombinant_Vps34->Incubation Substrate Phosphatidylinositol (Substrate) Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Vps34 Inhibitor (Varying Concentrations) Inhibitor->Incubation Detection Detect PI3P Production (e.g., FRET, Luminescence) Incubation->Detection Data_Analysis Data Analysis Detection->Data_Analysis IC50 IC50 Value Data_Analysis->IC50

Caption: Workflow for determining the in vitro IC50 of Vps34 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize Vps34 inhibitors.

In Vitro Vps34 Kinase Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Vps34.

Materials:

  • Recombinant human Vps34/Vps15 complex

  • Phosphatidylinositol (PI) substrate

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Vps34 inhibitor (serially diluted)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or FRET-based probes)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the Vps34 inhibitor in DMSO and then dilute in kinase buffer.

  • Add the Vps34/Vps15 enzyme to the wells of a 384-well plate.

  • Add the diluted inhibitor to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the PI substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C or room temperature.

  • Stop the reaction and detect the amount of product (PI3P) or consumed ATP using a suitable detection method. For instance, in the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Autophagy Assay (LC3-II Conversion)

This Western blot-based assay assesses the effect of Vps34 inhibitors on autophagy flux within cells by monitoring the conversion of LC3-I to LC3-II.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • Vps34 inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-LC3, anti-p62, anti-actin or -tubulin as a loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the Vps34 inhibitor for a specified duration (e.g., 4-24 hours). Include positive (e.g., starvation, mTOR inhibitor) and negative (DMSO vehicle) controls.

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against LC3 and a loading control overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities for LC3-II and the loading control. A decrease in the LC3-II/LC3-I ratio or an accumulation of the autophagy substrate p62 indicates autophagy inhibition.[7]

Cellular PI3P Levels (FYVE-Domain Probe)

This microscopy-based assay visualizes the effect of Vps34 inhibition on the cellular levels of PI3P.

Materials:

  • Cells stably or transiently expressing a fluorescently tagged PI3P-binding probe (e.g., GFP-2xFYVE).[9]

  • Glass-bottom dishes or coverslips.

  • Vps34 inhibitor.

  • Fluorescence microscope.

Procedure:

  • Culture the cells expressing the GFP-2xFYVE probe on glass-bottom dishes or coverslips.

  • Treat the cells with the Vps34 inhibitor at the desired concentration and for the desired time.

  • Image the cells using a fluorescence microscope. In untreated cells, the GFP-2xFYVE probe will localize to endosomal membranes, appearing as distinct puncta.[9]

  • Observe the change in the localization of the fluorescent probe upon inhibitor treatment. Inhibition of Vps34 leads to a decrease in PI3P levels, resulting in the dispersal of the GFP-2xFYVE probe from punctate structures into the cytoplasm.[9][11]

Conclusion

SAR405, VPS34-IN1, and SB02024 are all potent and highly selective inhibitors of Vps34, providing valuable tools for studying the roles of this lipid kinase in autophagy and other cellular processes. While SAR405 and VPS34-IN1 have been extensively characterized for their effects on autophagy and endosomal trafficking, the more recently developed SB02024 has shown promise in the context of immuno-oncology by activating the cGAS-STING pathway. The choice of inhibitor will depend on the specific research question, with considerations for potency, known off-target effects (if any), and the desired biological outcome, whether it be direct autophagy inhibition or immune modulation. The experimental protocols provided herein offer a foundation for the rigorous evaluation of these and other emerging Vps34 inhibitors.

References

Validating Vps34-IN-2 Efficacy: A Comparative Guide to Using Kinase-Dead Vps34 Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cell signaling and drug discovery, the specific and potent inhibition of target proteins is paramount. Vps34, a class III phosphoinositide 3-kinase (PI3K), is a critical regulator of fundamental cellular processes, including autophagy and endosomal trafficking.[1][2] Its role in various diseases has made it an attractive therapeutic target. Vps34-IN-2 is a selective inhibitor of Vps34, and this guide provides a comparative framework for validating its on-target effects using a kinase-dead Vps34 mutant as a crucial experimental control.

The Principle of On-Target Validation

To ensure that the cellular effects observed after treatment with an inhibitor like this compound are genuinely due to the inhibition of Vps34's kinase activity and not off-target effects, a kinase-dead mutant of Vps34 is an invaluable tool. This mutant protein is expressed in cells but is catalytically inactive. The underlying logic is that if this compound's effects are on-target, cells expressing the kinase-dead Vps34 will be resistant to the inhibitor's effects on pathways regulated by Vps34's lipid kinase activity.

Comparative Analysis of Vps34 Inhibitors

A variety of inhibitors targeting Vps34 have been developed. Understanding their relative potencies is crucial for selecting the appropriate tool for a given experiment.

InhibitorIC50 (nM)SelectivityReference
This compound (PIK-III) 18Selective for Vps34[3]
Vps34-IN-125Highly selective for Vps34[3][4]
SAR4051.2Highly selective for Vps34[3]
Autophinib19Selective for Vps34[3]
3-Methyladenine (3-MA)25,000 (in HeLa cells)Pan-PI3K inhibitor[3]

Experimental Validation Workflow

The following diagram illustrates the typical workflow for validating the on-target effects of this compound using a kinase-dead Vps34 mutant.

G cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Analysis wt Wild-Type Cells kd_stable Kinase-Dead Vps34 Stable Cell Line wt->kd_stable Transfection & Selection wt_treat Treat Wild-Type Cells with this compound wt->wt_treat kd_treat Treat Kinase-Dead Cells with this compound kd_stable->kd_treat pi3p PI(3)P Levels wt_treat->pi3p autophagy Autophagy Flux (LC3 lipidation, p62) wt_treat->autophagy endocytosis Endosomal Trafficking wt_treat->endocytosis kd_treat->pi3p kd_treat->autophagy kd_treat->endocytosis

Caption: Experimental workflow for this compound validation.

Vps34 Signaling Pathways

Vps34 primarily functions within two distinct protein complexes to regulate either autophagy (Complex I) or endosomal trafficking (Complex II).[2][5][6] Understanding these pathways is key to designing and interpreting validation experiments.

G cluster_0 Complex I (Autophagy) cluster_1 Complex II (Endocytosis) Vps34 Vps34 ComplexI Vps34-Vps15-Beclin1-ATG14L Vps34->ComplexI ComplexII Vps34-Vps15-Beclin1-UVRAG Vps34->ComplexII Vps15 Vps15 Vps15->ComplexI Vps15->ComplexII Beclin1 Beclin-1 Beclin1->ComplexI Beclin1->ComplexII ATG14L ATG14L ATG14L->ComplexI UVRAG UVRAG UVRAG->ComplexII PI3P_auto PI(3)P Production ComplexI->PI3P_auto Autophagosome Autophagosome Formation PI3P_auto->Autophagosome PI3P_endo PI(3)P Production ComplexII->PI3P_endo Endosome Endosome Maturation PI3P_endo->Endosome Vps34_IN2 This compound Vps34_IN2->Vps34

Caption: Vps34 signaling complexes and the point of inhibition.

Expected Comparative Data

Treatment of wild-type and kinase-dead Vps34 expressing cells with this compound is expected to yield distinct results, confirming the inhibitor's on-target activity.

AssayWild-Type Cells + this compoundKinase-Dead Vps34 Cells + this compoundRationale
PI(3)P Levels Significantly DecreasedNo Significant ChangeThis compound inhibits the catalytic activity of wild-type Vps34, while the kinase-dead mutant is already inactive.
LC3-II/LC3-I Ratio DecreasedNo Significant ChangeInhibition of Vps34 blocks the initiation of autophagy, preventing the conversion of LC3-I to LC3-II.[7][8]
p62/SQSTM1 Levels IncreasedNo Significant ChangeBlockade of autophagy leads to the accumulation of autophagy substrates like p62.
Autophagic Flux (mCherry-GFP-LC3) Accumulation of yellow puncta, reduction of red-only punctaNo significant change from untreated kinase-dead cellsVps34 inhibition stalls autophagosome formation and fusion with lysosomes.
Endosome Maturation (e.g., EEA1 staining) Altered endosomal morphologyNo Significant ChangeVps34 activity is required for proper endosome maturation.

Key Experimental Protocols

Generation of a Kinase-Dead Vps34 Mutant Cell Line
  • Site-Directed Mutagenesis: Introduce a point mutation in the Vps34 cDNA to render the kinase inactive. A common mutation is in the highly conserved DFG motif of the kinase domain. For example, a D743A and N748I double mutant in human Vps34 has been shown to abolish kinase activity.[7]

  • Vector Construction: Clone the kinase-dead Vps34 cDNA into a suitable mammalian expression vector containing a selectable marker (e.g., puromycin or neomycin resistance).

  • Transfection: Transfect the expression vector into the desired host cell line using a standard transfection reagent.

  • Selection: Culture the transfected cells in a medium containing the appropriate selection antibiotic to select for cells that have stably integrated the vector.

  • Validation: Verify the expression of the kinase-dead Vps34 protein by Western blot analysis using an antibody against Vps34 or an epitope tag engineered into the expression vector. Confirm the loss of kinase activity through an in vitro kinase assay.

Vps34 In Vitro Kinase Assay
  • Immunoprecipitation: Immunoprecipitate wild-type or kinase-dead Vps34 from cell lysates using a Vps34-specific antibody.

  • Kinase Reaction: Incubate the immunoprecipitated Vps34 with its substrate, phosphatidylinositol (PI), and radiolabeled ATP ([γ-³²P]ATP).

  • Lipid Extraction: After the reaction, extract the lipids.

  • Thin-Layer Chromatography (TLC): Separate the reaction products by TLC.

  • Autoradiography: Visualize the radiolabeled PI(3)P product by autoradiography. The kinase-dead mutant should show no product formation.

Autophagy Flux Assay (LC3 Lipidation)
  • Cell Culture and Treatment: Plate wild-type and kinase-dead Vps34 expressing cells. Treat with a dose-response of this compound or vehicle control for the desired time. In parallel, treat cells with a lysosomal inhibitor (e.g., Bafilomycin A1) to assess autophagic flux.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).

  • Detection and Quantification: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.

PI(3)P Quantification in Cells
  • Cell Culture and Treatment: Plate wild-type and kinase-dead Vps34 expressing cells on coverslips. Treat with this compound or vehicle.

  • Transfection with PI(3)P Biosensor: Transfect the cells with a plasmid encoding a fluorescently tagged PI(3)P-binding protein, such as a tandem FYVE domain (e.g., GFP-2xFYVE).

  • Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and stain with a nuclear counterstain (e.g., DAPI).

  • Confocal Microscopy: Acquire images using a confocal microscope.

  • Image Analysis: Quantify the number and intensity of GFP-positive puncta per cell. A significant reduction in puncta in this compound-treated wild-type cells, but not in kinase-dead cells, indicates on-target inhibition.

Conclusion

References

Confirming Vps34-IN-2 Specificity: A Guide to Rescue Experiments and Comparative Inhibitor Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the on-target specificity of a chemical probe is paramount to ensuring the validity of experimental findings. This guide provides a framework for confirming the specificity of Vps34-IN-2 through rescue experiments and offers a comparative analysis with other known Vps34 inhibitors.

Vps34, the sole member of the class III phosphoinositide 3-kinases (PI3Ks), plays a critical role in the initiation of autophagy and in endosomal trafficking through the production of phosphatidylinositol 3-phosphate (PI3P).[1][2] this compound, also known as PIK-III, is a potent inhibitor of Vps34 enzymatic activity.[3][4] While potent, demonstrating that its cellular effects are a direct consequence of Vps34 inhibition and not due to off-target activities is crucial for its use as a specific chemical probe.

Comparative Analysis of Vps34 Inhibitors

A critical step in evaluating a kinase inhibitor is to compare its potency and selectivity against other available compounds targeting the same enzyme. The following table summarizes the in vitro potency of this compound and other well-characterized Vps34 inhibitors.

InhibitorTargetIC50 (nM)Off-Target IC50 (nM)Selectivity Notes
This compound (PIK-III) Vps34 18 PI(3)Kδ: 1200Demonstrates significant selectivity over the tested class I PI3K isoform.[3][5]
Vps34-IN-1Vps3425Not significantly active against a panel of 340 protein kinases and 25 lipid kinases (including class I and II PI3Ks) at 1 µM.A close analog of this compound, showing high selectivity.[6]
SAR405Vps341.2Highly selective against other lipid and protein kinases.[4]A potent and specific Vps34 inhibitor.[4]
AutophinibVps3419-A potent autophagy inhibitor targeting Vps34.[5]

Experimental Validation of this compound Specificity: The Rescue Experiment

A rescue experiment is a robust method to demonstrate that the phenotype induced by an inhibitor is due to its effect on the intended target. The principle is to exogenously express a form of the target protein that is either resistant to the inhibitor or expressed at a level high enough to overcome the inhibition.

Signaling Pathway and Experimental Rationale

The following diagram illustrates the Vps34 signaling pathway and the logic behind the rescue experiment. Vps34, in complex with its regulatory subunit Vps15, phosphorylates phosphatidylinositol (PI) to generate PI3P.[7] PI3P then recruits effector proteins containing FYVE or PX domains, initiating downstream processes like autophagy. This compound inhibits this kinase activity, leading to a decrease in PI3P levels and a subsequent cellular phenotype (e.g., inhibition of autophagy). By overexpressing Vps34, the increased concentration of the target enzyme can overcome the competitive inhibition by this compound, thereby "rescuing" the downstream signaling and the cellular phenotype.

cluster_0 Vps34 Signaling cluster_1 Experimental Intervention PI PI Vps34_Vps15 Vps34/Vps15 Complex PI->Vps34_Vps15 PI3P PI3P Vps34_Vps15->PI3P Phosphorylation Effectors Effector Proteins (e.g., FYVE, PX domains) PI3P->Effectors Recruitment Autophagy Autophagy Initiation Effectors->Autophagy Vps34_IN_2 This compound Vps34_IN_2->Vps34_Vps15 Inhibition Vps34_OE Vps34 Overexpression Vps34_OE->Vps34_Vps15 Increases concentration

Vps34 signaling and rescue experiment rationale.
Experimental Workflow

The following diagram outlines the key steps for conducting a rescue experiment to validate this compound specificity.

start Start transfect Transfect cells with: - Empty Vector (Control) - Vps34 Expression Vector start->transfect incubate1 Incubate for 24-48h to allow for protein expression transfect->incubate1 treat Treat cells with: - DMSO (Vehicle) - this compound incubate1->treat incubate2 Incubate for desired duration treat->incubate2 analyze Analyze Phenotype: - Autophagy marker (e.g., LC3-II) - Cell viability, etc. incubate2->analyze end End analyze->end

Workflow for this compound rescue experiment.

Detailed Experimental Protocols

Vps34 Kinase Activity Assay (In Vitro)

This protocol is adapted from established methods for measuring Vps34 activity.[8]

Materials:

  • Recombinant Vps34/Vps15 complex

  • Phosphatidylinositol (PI) liposomes

  • Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.5 mM DTT

  • Kinase Reaction Buffer: Assay Buffer supplemented with 10 mM MgCl2, 100 µM ATP

  • [γ-³²P]ATP

  • This compound stock solution (in DMSO)

  • TLC plate

  • TLC running buffer (e.g., chloroform:methanol:ammonia:water)

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, combine the recombinant Vps34/Vps15 complex with the desired concentration of this compound or DMSO (vehicle control) in Assay Buffer. Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding PI liposomes and Kinase Reaction Buffer containing [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding 1 M HCl.

  • Extract the lipids using a chloroform:methanol (1:1) solution.

  • Spot the lipid-containing organic phase onto a TLC plate.

  • Develop the TLC plate in the running buffer.

  • Dry the plate and visualize the radiolabeled PI3P product using a phosphorimager or by exposing it to autoradiography film.

  • Quantify the band intensities to determine the IC50 of this compound.

Cellular Rescue Experiment

Materials:

  • Mammalian cell line sensitive to Vps34 inhibition (e.g., HeLa, U2OS)

  • Expression plasmid for human Vps34 (wild-type)

  • Empty vector plasmid (as a negative control)

  • Transfection reagent

  • Complete cell culture medium

  • This compound

  • DMSO

  • Lysis buffer

  • Antibodies: anti-Vps34, anti-LC3, anti-p62, anti-GAPDH (or other loading control)

  • Western blotting reagents and equipment

Procedure:

  • Cell Seeding and Transfection:

    • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

    • Transfect the cells with either the empty vector or the Vps34 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Inhibitor Treatment:

    • 24-48 hours post-transfection, replace the medium with fresh medium containing either DMSO (vehicle control) or a predetermined concentration of this compound (e.g., 5-10 times the IC50 for the cellular phenotype).

    • Incubate the cells for a duration sufficient to observe the desired phenotype (e.g., 4-24 hours for autophagy inhibition).

  • Analysis of Protein Expression and Autophagy Markers:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Perform Western blot analysis to:

      • Confirm the overexpression of Vps34 in the transfected cells.

      • Assess the levels of the autophagy markers LC3-II and p62. An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of autophagy inhibition.

    • Use GAPDH or another suitable housekeeping protein as a loading control.

Expected Results:

  • Empty Vector Control: Cells treated with this compound should show a significant increase in LC3-II and p62 levels compared to DMSO-treated cells, indicating inhibition of autophagy.

  • Vps34 Overexpression: Cells overexpressing Vps34 and treated with this compound should show a significant reduction in LC3-II and p62 levels compared to the empty vector control treated with the inhibitor. This "rescue" of the autophagic flux demonstrates that the effect of this compound is on-target.

References

Vps34-IN-2: A Comparative Guide to its Off-Target Kinase Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target kinase profile of Vps34-IN-2, also known as PIK-III, alongside other well-characterized Vps34 inhibitors, SAR405 and VPS34-IN1. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these chemical probes for studying the biological functions of Vps34, the sole class III phosphoinositide 3-kinase (PI3K).

Introduction to Vps34 and its Inhibitors

Vacuolar protein sorting 34 (Vps34) is a lipid kinase that plays a crucial role in various cellular processes, most notably autophagy and endosomal trafficking, by catalyzing the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns3P). The development of potent and selective inhibitors of Vps34 is critical for dissecting its physiological and pathological roles. This compound (PIK-III), SAR405, and VPS34-IN1 are among the most commonly used small molecule inhibitors of Vps34. However, their utility as specific research tools is contingent on their selectivity profile against the broader human kinome. This guide summarizes the available data on the off-target effects of these compounds.

Comparative Kinase Selectivity

The following tables summarize the known inhibitory activities of this compound, SAR405, and VPS34-IN1 against Vps34 and other kinases. It is important to note that comprehensive off-target profiling data for this compound is not as readily available in the public domain as it is for SAR405 and VPS34-IN1.

Table 1: Potency of Vps34 Inhibitors against the Primary Target

CompoundTargetIC50 / KdAssay Type
This compound (PIK-III) Vps3418 nM (IC50)Cell-free assay[1]
SAR405 Vps341.2 nM (IC50)Cell-free assay[2]
Vps341.5 nM (Kd)Biochemical assay[2]
VPS34-IN1 Vps3425 nM (IC50)In vitro assay[3]

Table 2: Off-Target Kinase Profile of Vps34 Inhibitors

CompoundOff-Target KinaseIC50 / % Inhibition @ 1µMNotes
This compound (PIK-III) PI3Kδ1.2 µM (IC50)[1]Data on a wider kinome panel is limited.
SAR405 PI3Kα39% inhibition[4]Profiled against a large panel of kinases and showed high selectivity.[5][6] Moderate binding to some class I PI3Ks was observed at a high concentration (1 µM).[4]
PI3Kβ68% inhibition[4]
PI3Kδ63% inhibition[4]
VPS34-IN1 Extensive Kinase PanelsNo significant inhibitionProfiled against a panel of 140 kinases (Dundee panel) and 300 kinases (ProQinase panel) at 1 µM and showed remarkable selectivity.[7][8] Did not significantly inhibit any of the other 25 lipid kinases tested, including all class I and class II PI3K isoforms.[7][8]

Signaling Pathways and Experimental Workflows

To understand the context of Vps34 inhibition and the methodologies used to determine inhibitor selectivity, the following diagrams illustrate the Vps34 signaling pathway and a general workflow for off-target kinase profiling.

G Vps34 Signaling Pathway cluster_0 Upstream Signals cluster_1 Vps34 Complex cluster_2 Cellular Processes Nutrient Starvation Nutrient Starvation Vps34 Vps34 Nutrient Starvation->Vps34 Growth Factors Growth Factors Growth Factors->Vps34 PtdIns3P PtdIns3P Vps34->PtdIns3P Vps15 Vps15 Vps15->Vps34 Beclin1 Beclin1 Beclin1->Vps34 Atg14L Atg14L (Autophagy) Atg14L->Vps34 UVRAG UVRAG (Endosomal Trafficking) UVRAG->Vps34 Autophagy Autophagy Endosomal Trafficking Endosomal Trafficking PtdIns3P->Autophagy PtdIns3P->Endosomal Trafficking

Caption: Vps34 signaling in autophagy and endosomal trafficking.

Experimental Workflow for Off-Target Kinase Profiling cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Kinase Panel Preparation Kinase Panel Preparation Kinase Panel Preparation->Incubation Detection Detection Incubation->Detection Data Acquisition Data Acquisition Detection->Data Acquisition Calculation of % Inhibition Calculation of % Inhibition Data Acquisition->Calculation of % Inhibition IC50 Determination IC50 Determination Calculation of % Inhibition->IC50 Determination

Caption: A generalized workflow for in vitro kinase profiling.

Experimental Protocols

A typical experimental approach to determine the off-target profile of a kinase inhibitor involves screening the compound against a large panel of purified kinases. The following is a generalized protocol for an in vitro kinase activity assay.

Objective: To determine the inhibitory effect of a test compound on the activity of a panel of protein kinases.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • A panel of purified, recombinant protein kinases.

  • Kinase-specific substrates (peptides or proteins).

  • ATP (Adenosine triphosphate).

  • Kinase reaction buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT, and BSA).

  • Detection reagents (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP).

  • Microplates (e.g., 96-well or 384-well).

  • Microplate reader or phosphorimager.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent. A typical starting concentration for a primary screen is 1-10 µM.

  • Kinase Reaction Setup:

    • Add the kinase reaction buffer to the wells of the microplate.

    • Add the test compound or vehicle control (e.g., DMSO) to the appropriate wells.

    • Add the specific kinase to each well.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP to each well. The ATP concentration is typically at or near the Km for each kinase.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection of Kinase Activity:

    • Terminate the kinase reaction according to the specific assay format.

    • Add the detection reagent to quantify the kinase activity. This may involve measuring the amount of ADP produced, the amount of phosphorylated substrate, or the remaining ATP.

  • Data Analysis:

    • Measure the signal from each well using a microplate reader or phosphorimager.

    • Calculate the percentage of kinase activity remaining in the presence of the test compound relative to the vehicle control.

    • For compounds that show significant inhibition, a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

Based on the available data, VPS34-IN1 demonstrates the most favorable off-target profile, exhibiting high selectivity for Vps34 with minimal inhibition of a large panel of other protein and lipid kinases.[7][8] SAR405 is also a highly potent and selective Vps34 inhibitor, although some moderate off-target effects on class I PI3Ks have been noted at higher concentrations.[4][5][6] The publicly available off-target data for This compound (PIK-III) is less comprehensive, with known inhibitory activity against PI3Kδ in the micromolar range.[1]

For researchers requiring a highly specific chemical probe to study Vps34 with the lowest potential for confounding off-target effects, VPS34-IN1 appears to be the superior choice based on current evidence. However, the ultimate selection of an inhibitor should be guided by the specific experimental context and, if possible, validated with orthogonal approaches such as the use of multiple inhibitors or genetic knockdown/knockout models.

References

A Comparative Guide to the In Vivo Efficacy of Vps34 and Other Autophagy Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Autophagy is a cellular self-recycling process crucial for homeostasis, which can be co-opted by cancer cells to survive stress and resist therapy. This has made autophagy inhibition a promising strategy in oncology. This guide provides a comparative overview of the in vivo efficacy of key autophagy inhibitors, focusing on different mechanisms of action. While the specific compound "Vps34-IN-2" is not extensively documented in peer-reviewed literature, we will use the potent and selective Vps34 inhibitor, SAR405 , as a representative for its class. We will compare its performance against inhibitors targeting other stages of the autophagy pathway: SBI-0206965 , which targets the initiation kinase ULK1, and Hydroxychloroquine (HCQ) , a lysosomotropic agent that blocks the final degradation step.

Autophagy Signaling Pathway and Points of Inhibition

The diagram below illustrates the core stages of macroautophagy and highlights the points of intervention for different classes of inhibitors. Stress signals inhibit mTOR, leading to the activation of the ULK1 complex, which in turn activates the Vps34 complex to produce PI3P. This initiates the formation of the autophagosome, which later fuses with the lysosome to degrade its contents.

Autophagy_Pathway cluster_initiation Initiation cluster_nucleation Nucleation cluster_elongation Elongation & Maturation cluster_degradation Degradation Stress Nutrient Stress, Chemotherapy mTOR mTOR Stress->mTOR inhibits ULK1_Complex ULK1 Complex mTOR->ULK1_Complex inhibits Vps34_Complex Vps34-Beclin-1 Complex ULK1_Complex->Vps34_Complex activates SBI0206965 SBI-0206965 SBI0206965->ULK1_Complex inhibits PI3P PI3P Production Vps34_Complex->PI3P catalyzes Phagophore Phagophore (Isolation Membrane) PI3P->Phagophore recruits ATG proteins SAR405 SAR405 (Vps34 Inhibitor) SAR405->Vps34_Complex inhibits Autophagosome Autophagosome (Double Membrane) Phagophore->Autophagosome elongates & closes Lysosome Lysosome Autophagosome->Lysosome fuses with Autolysosome Autolysosome HCQ Hydroxychloroquine (HCQ) HCQ->Lysosome impairs acidification & fusion

Caption: Autophagy pathway with inhibitor targets.

Data Presentation: In Vivo Efficacy Comparison

The following table summarizes the in vivo performance of selected autophagy inhibitors across various preclinical cancer models.

InhibitorMechanism of ActionCancer ModelDosage & AdministrationKey In Vivo Findings & EfficacyCitation(s)
SAR405 Vps34 Kinase Inhibitor: Blocks autophagosome formation (early stage).Renal Cell Carcinoma (ACHN & 786-O cells)Not specified in vitro synergy study.Synergistically reduced cancer cell proliferation when combined with the mTOR inhibitor everolimus.[1][2][3]
PI3KD/V-IN-01 Dual PI3Kδ/Vps34 Inhibitor: Blocks PI3Kδ signaling and autophagy.Acute Myeloid Leukemia (AML) XenograftDose-dependent.Exhibited dose-dependent anti-tumor growth.[4][5]
Hydroxychloroquine (HCQ) Lysosomotropic Agent: Impairs autophagosome-lysosome fusion and lysosomal acidification (late stage).ER+ Breast Cancer Xenograft (MCF7-RR & LCC9 cells)OralRestored sensitivity to antiestrogen (tamoxifen) therapy.[6]
Cholangiocarcinoma Xenograft (CCLP-1 cells)100 mg/kgInhibited tumor growth as a single agent.[7]
Gefitinib-Resistant Breast Cancer Xenograft (JIMT-1)Intravenous (liposomal)Augmented autophagy inhibition markers (increased LC3-II and p62) compared to free HCQ, though therapeutic benefit with gefitinib was comparable.[8]
Chloroquine (CQ) Lysosomotropic Agent: Similar to HCQ.Prostate Cancer Xenograft (LNCaP cells)10 mg/kg (i.p.)Significantly reduced tumor weight when combined with apalutamide compared to either agent alone.[9][10]
SBI-0206965 ULK1 Kinase Inhibitor: Blocks autophagy initiation (early stage).Neuroblastoma Xenograft (SK-N-AS cells)Not specified (genetic inhibition used in vivo).Genetic inhibition of ULK1 significantly reduced tumor growth and metastasis and prolonged survival. The compound itself reduced cell growth and promoted apoptosis in vitro.[11]
Non-Small Cell Lung Cancer (NSCLC)In vitro study.Suppressed NSCLC cell growth and enhanced sensitivity to cisplatin in vitro.[12]

Experimental Protocols

Generalized Protocol for a Tumor Xenograft Model

This protocol outlines a typical methodology for assessing the in vivo efficacy of an autophagy inhibitor in a subcutaneous tumor xenograft mouse model, synthesized from common practices reported in the literature.[9][10][13][14][15]

Experimental Workflow Diagram

Caption: Generalized workflow for a xenograft study.

1. Cell Culture and Animal Models:

  • Cell Lines: Select appropriate human cancer cell lines (e.g., LNCaP for prostate cancer, A549 for lung cancer). Culture cells in recommended media and conditions until a sufficient number is obtained (typically 1-10 million cells per animal).[9][13]

  • Animals: Use immunocompromised mice (e.g., athymic Nude or SCID mice), typically 6-8 weeks old, to prevent rejection of human tumor cells. Acclimatize animals for at least one week before the experiment.

2. Tumor Implantation:

  • Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 1x10^7 cells/mL.

  • Inject 100-200 µL of the cell suspension (1-2 million cells) subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor mice regularly for tumor formation.

  • Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=5-10 mice per group).

4. Drug Formulation and Administration:

  • Formulation: Dissolve the inhibitor (e.g., SAR405, HCQ) in an appropriate vehicle (e.g., saline, DMSO, corn oil). The formulation should be sterile and suitable for the chosen administration route.

  • Administration: Administer the drug according to the study design. Common routes include intraperitoneal (i.p.) injection or oral gavage. Dosing schedules can be daily or several times a week, as determined by the drug's pharmacokinetic properties.[10]

5. Efficacy and Toxicity Assessment:

  • Continue to measure tumor volume and mouse body weight throughout the study to assess efficacy and monitor for toxicity.

  • The study endpoint is typically reached when tumors in the control group reach a maximum allowed size or after a fixed duration of treatment.

6. Endpoint Analysis:

  • At the end of the study, euthanize the mice and carefully excise the tumors.

  • Measure the final tumor weight.

  • Process tumor tissue for further analysis:

    • Western Blot: Homogenize a portion of the tumor to analyze protein levels of autophagy markers like LC3-II and p62/SQSTM1 to confirm target engagement.[8]

    • Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin to analyze the expression and localization of proteins like Ki-67 (proliferation) or cleaved caspase-3 (apoptosis).[9]

7. Statistical Analysis:

  • Compare tumor growth curves, final tumor weights, and biomarker levels between treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA) to determine significance.

References

A Head-to-Head Comparison: Cross-Validation of Vps34-IN-2 and Vps34 siRNA Knockdown in Probing Vps34 Function

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on the comparative efficacy and experimental considerations of two key methods for inhibiting the phosphoinositide 3-kinase, Vps34.

This guide provides an objective comparison of the pharmacological inhibitor Vps34-IN-2 and siRNA-mediated knockdown for the study of Vps34, a critical regulator of autophagy and endosomal trafficking. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways, this document serves as a comprehensive resource for designing and interpreting experiments aimed at elucidating Vps34 function.

At a Glance: this compound vs. siRNA Knockdown

FeatureThis compoundVps34 siRNA Knockdown
Mechanism of Action Potent and selective ATP-competitive inhibitor of Vps34 kinase activity.[1]Post-transcriptional gene silencing by targeted degradation of Vps34 mRNA.[2]
Speed of Onset Rapid, with effects observable within minutes to hours of treatment.Slower, typically requiring 24-72 hours for significant protein depletion.[2]
Specificity Highly selective for Vps34 over other PI3K isoforms and mTOR.[1]High sequence specificity to Vps34 mRNA, but potential for off-target effects.
Reversibility Reversible upon washout of the compound.Prolonged effect, recovery requires new protein synthesis.
Dose-Dependence Effects are dose-dependent, allowing for titration of inhibition.Efficiency can be concentration-dependent, but complete knockdown may be difficult to achieve.
Off-Target Effects Potential for off-target kinase inhibition at high concentrations.Can induce an interferon response or silence unintended genes with similar sequences.
Experimental Applications Acute inhibition studies, validation of genetic findings, in vivo studies.[1]Long-term loss-of-function studies, target validation, dissecting protein function beyond kinase activity.[3]

Quantitative Comparison of Inhibitory Effects

The following table summarizes the inhibitory concentrations of this compound from in vitro assays.

Assay TypeIC50 of this compound
Vps34 Enzymatic Assay2 nM[1]
Cellular GFP-FYVE Assay82 nM[1]
Anti-SARS-CoV-2 Activity3.1 µM[1]
Anti-HCoV-229E Activity0.7 µM[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This compound Inhibition Protocol (Cell-Based Assay)

This protocol is a general guideline for treating cultured cells with this compound.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a culture medium to the desired final concentrations.

  • Treatment: Remove the existing culture medium from the cells and add the medium containing the appropriate concentration of this compound. A vehicle control (DMSO) should be run in parallel.

  • Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Analysis: Following incubation, cells can be harvested for downstream analysis, such as Western blotting for autophagy markers (e.g., LC3-II) or immunofluorescence to assess endosomal morphology.

Vps34 siRNA Knockdown Protocol

This protocol provides a general framework for transfecting cells with Vps34 siRNA.

  • siRNA Selection: Choose at least two validated siRNA sequences targeting different regions of the Vps34 mRNA to control for off-target effects. A non-targeting (scrambled) siRNA should be used as a negative control.

  • Cell Seeding: Seed cells 18-24 hours prior to transfection to achieve 50-70% confluency at the time of transfection.[2]

  • Transfection Complex Preparation:

    • Dilute the siRNA duplexes in a serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., lipid-based) in a serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.[4]

  • Transfection: Add the transfection complexes to the cells in a fresh antibiotic-free medium.

  • Incubation: Incubate the cells for 24-72 hours to allow for mRNA degradation and protein knockdown. The optimal time should be determined empirically.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (e.g., by qRT-PCR) and protein (e.g., by Western blot) levels.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the Vps34 signaling pathway and a typical experimental workflow for comparing this compound and siRNA knockdown.

Vps34_Signaling_Pathway Vps34 Signaling Pathway cluster_complex1 Complex I (Autophagy) cluster_complex2 Complex II (Endosomal Sorting) Vps34_C1 Vps34 PI3P Phosphatidylinositol 3-phosphate (PI3P) Vps34_C1->PI3P Vps15_C1 Vps15 Beclin1_C1 Beclin 1 ATG14L ATG14L Vps34_C2 Vps34 Vps34_C2->PI3P Vps15_C2 Vps15 Beclin1_C2 Beclin 1 UVRAG UVRAG PI Phosphatidylinositol (PI) PI->Vps34_C1 Kinase Activity PI->Vps34_C2 Kinase Activity Autophagy Autophagosome Formation PI3P->Autophagy Endosomal_Sorting Endosomal Trafficking PI3P->Endosomal_Sorting Vps34_IN2 This compound Vps34_IN2->Vps34_C1 Vps34_IN2->Vps34_C2 siRNA Vps34 siRNA siRNA->Vps34_C1 Inhibits Synthesis siRNA->Vps34_C2

Caption: Vps34 forms two main complexes that regulate distinct cellular processes.

Experimental_Workflow Cross-Validation Workflow cluster_treatment Treatment Groups cluster_analysis Downstream Analysis start Start: Cultured Cells Control Vehicle Control (DMSO) start->Control Vps34_IN2 This compound Treatment start->Vps34_IN2 siRNA_Control Non-targeting siRNA start->siRNA_Control siRNA_Vps34 Vps34 siRNA Knockdown start->siRNA_Vps34 Western_Blot Western Blot (LC3, p62, Vps34) Control->Western_Blot IF Immunofluorescence (LC3 puncta, LAMP1) Control->IF Functional_Assay Functional Assay (e.g., Autophagic Flux) Control->Functional_Assay Vps34_IN2->Western_Blot Vps34_IN2->IF Vps34_IN2->Functional_Assay siRNA_Control->Western_Blot siRNA_Control->IF siRNA_Control->Functional_Assay siRNA_Vps34->Western_Blot siRNA_Vps34->IF siRNA_Vps34->Functional_Assay Results Comparative Results Western_Blot->Results IF->Results Functional_Assay->Results

Caption: A workflow for comparing Vps34 inhibitor and siRNA effects.

Conclusion

References

A Head-to-Head Comparison of Vps34-IN-2 and Other Selective PI3K Class III Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vps34-IN-2 (also known as PIK-III) and other prominent selective inhibitors of the class III phosphoinositide 3-kinase (PI3K), Vps34. The content herein is supported by experimental data to assist researchers in selecting the most appropriate chemical tool for their studies on autophagy, endosomal trafficking, and other Vps34-mediated cellular processes.

Introduction to Vps34 (PI3K Class III)

Vacuolar protein sorting 34 (Vps34) is the sole member of the class III PI3K family in mammals. It plays a crucial and conserved role in intracellular membrane trafficking by catalyzing the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PI(3)P).[1] This signaling lipid acts as a docking site for proteins containing PI(3)P-binding domains (like FYVE and PX domains), which are essential for processes such as autophagy and endosomal sorting.[2]

Vps34 functions within two primary, mutually exclusive protein complexes:

  • Complex I: Composed of Vps34, Vps15, Beclin-1, and ATG14L, this complex is primarily involved in the initiation of autophagy.[1][3]

  • Complex II: In this complex, ATG14L is replaced by UVRAG. Complex II is mainly associated with the regulation of endocytic trafficking and endosome maturation.[1][3]

Given its central role in these fundamental cellular pathways, the development of potent and selective Vps34 inhibitors is of significant interest for both basic research and therapeutic applications, particularly in oncology and neurodegenerative diseases.[4]

Quantitative Comparison of Vps34 Inhibitors

The following table summarizes the in vitro potency (IC50) of this compound and other well-characterized selective Vps34 inhibitors. Potency against Vps34 and selectivity over other PI3K isoforms are critical parameters for a reliable chemical probe.

InhibitorVps34 IC50 (nM)Selectivity ProfileKey Features
This compound (PIK-III) 18Selective over class I PI3Ks (e.g., PI3Kδ IC50 = 1,200 nM).[5]Potent and selective Vps34 inhibitor; effectively inhibits autophagy.[5][6]
SAR405 1.2 - 1.5Highly selective; inactive against class I and II PI3Ks up to 10 µM.[5][7]First-in-class, highly potent and selective ATP-competitive inhibitor.[6] Synergizes with mTOR inhibitors.[8]
Vps34-IN-1 25Highly selective; does not significantly inhibit class I or II PI3Ks.[6]Potent and highly selective tool compound for studying Vps34 function.[6]
Autophinib 19Selective for Vps34.A potent, ATP-competitive inhibitor of Vps34 that blocks autophagy.[6]
3-Methyladenine (3-MA) 25,000Broad spectrum; also inhibits class I PI3Ks (e.g., PI3Kγ IC50 = 60,000 nM).[5]A widely used, but non-selective, autophagy inhibitor.[5]

Note: IC50 values can vary between different assay formats and conditions. The data presented are for comparative purposes.

Vps34 Signaling Pathways

The diagram below illustrates the central role of Vps34 in orchestrating autophagy and endosomal sorting through its two distinct complexes.

Vps34_Pathway cluster_complexes Vps34 Core Complexes cluster_c1 Complex I cluster_c2 Complex II cluster_processes Cellular Processes Vps34 Vps34 (PIK3C3) C1 Vps34-C1 Vps34->C1 C2 Vps34-C2 Vps34->C2 Vps15 Vps15 (PIK3R4) Vps15->C1 Vps15->C2 Beclin1 Beclin-1 Beclin1->C1 Beclin1->C2 ATG14L ATG14L ATG14L->C1 Autophagy Autophagy Initiation (Autophagosome Formation) C1->Autophagy activates PI3P PI(3)P C1->PI3P phosphorylates UVRAG UVRAG UVRAG->C2 Endocytosis Endosomal Trafficking (Endosome Maturation) C2->Endocytosis regulates C2->PI3P phosphorylates PI PtdIns PI->C1 PI->C2 Inhibitors This compound SAR405 Vps34-IN-1 Inhibitors->Vps34 inhibit

Caption: Vps34 forms two main complexes regulating autophagy and endocytosis.

Experimental Protocols

In Vitro Vps34 Kinase Assay (Luminescence-Based)

This protocol is a generalized method for determining the IC50 values of inhibitors against Vps34, based on luminescence detection of remaining ATP after the kinase reaction.

1. Reagents and Materials:

  • Recombinant human Vps34/Vps15 complex

  • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MnCl2, 25 mM NaCl, 2 mM TCEP, 0.1% Pluronic F-127.[9]

  • Substrate: Phosphatidylinositol:Phosphatidylserine (PI:PS) liposomes.

  • ATP solution.

  • Test Inhibitors (e.g., this compound) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ATP detection system).

  • 384-well white assay plates.

  • Plate reader capable of luminescence detection.

2. Assay Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute these into the Kinase Assay Buffer. Add 2.5 µL of the diluted inhibitor solution to the wells of the 384-well plate. For control wells, add buffer with the corresponding DMSO concentration.

  • Enzyme Addition: Dilute the Vps34/Vps15 enzyme complex to the desired concentration (previously determined via an enzyme titration) in Kinase Assay Buffer. Add 2.5 µL of the diluted enzyme to each well.[10]

  • Reaction Initiation: Prepare a 2X substrate/ATP mix by combining PI:PS liposomes and ATP in Kinase Assay Buffer. To start the reaction, add 5 µL of this mix to each well. The final reaction volume is 10 µL. Typical final concentrations are 10-50 µM ATP and 10-100 µM PI:PS.[9][10]

  • Incubation: Incubate the plate at room temperature for 45-60 minutes.[9]

  • Reaction Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

This guide provides a foundational comparison of key Vps34 inhibitors. Researchers should always refer to the specific methodologies and conditions reported in the primary literature when designing and interpreting their experiments.

References

Assessing the Reversibility of Vps34-IN-2 Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of Vps34 inhibitors, understanding the reversibility of target engagement is a critical factor in experimental design and therapeutic strategy. This guide provides a comparative analysis of the reversibility of Vps34-IN-2 against other notable Vps34 inhibitors, supported by experimental data and detailed protocols to aid in the objective assessment of these compounds.

Vps34, a class III phosphoinositide 3-kinase (PI3K), plays a pivotal role in the initiation of autophagy and in endosomal trafficking through the production of phosphatidylinositol 3-phosphate (PI3P). Its inhibition is a key strategy for studying these fundamental cellular processes and holds therapeutic potential in various diseases, including cancer. This compound is a potent and selective inhibitor of Vps34. This guide focuses on the critical aspect of its reversibility—the ability of the inhibitor to dissociate from its target and for the enzyme to regain activity.

Comparative Analysis of Vps34 Inhibitor Reversibility

The reversibility of a kinase inhibitor is a key determinant of its pharmacological profile, influencing the duration of its biological effects and potential for off-target activities. Here, we compare this compound with two other widely used Vps34 inhibitors: SAR405 and PIK-III.

InhibitorPotency (IC50)Reversibility EvidenceQuantitative Reversibility Data
This compound 2-25 nM (in vitro)[1][2]Washout experiments show recovery of downstream signaling.Recovery of EEA1 staining on endosomes observed after 120 minutes of washout.[3]
SAR405 1.2 nM (in vitro)[4]Binding kinetics studies demonstrate reversible binding.Dissociation half-life (t1/2) of 3.8 minutes.[5][6]
PIK-III 18 nM (in vitro)[7]ATP-competitive inhibition suggests reversibility.No direct experimental data on reversibility from washout or kinetic studies is currently available.

This compound has demonstrated functional reversibility in cellular assays. Studies have shown that upon removal of this compound, the localization of downstream effector proteins, such as EEA1 to endosomes, is restored, indicating that Vps34 activity recovers.[3] This suggests that this compound does not form a covalent, irreversible bond with the Vps34 enzyme.

SAR405 , another potent and selective Vps34 inhibitor, has been characterized with respect to its binding kinetics. Surface plasmon resonance (SPR) studies have determined its dissociation rate constant (koff), providing a quantitative measure of its off-rate from the Vps34 protein. The relatively short residence half-life of 3.8 minutes indicates that SAR405 is a reversible inhibitor.[5][8][6]

PIK-III is also a selective ATP-competitive inhibitor of Vps34.[7] While its mechanism of action as an ATP-competitive inhibitor strongly implies that it is reversible, direct experimental evidence from washout studies or binding kinetics assays is not as readily available in the public domain compared to this compound and SAR405.

Experimental Protocols for Assessing Reversibility

To enable researchers to independently assess the reversibility of this compound and other inhibitors, detailed experimental protocols are provided below.

Washout Experiment to Monitor Recovery of Downstream Signaling

This cell-based assay assesses the functional recovery of Vps34 activity after inhibitor removal by monitoring the localization of a downstream PI3P-binding protein, EEA1.

a. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa or U2OS) on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the Vps34 inhibitor (e.g., 1 µM this compound) for a specified duration (e.g., 2 hours) to ensure complete inhibition of Vps34. Include a vehicle-treated control (e.g., DMSO).

b. Washout Procedure:

  • After the incubation period, aspirate the medium containing the inhibitor.

  • Wash the cells three times with a generous volume of pre-warmed, inhibitor-free complete culture medium.

  • After the final wash, add fresh, pre-warmed, inhibitor-free medium to the wells.

c. Time-Course of Recovery:

  • Fix the cells at various time points after the washout (e.g., 0, 15, 30, 60, 120 minutes).

  • To fix, aspirate the medium and add 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

d. Immunofluorescence Staining and Imaging:

  • Permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Incubate with a primary antibody against EEA1 for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.

  • Acquire images using a fluorescence microscope.

e. Data Analysis:

  • Quantify the intensity and localization of the EEA1 staining at endosomes for each time point.

  • Compare the staining pattern in inhibitor-treated and washout samples to the vehicle-treated control. A return of the punctate EEA1 staining at endosomes over time indicates the recovery of Vps34 activity and thus the reversibility of the inhibitor.

In Vitro Vps34 Kinase Activity Assay Following Inhibitor Removal

This biochemical assay directly measures the enzymatic activity of Vps34 after the removal of an inhibitor.

a. Enzyme and Inhibitor Preparation:

  • Use recombinant human Vps34/p150 complex for the assay.

  • Prepare a stock solution of the Vps34 inhibitor in a suitable solvent (e.g., DMSO).

b. Inhibition and Washout (via rapid dilution):

  • Pre-incubate the Vps34/p150 enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for 30 minutes at room temperature to allow for binding.

  • To initiate the "washout," rapidly dilute the enzyme-inhibitor complex into the kinase reaction buffer to a final inhibitor concentration well below the IC50. This dilution effectively reduces the concentration of the free inhibitor, allowing for the dissociation of the inhibitor from the enzyme.

c. Kinase Reaction:

  • The kinase reaction mixture should contain the diluted enzyme-inhibitor complex, the lipid substrate phosphatidylinositol (PI), and a buffer containing MgCl2 and DTT.

  • Initiate the kinase reaction by adding ATP (containing a proportion of [γ-32P]ATP for radioactive detection).

  • Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 30°C.

  • Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

d. Lipid Extraction and Detection:

  • Extract the lipids from the reaction mixture using a chloroform/methanol extraction.

  • Spot the extracted lipids onto a silica thin-layer chromatography (TLC) plate.

  • Separate the lipids using a suitable solvent system (e.g., chloroform/methanol/ammonia/water).

  • Visualize the radiolabeled PI3P product by autoradiography or phosphorimaging.

e. Data Analysis:

  • Quantify the amount of PI3P produced in the "washout" sample and compare it to a control reaction without inhibitor and a reaction with the inhibitor present throughout.

  • An increase in PI3P production in the washout sample over time indicates the recovery of Vps34 activity.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the Vps34 signaling pathway, the experimental workflow for assessing inhibitor reversibility, and the logical framework of the comparison.

Vps34_Signaling_Pathway cluster_upstream Upstream Signals cluster_vps34_complex Vps34 Complex cluster_inhibition Inhibition cluster_downstream Downstream Events Nutrient Status Nutrient Status Vps34 Vps34 Nutrient Status->Vps34 Growth Factors Growth Factors Growth Factors->Vps34 PI3P PI(3)P Production Vps34->PI3P ATP to ADP p150 p150 Beclin1 Beclin1 Atg14L_UVRAG Atg14L / UVRAG This compound This compound This compound->Vps34 Inhibits Autophagy Autophagy PI3P->Autophagy Endosomal_Trafficking Endosomal Trafficking PI3P->Endosomal_Trafficking

Vps34 Signaling Pathway

Washout_Workflow Start Start Cell_Treatment Treat cells with Vps34 inhibitor Start->Cell_Treatment Washout Washout inhibitor Cell_Treatment->Washout Time_Course Incubate for various recovery times Washout->Time_Course Fix_and_Stain Fix and immunostain for downstream marker (e.g., EEA1) Time_Course->Fix_and_Stain Image_and_Analyze Fluorescence microscopy and image analysis Fix_and_Stain->Image_and_Analyze End End Image_and_Analyze->End

Washout Experiment Workflow

Inhibitor_Comparison cluster_inhibitors cluster_parameters Comparison Parameters cluster_data Experimental Data Vps34_Inhibitors Vps34 Inhibitors Vps34_IN2 This compound Vps34_Inhibitors->Vps34_IN2 SAR405 SAR405 Vps34_Inhibitors->SAR405 PIKIII PIK-III Vps34_Inhibitors->PIKIII Potency Potency (IC50) Vps34_IN2->Potency Reversibility Reversibility Vps34_IN2->Reversibility SAR405->Potency SAR405->Reversibility PIKIII->Potency PIKIII->Reversibility Washout_Data Washout Experiments Reversibility->Washout_Data Kinetics_Data Binding Kinetics (koff) Reversibility->Kinetics_Data

References

Safety Operating Guide

Proper Disposal of Vps34-IN-2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists handling Vps34-IN-2, a potent and selective inhibitor of the Vps34 enzyme, ensuring its proper disposal is crucial for laboratory safety and environmental protection.[1] This guide provides a clear, step-by-step procedure for the safe disposal of this compound, aligning with general best practices for chemical waste management in a laboratory setting.

Hazard Profile and Safety Precautions

This compound and its analogs may pose health and environmental risks. A safety data sheet for a similar VPS34 inhibitor indicates that the compound can be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative to avoid release into the environment and to handle the substance with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Always wash hands and skin thoroughly after handling.[2]

Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.[2] It should be sent to an approved waste disposal plant.[2] The following steps outline the recommended procedure:

  • Segregation: Do not mix this compound waste with other waste streams. Keep it separate from non-hazardous and biological waste.

  • Containerization:

    • Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weighing paper, pipette tips, gloves), in a clearly labeled, sealed, and leak-proof container.

    • Liquid Waste: For solutions containing this compound, use a designated, sealed, and leak-proof waste container. The container must be compatible with the solvent used to dissolve the compound.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols (e.g., "Harmful," "Environmentally Hazardous").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed chemical waste disposal service.

  • Documentation: Maintain a log of the waste, including the quantity and date of disposal.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste contractor.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Vps34-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent and selective inhibitors like Vps34-IN-2. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize exposure risk and ensure a safe working environment.

This compound is a novel and potent inhibitor of the Vps34 kinase, with IC50 values of 2 nM in enzymatic assays and 82 nM in cellular assays.[1][2] It has demonstrated antiviral activity against several coronaviruses.[1] Given its potency, careful handling is mandatory to prevent accidental exposure. The following information is based on available safety data for Vps34 inhibitors and general best practices for handling hazardous chemical compounds.[3][4][5]

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive safety data sheet (SDS) for this compound is not uniformly available, data from similar Vps34 inhibitors indicate potential hazards. For instance, related compounds are reported to be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[4][5] Therefore, a thorough approach to personal protection is crucial.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory to protect from splashes.[3]
Hand Protection Chemical-resistant glovesTwo pairs of nitrile or other chemically resistant gloves are recommended, especially when handling stock solutions.[3][6]
Body Protection Impervious laboratory coat or gownShould be resistant to chemical permeation.[3][7]
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[3]

Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[6]

Operational Procedures: Step-by-Step Handling

Adherence to a strict operational workflow is critical to minimize the risk of exposure during the handling of this compound.

1. Preparation of the Workspace:

  • All handling of this compound, particularly the weighing of the solid compound and the preparation of stock solutions, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[3]

  • The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.

2. Donning Personal Protective Equipment (PPE):

  • Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.[3]

3. Compound Handling and Solution Preparation:

  • Weighing: When weighing the powdered form of this compound, use an analytical balance inside a chemical fume hood. Handle the compound gently to avoid creating airborne dust.

  • Dissolving: this compound is soluble in DMSO.[8] When preparing stock solutions, add the solvent slowly to the vial containing the compound. Cap the vial securely and vortex until the compound is fully dissolved.

  • Pipetting: Use filtered pipette tips to prevent aerosol contamination of pipettors.

4. Experimental Use:

  • For cell culture experiments, add the this compound stock solution to the cell culture medium inside a biosafety cabinet.

  • For in vivo studies, exercise caution during dose preparation and administration to animals.

5. Decontamination and Clean-up:

  • Following the completion of work, decontaminate all surfaces with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable laboratory disinfectant).

  • Dispose of the absorbent paper as hazardous waste.[3]

6. Doffing PPE:

  • Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves.

  • Wash hands thoroughly with soap and water after removing all PPE.[3]

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous chemical waste.[3] One safety data sheet for a similar Vps34 inhibitor indicates that it is very toxic to aquatic life with long-lasting effects, highlighting the importance of proper disposal to avoid environmental contamination.[5]

  • Solid Waste: This includes contaminated gloves, absorbent paper, pipette tips, and empty vials.[3] These should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour this compound waste down the drain.

  • Sharps: Needles and syringes used for animal studies must be disposed of in a designated sharps container for hazardous materials.[9][10]

Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the experimental process and the compound's mechanism of action, the following diagrams illustrate a typical workflow for handling this compound and its role in the autophagy signaling pathway.

G cluster_prep Preparation cluster_handling Compound Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_workspace Prepare Workspace (Fume Hood/BSC) don_ppe Don PPE prep_workspace->don_ppe weigh_compound Weigh Powder don_ppe->weigh_compound prepare_stock Prepare Stock Solution (e.g., in DMSO) weigh_compound->prepare_stock invitro_assay In Vitro Assays prepare_stock->invitro_assay invivo_study In Vivo Studies prepare_stock->invivo_study decontaminate Decontaminate Surfaces invitro_assay->decontaminate invivo_study->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Experimental workflow for handling this compound.

Vps34 is a class III phosphoinositide 3-kinase (PI3K) that plays a crucial role in the initiation of autophagy by producing phosphatidylinositol 3-phosphate (PtdIns(3)P).[11][12][13] this compound selectively inhibits this process.

G ULK1_complex ULK1 Complex Activation Vps34_complex Vps34/Beclin-1 Complex ULK1_complex->Vps34_complex PtdIns3P PtdIns(3)P Production Vps34_complex->PtdIns3P Autophagosome Autophagosome Formation PtdIns3P->Autophagosome Vps34_IN2 This compound Vps34_IN2->Vps34_complex

Caption: this compound inhibits the autophagy signaling pathway.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.